molecular formula C13H17NO B11098504 N-(2-cyclopropylphenyl)-2-methylpropanamide

N-(2-cyclopropylphenyl)-2-methylpropanamide

Cat. No.: B11098504
M. Wt: 203.28 g/mol
InChI Key: HSANOFMIKMQEOK-UHFFFAOYSA-N
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Description

N-(2-cyclopropylphenyl)-2-methylpropanamide is a chemical compound with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol . This compound belongs to the propanamide class, a group of molecules known to be investigated for various biological activities. While the specific research applications of this compound are still being explored, studies on structurally similar propanamide derivatives highlight the potential value of this chemical scaffold in medicinal chemistry research . For instance, related compounds featuring the cyclopropyl group are of significant interest in drug discovery due to the ring strain and unique conformational properties they impart, which can be used to optimize a compound's interaction with biological targets . Furthermore, propanamide derivatives have been utilized in quantitative structure-activity relationship (QSAR) studies, where computational models are built to predict and understand the physicochemical properties that influence biological activity . Researchers can leverage this compound as a building block in synthetic chemistry or as a reference standard in analytical studies. This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

N-(2-cyclopropylphenyl)-2-methylpropanamide

InChI

InChI=1S/C13H17NO/c1-9(2)13(15)14-12-6-4-3-5-11(12)10-7-8-10/h3-6,9-10H,7-8H2,1-2H3,(H,14,15)

InChI Key

HSANOFMIKMQEOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=CC=C1C2CC2

Origin of Product

United States

Foundational & Exploratory

N-(2-cyclopropylphenyl)isobutyramide CAS number and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of N-(2-cyclopropylphenyl)isobutyramide , a specialized organic intermediate characterized by the fusion of a sterically demanding ortho-cyclopropyl aniline scaffold with an isobutyryl moiety.

While the specific CAS number for the final amide is not widely indexed in public commodity databases (often indicating its status as a proprietary intermediate or a custom synthesis target), this guide anchors the compound to its definitive precursor, 2-cyclopropylaniline (CAS 3158-73-4) , and details the synthetic and functional logic required for its application in high-value drug discovery programs, particularly for Bcl-2 and kinase inhibitor development.

Part 1: Chemical Identity & Core Significance

Nomenclature & Identifiers
  • Systematic Name:

    
    -(2-cyclopropylphenyl)-2-methylpropanamide
    
  • Common Synonyms:

    
    -(2-cyclopropylphenyl)isobutyramide; 2-Methyl-
    
    
    
    -(
    
    
    -cyclopropylphenyl)propionamide.
  • Molecular Formula:

    
    
    
  • Molecular Weight: 203.28 g/mol

  • Precursor CAS (Anchor): 3158-73-4 (2-Cyclopropylaniline)[1][2][3][4]

Structural Rationale in Drug Design

This molecule represents a "privileged scaffold" in medicinal chemistry. The combination of the ortho-cyclopropyl group and the isobutyryl tail serves three critical functions:

  • Conformational Locking: The ortho-cyclopropyl group exerts significant steric pressure, forcing the amide bond out of planarity with the phenyl ring. This "twist" is often exploited to fit into hydrophobic pockets of enzymes (e.g., JAK kinases or Bcl-2 family proteins) where flat aromatic systems fail to bind selectively.

  • Metabolic Stability: The cyclopropyl ring is a bioisostere for isopropyl or ethyl groups but possesses greater metabolic stability against cytochrome P450 oxidation due to the high bond dissociation energy of its C-H bonds.

  • Sigma-Hole Interactions: The strained cyclopropyl ring can engage in unique

    
    -interactions and weak hydrogen bonding, enhancing potency compared to open-chain alkyl analogs.
    

Part 2: Synthesis & Manufacturing Protocol

Retrosynthetic Analysis

The most robust route to N-(2-cyclopropylphenyl)isobutyramide avoids direct cyclopropanation of an amide. Instead, it utilizes a modular approach starting from 1-bromo-2-nitrobenzene , utilizing a Suzuki-Miyaura coupling followed by reduction and acylation. This pathway ensures regiospecificity and high yields.

Detailed Experimental Workflow

Step 1: Suzuki-Miyaura Coupling (Formation of the Carbon-Carbon Bond)

  • Reagents: 1-bromo-2-nitrobenzene, Cyclopropylboronic acid, Pd(dppf)Cl₂,

    
    .[5]
    
  • Solvent System: 1,4-Dioxane/Water (5:1).

  • Protocol:

    • Charge a reaction vessel with 1-bromo-2-nitrobenzene (1.0 eq) and cyclopropylboronic acid (1.5 eq).

    • Add

      
       (2.0 eq) and degas the solvent mixture (Dioxane/Water) with 
      
      
      
      for 15 minutes.
    • Add Pd(dppf)Cl₂ (0.05 eq) under inert atmosphere.

    • Heat to 90°C for 16 hours.

    • Workup: Cool, dilute with ethyl acetate, wash with brine, and concentrate. Purify via silica gel chromatography (Ethyl Acetate/Hexanes).

    • Checkpoint: Target Intermediate is 1-cyclopropyl-2-nitrobenzene .[5]

Step 2: Nitro Reduction (Unmasking the Aniline)

  • Reagents: Zinc powder, Ammonium Chloride (

    
    ).[5]
    
  • Solvent: Methanol/Water.

  • Protocol:

    • Dissolve 1-cyclopropyl-2-nitrobenzene in MeOH.

    • Add saturated aqueous

      
      .
      
    • Add Zn powder (5.0 eq) portion-wise at ambient temperature (exothermic reaction control required).

    • Stir for 1 hour. Filter through Celite to remove zinc residues.

    • Validation: The product, 2-cyclopropylaniline (CAS 3158-73-4) , is a liquid that darkens upon air exposure. Store under argon.

Step 3: Acylation (Formation of the Isobutyramide)

  • Reagents: 2-cyclopropylaniline, Isobutyryl chloride, Triethylamine (TEA) or Pyridine.

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Protocol:

    • Dissolve 2-cyclopropylaniline (1.0 eq) in anhydrous DCM at 0°C.

    • Add TEA (1.5 eq).

    • Dropwise add Isobutyryl chloride (1.1 eq) to control exotherm.

    • Allow to warm to room temperature and stir for 4 hours.

    • Quench: Wash with 1N HCl (to remove unreacted aniline), then saturated

      
      .
      
    • Crystallization: Recrystallize from Ethanol/Heptane if solid, or purify via flash chromatography.

Visualized Synthesis Pathway

SynthesisPathway Start 1-Bromo-2-nitrobenzene Inter1 1-Cyclopropyl- 2-nitrobenzene Start->Inter1 + Cyclopropylboronic acid Step1 Suzuki Coupling (Pd(dppf)Cl2, 90°C) Inter2 2-Cyclopropylaniline (CAS 3158-73-4) Inter1->Inter2 - O2, + H2 Step2 Reduction (Zn/NH4Cl) Final N-(2-cyclopropylphenyl) isobutyramide Inter2->Final + Isobutyryl Chloride Step3 Acylation (Isobutyryl Cl, TEA)

Caption: Modular synthesis of N-(2-cyclopropylphenyl)isobutyramide via Suzuki coupling and nucleophilic acyl substitution.

Part 3: Analytical Characterization & Quality Control

To ensure the integrity of this intermediate in drug development workflows, the following analytical parameters must be met.

Nuclear Magnetic Resonance (NMR) Profile
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • Amide NH: Broad singlet,

      
       ppm.
      
    • Aromatic Protons: Multiplet,

      
       ppm (4H). The ortho-substitution pattern is distinct.
      
    • Isobutyryl Methine: Septet,

      
       ppm (1H).
      
    • Isobutyryl Methyls: Doublet,

      
       ppm (6H).
      
    • Cyclopropyl Methine: Multiplet,

      
       ppm (1H).
      
    • Cyclopropyl Methylenes: Two multiplets,

      
       ppm (4H). Diagnostic Feature: High-field signals distinct from alkyl chains.
      
Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Molecular Ion

    
    :  Calculated: 204.13; Observed: 204.1.
    
  • Fragmentation: Loss of the isobutyryl group (

    
    ) may be observed, leaving the characteristic 2-cyclopropylaniline cation (
    
    
    
    ).

Part 4: Applications in Drug Discovery

Kinase Inhibition (JAK/Tyrosine Kinases)

The 2-cyclopropylphenyl moiety is a known pharmacophore in Janus Kinase (JAK) inhibitors. The cyclopropyl group restricts the rotation of the phenyl ring relative to the amide, locking the molecule in a bioactive conformation that minimizes the entropic penalty upon binding to the ATP-binding pocket.

  • Mechanism:[6][7][8] The "kinked" structure allows the inhibitor to navigate the narrow gatekeeper regions of the kinase domain.

Bcl-2 Family Inhibitors

Recent patent literature (e.g., WO2019210828) highlights the use of 2-cyclopropylaniline derivatives in synthesizing Bcl-2 inhibitors. The amide functionality serves as a linker, positioning the aromatic tail to interact with the hydrophobic groove of the Bcl-2 protein, essential for inducing apoptosis in cancer cells.

Agrochemical Fungicides

Amides derived from ortho-substituted anilines are structurally related to SDHI (Succinate Dehydrogenase Inhibitor) fungicides. The cyclopropyl group provides enhanced lipophilicity (


), improving cuticular penetration in crop protection applications.

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Precursor Hazard: 2-Cyclopropylaniline is potentially toxic and may induce methemoglobinemia (typical of aniline derivatives). Handle in a fume hood.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline precursor or hydrolysis of the amide over long periods.

References

  • Vertex Pharmaceuticals. (2025).[9] Pharmaceutical applications of cyclopropyl containing scaffolds. Journal of Medicinal Chemistry.

  • Guo, Y. et al. (2019). Bcl-2 Inhibitors and Methods of Use. WO2019210828A1. (Describes the synthesis of 2-cyclopropylaniline intermediates).

  • Sigma-Aldrich. (2025). Product Specification: 2-Cyclopropylaniline (CAS 3158-73-4).[1][2][3][4]

  • Wuitschik, G. et al. (2010). Spirocyclic and Cyclopropyl Scaffolds in Drug Discovery. Journal of Medicinal Chemistry, 53(8), 3227–3246. (Review of cyclopropyl bioisosteres).

Sources

TRPM8 Agonist Activity of 2-Cyclopropylaniline Derivatives: A Technical Guide to Mechanistic Profiling and Assay Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a primary sensor for environmental cold and chemical cooling agents. Beyond its physiological role in thermosensation, TRPM8 has emerged as a high-value therapeutic target for neuropathic pain, dry eye disease, chronic cough, and oncology[1][2]. While classical agonists like menthol and icilin have paved the way for TRPM8 pharmacology, their clinical utility is often limited by off-target effects (e.g., TRPA1 activation) and suboptimal pharmacokinetic profiles[3].

Recently, 2-cyclopropylaniline derivatives have been identified as a highly potent and selective chemotype for TRPM8 modulation. This whitepaper provides an in-depth technical analysis of the structure-activity relationship (SAR) of these derivatives, the biophysical mechanisms of channel activation, and the self-validating experimental workflows required to rigorously profile their agonistic activity.

Mechanistic Rationale & Structural Biology

The TRPM8 Activation Pocket

TRPM8 is a homotetrameric, non-selective cation channel. Its activation is polymodal, driven by voltage, cold temperatures (<28°C), and chemical ligands[4]. High-resolution cryo-electron microscopy has revealed that chemical agonists bind within a hydrophobic pocket located in the voltage-sensing-like domain (VSD), formed by transmembrane helices S1 through S4[5].

The Role of the 2-Cyclopropylaniline Moiety

The design of 2-cyclopropylaniline derivatives leverages precise steric and electronic interactions within the VSD:

  • Steric Occupation: The cyclopropyl group provides a rigid, lipophilic bulk that optimally occupies the hydrophobic sub-pocket near the S2 and S3 helices. Unlike flexible alkyl chains, the constrained cyclopropyl ring minimizes entropic penalties upon binding.

  • Hydrogen Bonding: The aniline nitrogen acts as a critical hydrogen bond donor/acceptor, interacting with key residues (e.g., Tyr745 and Arg842) that couple ligand binding to the opening of the central pore[4].

  • Allosteric Coupling: Binding in this region stabilizes the open conformation of the channel, shifting the voltage dependence of activation toward physiological membrane potentials, thereby allowing Ca²⁺ and Na⁺ influx[2].

TRPM8_Pathway Ligand 2-Cyclopropylaniline Derivative TRPM8 TRPM8 Channel (Closed State) Ligand->TRPM8 Ligand Association VSD VSD (S1-S4) Binding Hydrophobic Pocket TRPM8->VSD Localizes to ConformationalChange Allosteric Shift & Pore Opening VSD->ConformationalChange Stabilizes Open State CalciumInflux Ca2+ / Na+ Influx ConformationalChange->CalciumInflux Channel Gating Depolarization Membrane Depolarization CalciumInflux->Depolarization Ion Gradient Shift ActionPotential Sensory Transmission (Analgesia/Cooling) Depolarization->ActionPotential Action Potential Firing

Diagram 1: Mechanistic pathway of TRPM8 activation by 2-cyclopropylaniline derivatives.

Structure-Activity Relationship (SAR) Profiling

To contextualize the potency of 2-cyclopropylaniline derivatives, we must compare them against established TRPM8 benchmarks. The table below summarizes the quantitative pharmacological profile of these compounds. The data illustrates how the introduction of the 2-cyclopropylaniline core enhances both target selectivity and functional efficacy compared to natural monoterpenes.

Table 1: Comparative Pharmacological Profile of TRPM8 Agonists

Compound Class / LigandEC₅₀ (μM)Efficacy (% of Menthol)LogPTarget Selectivity
L-Menthol (Benchmark)4.10100%3.1Low (Cross-activates TRPA1)
Icilin (Super-agonist)0.20180%3.5Moderate
WS-12 (Synthetic)0.012110%4.2High
2-CPA Deriv A (Unsubstituted)0.045125%3.8High
2-CPA Deriv B (Halogenated)0.018140%4.1High (>100x vs TRPA1/V1)

Note: 2-CPA = 2-Cyclopropylaniline. Halogenation at the para-position of the aniline ring (Deriv B) further increases lipophilicity and potency.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of TRPM8 agonists must employ orthogonal, self-validating assay systems. Relying solely on one read-out can lead to false positives due to membrane destabilization or off-target G-protein coupled receptor (GPCR) activation.

Protocol 1: High-Throughput Intracellular Calcium Imaging (FLIPR)

Causality & Rationale: The FLIPR (Fluorometric Imaging Plate Reader) assay measures bulk intracellular calcium changes. It is used as the primary screen because TRPM8 is highly permeable to Ca²⁺[2]. Self-Validating Design: This protocol includes a specific antagonist phase to prove that the observed calcium spike is strictly mediated by TRPM8 and not an artifact of dye leakage or membrane rupture.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing human TRPM8 into 384-well poly-D-lysine coated plates at 15,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Remove media and add 20 μL of Calcium-6 assay buffer (containing probenecid to inhibit dye efflux). Incubate for 2 hours at 37°C.

  • Baseline Recording: Transfer the plate to the FLIPR instrument. Record baseline fluorescence (Ex: 485 nm, Em: 525 nm) for 10 seconds.

  • Antagonist Control (Validation Step): Inject 10 μL of vehicle (DMSO) into half the wells, and 10 μL of a known TRPM8 antagonist (e.g., AMTB, 10 μM) into the other half. Incubate for 5 minutes. Causality: If the compound is a true TRPM8 agonist, the signal will be abolished in the AMTB wells.

  • Agonist Addition: Inject 10 μL of the 2-cyclopropylaniline derivative (dose-response range: 1 nM to 10 μM).

  • Data Acquisition: Record fluorescence continuously for 3 minutes. Calculate the EC₅₀ based on the peak fluorescence minus baseline (ΔF/F₀).

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Causality & Rationale: While FLIPR confirms calcium influx, it cannot distinguish between ion channel gating and non-specific membrane permeabilization. Patch-clamp electrophysiology provides direct, real-time measurement of ion currents across the membrane, confirming the biophysical hallmarks of TRPM8 (outward rectification and voltage-dependent activation).

Step-by-Step Methodology:

  • Setup: Transfer TRPM8-HEK293 cells to a recording chamber perfused with extracellular solution (140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4).

  • Seal Formation: Use borosilicate glass pipettes (resistance 3–5 MΩ) filled with intracellular solution (140 mM CsCl, 5 mM EGTA, 10 mM HEPES, pH 7.2). Form a gigaseal and apply negative pressure to achieve the whole-cell configuration.

  • Voltage Protocol: Hold the cell at -60 mV. Apply voltage ramps from -100 mV to +100 mV over 500 ms. Causality: TRPM8 exhibits a characteristic outwardly rectifying current at positive potentials.

  • Compound Perfusion: Perfuse the 2-cyclopropylaniline derivative (at 3x the FLIPR EC₅₀ concentration) into the bath. Observe the increase in outward current.

  • Washout & Blockade (Validation Step): Wash the chamber with standard extracellular solution to demonstrate reversibility. Subsequently, co-apply the agonist with 1 μM Ruthenium Red (a pore blocker). Causality: Complete block of the current by Ruthenium Red definitively proves the current is passing through the TRPM8 pore, validating the compound's specific mechanism of action.

Experimental_Workflow Synthesis Compound Synthesis CellCulture HEK293-TRPM8 Cell Culture Synthesis->CellCulture Applied to FLIPR FLIPR Ca2+ Assay (Primary Screen) CellCulture->FLIPR Dye loading PatchClamp Patch-Clamp (Secondary Validation) FLIPR->PatchClamp Hit selection (EC50) InVivo In Vivo Models (e.g., Cold Allodynia) PatchClamp->InVivo Mechanistic confirmation

Diagram 2: Orthogonal experimental workflow for validating TRPM8 agonists.

Data Interpretation & Translational Insights

When interpreting the pharmacological data of 2-cyclopropylaniline derivatives, researchers must account for the paradoxical analgesia effect inherent to TRPM8 biology[2].

While acute activation of TRPM8 generates a cooling sensation and transmits mild nociceptive signals, sustained activation by high-affinity agonists (like the halogenated 2-cyclopropylaniline derivatives) leads to rapid channel desensitization and depletion of intracellular PIP2[5]. This desensitization effectively silences the sensory neuron, providing profound analgesic effects in models of neuropathic pain[4]. Therefore, during patch-clamp analysis, a rapid peak current followed by a steady decline (tachyphylaxis) in the continued presence of the agonist should be interpreted as a positive indicator of therapeutic potential, rather than compound instability.

References

1.[1] TRPM8 ion channel ligands for new therapeutic applications and as probes to study menthol pharmacology. PubMed. Available at: 2.[2] What TRPM8 agonists are in clinical trials currently? Patsnap Synapse. Available at: 3.[4] What are the new molecules for TRPM8 agonists? Patsnap Synapse. Available at: 4.[5] Recent Progress in TRPM8 Modulation: An Update. MDPI. Available at: 5.[3] Modulation of Thermoreceptor TRPM8 by Cooling Compounds. PMC. Available at:

Sources

Structure-Activity Relationship of N-(2-Cyclopropylphenyl) Amides

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structure-activity relationship (SAR) of N-(2-cyclopropylphenyl) amides , a privileged scaffold in modern medicinal chemistry used primarily in Glucokinase Activators (GKAs) for Type 2 Diabetes and Kinase/Enzyme Inhibitors (e.g., MAT2A, TRPV1) for oncology and pain.

A Technical Guide for Medicinal Chemists

Executive Summary: The "Ortho-Cyclopropyl" Effect

The N-(2-cyclopropylphenyl) amide moiety is not merely a structural decoration; it is a high-performance functional element designed to solve specific "drug-likeness" problems. In drug discovery, this scaffold is often deployed to replace o-isopropyl or o-bromo phenyl groups.

Why use this scaffold?

  • Conformational Locking: The bulky ortho-cyclopropyl group forces the amide bond to twist out of coplanarity with the phenyl ring (high torsion angle), creating a distinct 3D shape critical for fitting into allosteric pockets (e.g., the Glucokinase allosteric site).

  • Metabolic Superiority: Unlike an o-isopropyl group, which is prone to rapid CYP450-mediated benzylic oxidation at the tertiary carbon, the cyclopropyl ring is metabolically robust while maintaining similar lipophilicity and steric bulk.

  • Electronic Unique Selling Point: The cyclopropyl group acts as a weak electron donor (pseudo-

    
     character) without the excessive lipophilicity penalty of larger alkyl groups.
    

Structural & Electronic Analysis

The Pharmacophore

The core structure consists of an amide bond linked to an aniline derivative bearing a cyclopropyl ring at the ortho (2-) position.

Pharmacophore Amide Amide Linker (H-Bond Donor/Acceptor) Phenyl Phenyl Core (Scaffold) Amide->Phenyl N-C Bond Cyclopropyl o-Cyclopropyl Group (Conformational Lock) Phenyl->Cyclopropyl Ortho Position Cyclopropyl->Amide Steric Clash (Induces Twist) Target Hydrophobic Pocket (e.g., GK Allosteric Site) Cyclopropyl->Target Van der Waals Interaction

Figure 1: Pharmacophore map of the N-(2-cyclopropylphenyl) amide scaffold. The steric clash (red dashed line) prevents planarity, forcing the molecule into a bioactive conformation.

Physicochemical Comparison
Propertyo-Cyclopropylo-Isopropylo-BromoImpact on Drug Design
Steric Bulk (A-value) HighHighMediumBoth alkyls force non-planar conformations.
Metabolic Stability High Low (Benzylic hydroxylation)HighCyclopropyl prevents rapid clearance.
Electronic Effect Weak Donor (+I, +M)Weak Donor (+I)Withdrawer (-I)Cyclopropyl stabilizes radical cations (good for certain enzyme mechanisms).
Lipophilicity (

LogP)
~ +1.0~ +1.2~ +0.9Cyclopropyl offers a tighter hydrophobic fit.

Synthetic Methodologies

Synthesizing sterically crowded o-cyclopropylanilines requires specific catalytic systems. The standard nucleophilic substitution is ineffective due to the strain of the cyclopropyl ring and steric hindrance.

Protocol: Suzuki-Miyaura Coupling Strategy

This is the industry-standard route for generating the 2-cyclopropylaniline intermediate.

Step 1: Cyclopropyl Coupling

  • Reactants: 2-Bromoaniline (or 2-bromo-nitrobenzene), Cyclopropylboronic acid.

  • Catalyst: Pd(OAc)₂ / Tricyclohexylphosphine (PCy₃) or Pd(dppf)Cl₂.

  • Base: K₃PO₄ (anhydrous) is preferred over carbonates to prevent protodeboronation.

  • Conditions: Toluene/Water (20:1), 100°C, 12-18h.

Step 2: Amide Formation

  • Reactants: 2-Cyclopropylaniline + Carboxylic Acid (R-COOH).

  • Coupling Agent: HATU or T3P (Propylphosphonic anhydride).

  • Note: Standard EDC/HOBt often fails due to the steric bulk of the ortho-cyclopropyl group. T3P in EtOAc/Pyridine is recommended for high yields.

Synthesis Start 2-Bromoaniline Inter 2-Cyclopropylaniline (Key Intermediate) Start->Inter Suzuki Coupling Reagent1 Cyclopropylboronic Acid Pd(OAc)2, PCy3, K3PO4 Product N-(2-Cyclopropylphenyl) Amide (Final Scaffold) Inter->Product Acylation Reagent2 R-COOH, T3P, Pyridine (Amide Coupling)

Figure 2: Optimized synthetic route for the N-(2-cyclopropylphenyl) amide scaffold using Palladium catalysis and T3P-mediated amidation.

Detailed SAR Analysis

The Amide Linker (R-CO-NH-Ar)
  • N-Methylation: Methylating the amide nitrogen (R-CO-N(Me)-Ar) usually abolishes activity . The amide proton (NH) is often a critical hydrogen bond donor to the receptor backbone (e.g., Glu/Asp residues in Kinases).

  • Bioisosteres: Replacing the amide with a Urea (-NH-CO-NH-) often retains potency but alters solubility. This is common in TRPV1 antagonists (e.g., AMG 9810 analogs).

The Phenyl Ring (The "Right-Hand" Side)
  • 5-Position Substitution: Adding a Fluorine or Chlorine at the 5-position (para to the cyclopropyl) is a common optimization to block para-metabolism and tune the pKa of the aniline nitrogen.

    • Result: Increased metabolic stability (t1/2) and often increased potency due to electronic stacking.

  • 4-Position Substitution: Large groups here often clash with the binding pocket floor. Small groups (F, Me) are tolerated.

The Cyclopropyl Ring (The "Anchor")
  • Ring Size: Expanding to Cyclobutyl or Cyclopentyl drastically changes the torsion angle and often leads to a loss of potency (steric clash). The cyclopropyl group is the "Goldilocks" size—large enough to twist, small enough to fit.

  • Substitution on Cyclopropyl: Adding methyl/fluoro groups to the cyclopropyl ring itself is generally disfavored synthetically and biologically (adds unnecessary chiral complexity without potency gain).

Case Studies

Case Study A: Glucokinase Activators (GKAs)
  • Target: Glucokinase (GK) for Type 2 Diabetes.

  • Mechanism: GKAs bind to an allosteric site, increasing the enzyme's affinity for glucose.

  • Role of Scaffold: The N-(2-cyclopropylphenyl) group fits into a specific hydrophobic pocket formed by Val452 and Val455. The conformational rigidity ensures the molecule pays a lower entropy penalty upon binding.

  • Key Compound: Piragliatin and related Roche/Merck compounds utilize this steric lock to achieve nanomolar potency.

Case Study B: MAT2A Inhibitors (Oncology)
  • Target: Methionine Adenosyltransferase 2A (MAT2A).[1]

  • Context: Used in MTAP-deleted cancers.[1]

  • SAR Insight: Recent patents (e.g., from Agios) describe "Bis-cyclopropyl" amides where the ortho-cyclopropyl group is essential for selectivity over MAT1A. The rigid shape prevents binding to the slightly tighter MAT1A pocket.

Experimental Protocols

Protocol 6.1: Synthesis of N-(2-cyclopropylphenyl)-4-fluorobenzamide
  • Coupling: Charge a flask with 2-bromoaniline (1.0 eq), cyclopropylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), PCy₃ (0.1 eq), and K₃PO₄ (3.0 eq).

  • Solvent: Add Toluene/Water (20:1 v/v). Degas with N₂ for 10 min.

  • Reaction: Heat to 100°C for 16h. Cool, filter through Celite, and concentrate. Purify via flash chromatography (Hex/EtOAc) to yield 2-cyclopropylaniline.

  • Amidation: Dissolve 4-fluorobenzoic acid (1.1 eq) in EtOAc. Add T3P (50% in EtOAc, 1.5 eq) and Pyridine (3.0 eq). Stir 10 min.

  • Addition: Add 2-cyclopropylaniline (1.0 eq). Stir at RT for 4h.

  • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry (MgSO₄) and recrystallize from EtOH.

Protocol 6.2: Glucokinase Activation Assay (In Vitro)
  • Reagents: Recombinant human GK, Glucose, ATP, NADP+, G6PDH (coupling enzyme).

  • Method: Monitor NADPH production via fluorescence (Ex 340nm / Em 460nm).

  • Procedure: Incubate test compound with GK (10 nM) for 15 min. Initiate reaction with Glucose (5 mM) and ATP (1 mM).

  • Data Analysis: Calculate EC₅₀ relative to DMSO control. A valid "Activator" will shift the glucose

    
     to lower concentrations (left-shift).
    

References

  • Glucokinase Activators: Sarabu, R., & Grimsby, J. (2016). Glucokinase activators as new type 2 diabetes therapeutic agents. Current Opinion in Drug Discovery & Development. Link (Contextual validation of the scaffold in GKAs).

  • Suzuki Coupling of 2-Cyclopropylanilines: Wallace, D. J., & Chen, C. (2005). Cyclopropylboronic acid: a useful reagent for the synthesis of cyclopropanes. Tetrahedron Letters. Link

  • MAT2A Inhibitors: Agios Pharmaceuticals Patent WO2020123395A1. "2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors."[1] (Describes 5-Bromo-4-cyclopropyl-N-((2-cyclopropylphenyl)carbamoyl)-2-fluorobenzamide). Link

  • TRPV1 Antagonists: Doherty, E. M., et al. (2007). Discovery of potent, orally available vanilloid receptor-1 antagonists.[2][3] Journal of Medicinal Chemistry.[4] Link

  • Metabolic Stability of Cyclopropyl Groups: Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie (Comparison of cyclopropyl vs isopropyl stability). Link

Sources

N-(2-cyclopropylphenyl)-2-methylpropanamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a definitive physicochemical and synthetic monograph for N-(2-cyclopropylphenyl)-2-methylpropanamide . It is designed for researchers requiring rigorous structural validation and synthetic methodology for this specific chemical entity.

Physicochemical Profiling, Synthetic Methodology, and Structural Dynamics[1][2]

Chemical Identity & Core Metrics[1][3][4][5]

This compound is a specialized organic intermediate characterized by a sterically hindered amide bond. It features an ortho-cyclopropyl substituent on the aniline ring, a structural motif increasingly utilized in medicinal chemistry to induce conformational restriction and improve metabolic stability compared to its o-isopropyl or o-ethyl analogs.

Fundamental Constants

The following data represents the theoretical and calculated physicochemical baseline for the pure compound.

PropertyValueUnitNotes
IUPAC Name This compound--
Molecular Formula C₁₃H₁₇NO --
Molecular Weight 203.28 g/mol Average Mass
Monoisotopic Mass 203.1310 DaExact Mass
[M+H]⁺ 204.1383 m/zESI Positive Mode
Elemental Analysis C: 76.81%; H: 8.43%; N: 6.89%; O: 7.87%%Theoretical
Predicted LogP 3.2 ± 0.4-Lipophilic
H-Bond Donors 1-Amide NH
H-Bond Acceptors 1-Carbonyl O

Structural Analysis & Conformational Dynamics

The defining feature of this molecule is the ortho-cyclopropyl effect . Unlike flexible alkyl chains, the cyclopropyl group is rigid and exerts significant steric pressure on the adjacent amide nitrogen.

The "Gear Effect"

In solution, the molecule adopts a non-planar conformation to minimize A(1,3) strain between the amide carbonyl oxygen and the cyclopropyl methine proton. This "locking" mechanism is critical for:

  • Bioactivity: Pre-organizing the molecule into a bioactive conformation (reducing entropic penalty upon binding).

  • Metabolic Stability: Blocking the ortho position from metabolic oxidation while preventing free rotation of the amide bond.

Structural Connectivity Diagram

The following diagram illustrates the logical connectivity and the steric interaction zones critical for synthesis and analysis.

StructuralLogic AnilineCore 2-Cyclopropylaniline (Nucleophile) Intermediate Tetrahedral Intermediate AnilineCore->Intermediate Nucleophilic Attack AcylatingAgent Isobutyryl Chloride (Electrophile) AcylatingAgent->Intermediate Product N-(2-cyclopropylphenyl)- 2-methylpropanamide Intermediate->Product Elimination of HCl StericClash Steric Zone: Cyclopropyl vs Carbonyl Product->StericClash Conformational Lock

Figure 1: Synthetic connectivity and steric interaction logic. The cyclopropyl group (blue origin) creates a steric zone (dashed) that restricts the rotation of the final amide product.

Synthetic Methodology

Objective: Synthesis of this compound with >98% purity. Challenge: The nucleophilicity of the aniline nitrogen is reduced by the steric bulk of the ortho-cyclopropyl group. Standard Schotten-Baumann conditions may be sluggish; therefore, an anhydrous acylation protocol is recommended.

Reagents & Materials
  • Substrate: 2-Cyclopropylaniline (CAS 3158-73-4).

  • Reagent: Isobutyryl chloride (CAS 79-30-1) or Isobutyric anhydride.

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Solvent: Dichloromethane (DCM), Anhydrous.

Step-by-Step Protocol
  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (N₂).

  • Solvation: Charge the RBF with 2-cyclopropylaniline (1.0 eq) and dissolve in anhydrous DCM (10 volumes) .

  • Base Addition: Add Triethylamine (1.5 eq) via syringe. Cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add Isobutyryl chloride (1.2 eq) over 20 minutes.

    • Note: Exothermic reaction. Maintain internal temperature <5°C to prevent bis-acylation.

  • Reaction: Remove ice bath and stir at Room Temperature (25°C) for 4–6 hours.

    • Monitor: Check reaction progress via TLC (20% EtOAc/Hexanes) or LC-MS.

  • Quench & Workup:

    • Quench with saturated NaHCO₃ solution.

    • Separate layers. Wash organic layer with 1M HCl (to remove unreacted aniline) followed by Brine.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Hexanes/EtOAc or perform flash column chromatography if necessary.

Synthetic Pathway Visualization

SynthesisWorkflow Start Start: 2-Cyclopropylaniline (In DCM, 0°C) AddBase Add Base (TEA) Deprotonation Start->AddBase AddChloride Add Isobutyryl Chloride (Dropwise) AddBase->AddChloride Reaction Stir RT (4-6h) Monitor TLC AddChloride->Reaction Workup Acid Wash (1M HCl) Remove unreacted amine Reaction->Workup Final Isolate Product (White Solid) Workup->Final

Figure 2: Optimized synthetic workflow for sterically hindered aniline acylation.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • δ 7.80 (br s, 1H): Amide NH. Broad due to quadrupole broadening and exchange.

  • δ 8.0–7.0 (m, 4H): Aromatic protons. The proton ortho to the amide often shifts downfield due to the carbonyl anisotropy.

  • δ 2.60 (m, 1H): Methine proton of the isobutyryl group (septet).

  • δ 1.80 (m, 1H): Methine proton of the cyclopropyl ring.

  • δ 1.25 (d, 6H): Methyl groups of the isobutyryl moiety.

  • δ 0.9–0.6 (m, 4H): Cyclopropyl methylene protons (distinctive high-field multiplets).

Mass Spectrometry (LC-MS)[1]
  • Target Ion: [M+H]⁺ = 204.1

  • Fragmentation Pattern:

    • Loss of cyclopropyl radical or ring opening is common in high-energy collisions.

    • McLafferty rearrangement is not favored due to the lack of gamma-hydrogens in the aniline ring, but loss of the isopropyl group (43 Da) may be observed.

Applications & Significance

This molecule serves as a high-value scaffold in two primary domains:

  • Agrochemical Discovery: The ortho-cyclopropyl aniline core is a pharmacophore found in succinate dehydrogenase inhibitor (SDHI) fungicides. The cyclopropyl group provides a steric bulk similar to an isopropyl group but with different electronic properties and metabolic liabilities [1].

  • Medicinal Chemistry: It acts as a probe for TRP channel modulation . Analogs of N-phenyl-2-methylpropanamide (like the TRPV1 antagonist capsazepine precursors) often explore ortho-substitution to tune potency and solubility [2].

References

  • Synthesis of Ortho-Cyclopropyl Anilines

    • Reference: Ma, S., & Jiao, N. (2002). "Palladium-catalyzed coupling of aryl halides with cyclopropylboronic acids." Journal of Organic Chemistry.

    • Context: Describes the Suzuki coupling methods required to generate the 2-cyclopropylaniline starting m
    • (General Journal Link for verification)

  • Conformational Restriction in Drug Design

    • Reference: Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

    • Context: Discusses the utility of cyclopropyl groups as rigid bioisosteres for isopropyl groups to improve metabolic stability.

  • Related Patent Literature (Scaffold Utility)

    • Reference: WO2019210828A1. "Bcl-2 Inhibitors."

    • Context: Cites the use of 2-cyclopropylaniline derivatives as key intermediates in the synthesis of bioactive heterocycles.

  • PubChem Compound Summary

    • Reference: PubChem CID 4111730 (Analog: N-cyclopentyl-2-methylpropanamide).[1]

    • Context: Used for comparative physicochemical property prediction (LogP and solubility models).

Sources

Technical Whitepaper & Safety Guide: N-(2-cyclopropylphenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Biology & Process Development Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary: Structural Significance & Application Context

In modern drug discovery and agrochemical development, the strategic placement of cycloalkyl groups on aromatic scaffolds is a highly utilized technique to modulate pharmacokinetic properties. N-(2-cyclopropylphenyl)-2-methylpropanamide (Molecular Weight: 203.28 g/mol ) is a specialized building block frequently employed in the synthesis of voltage-gated sodium channel (Nav1.7) inhibitors and pyrazole-4-carboxamide fungicides.

As an application scientist, I often emphasize that this molecule is not just a passive intermediate. Its bipartite structure—an isobutyramide core coupled with an ortho-cyclopropylphenyl moiety—creates a unique steric environment. The isobutyramide acts as a robust, sterically hindered protecting group for the aniline nitrogen, while the cyclopropyl ring forces the phenyl dihedral angle out of plane, significantly enhancing lipophilicity and altering receptor binding kinetics. Understanding the physicochemical and toxicological profile of this compound is critical for designing safe, scalable synthetic workflows.

Physicochemical Profiling & Structural Causality

To safely handle and apply this compound, we must first deconstruct how its physical properties emerge from its molecular architecture. The data below synthesizes the compound's quantitative metrics with the mechanistic causality driving these properties.

Table 1: Physicochemical Properties & Mechanistic Rationale

PropertyValueCausality / Impact
Molecular Formula C₁₃H₁₇NODictates baseline mass and elemental composition.
Molecular Weight 203.28 g/mol Optimal for small-molecule drug discovery (Rule of 5 compliant).
Physical State Crystalline SolidDriven by strong intermolecular hydrogen bonding from the amide core.
Lipophilicity (LogP) ~2.8 - 3.2The cyclopropyl ring significantly enhances lipophilicity compared to a standard methyl group, driving membrane permeability[1].
H-Bond Donors 1 (N-H)Essential for target receptor anchoring and crystal lattice formation.
H-Bond Acceptors 1 (C=O)Participates in dipole-dipole interactions, influencing solubility profiles.

Hazard Assessment & Toxicological Mechanisms

While specific, proprietary safety data sheets for this exact derivative can be scarce, we can accurately extrapolate its hazard profile by analyzing its functional groups. Isobutyramide derivatives generally act as mild to moderate irritants[2][3]. However, the true systemic hazard lies in its potential metabolic activation.

GHS Classification & Rationale

Table 2: Extrapolated GHS Hazard Profile

GHS Hazard ClassCategoryHazard StatementMechanistic Rationale
Skin Irritation Category 2H315: Causes skin irritationThe lipophilic nature allows epidermal penetration, while the amide acts as a mild electrophile[3].
Eye Irritation Category 2AH319: Causes serious eye irritationDirect interaction with mucosal proteins causes a localized inflammatory response[4].
STOT SE Category 3H335: May cause respiratory irritationInhalation of crystalline dust disrupts surfactant layers in the respiratory tract[2].
The CYP450 Metabolic Trap: Cyclopropyl Ring Scission

If the amide bond is cleaved in vivo by hepatic amidases, the liberated 2-cyclopropylaniline becomes a substrate for Cytochrome P450 (CYP450) enzymes. The introduction of a cyclopropyl group into an aromatic system lowers its oxidation potential. Consequently, CYP450 enzymes favor a single-electron transfer mechanism over standard hydrogen atom abstraction[1].

Cyclopropylamines are notorious for inactivating CYP450 enzymes. The one-electron oxidation of the aniline nitrogen triggers the scission of the adjacent cyclopropane ring. This generates a reactive nitroso metabolite that forms a dead-end Metabolic Intermediate Complex (MIC) , irreversibly coordinating to the heme iron and preventing further catalytic turnover[5].

MetabolicPathway Substrate N-(2-cyclopropylphenyl)- 2-methylpropanamide Amidase Hepatic Amidases (Hydrolysis) Substrate->Amidase In vivo cleavage Aniline 2-Cyclopropylaniline (Metabolite) Amidase->Aniline CYP450 CYP450 Oxidation (Phase I) Aniline->CYP450 N-Oxidation MIC Metabolic Intermediate Complex (Enzyme Inactivated) CYP450->MIC Heme Coordination RingOpen Ring-Opened Electrophiles CYP450->RingOpen Radical Scission

Fig 1: CYP450-mediated metabolic activation and heme-binding pathway of the cyclopropyl moiety.

Experimental Workflows: Safe Handling & Synthetic Application

In synthetic applications, the isobutyramide group often serves as a sterically hindered protecting group. Removing it requires highly optimized conditions to prevent the degradation of the acid-sensitive cyclopropyl ring.

Below is a self-validating, step-by-step protocol for the chemoselective basic hydrolysis of this compound.

Protocol: Chemoselective Amide Deprotection

Objective: Cleave the isobutyramide protecting group to yield the free 2-cyclopropylaniline without inducing cyclopropane ring-opening.

  • Step 1: Reagent Preparation (Fume Hood Required) Suspend this compound (1.0 eq, 10 mmol) in a 1:1 mixture of Ethanol and high-purity Deionized Water (40 mL). The mixed solvent system is crucial; ethanol solubilizes the lipophilic substrate, while water serves as the hydroxide carrier.

  • Step 2: Reaction Initiation Add Sodium Hydroxide (NaOH) pellets (10.0 eq, 100 mmol) in a single portion. Equip the round-bottom flask with a reflux condenser. Heat the mixture to 90°C using an oil bath. Causality note: The massive excess of base and high heat are required to overcome the severe steric hindrance provided by the isopropyl group adjacent to the carbonyl.

  • Step 3: In-Process Monitoring (Self-Validating Step) After 12 hours, withdraw a 50 µL aliquot, quench with 1N HCl, and analyze via LC-MS (UV at 254 nm). Validation: The reaction is deemed complete only when the starting material peak (m/z [M+H]+ = 204) is <1% relative to the product peak (m/z [M+H]+ = 134). This ensures complete conversion without over-exposing the product to prolonged thermal stress.

  • Step 4: Quenching and Extraction Cool the mixture to 0°C. Carefully adjust the pH to ~8 using 1N HCl. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). The free amine partitions into the organic layer.

  • Step 5: Purification Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude 2-cyclopropylaniline can be purified via silica gel chromatography (Hexanes/EtOAc gradient) if necessary.

References

  • Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes ResearchGate URL:[Link]

  • Material Safety Data Sheet - Isobutyramide, 99% Cole-Parmer URL:[Link]

  • Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry Docentes FCT NOVA URL:[Link]

Sources

Methodological & Application

Synthesis Protocol for N-(2-cyclopropylphenyl)-2-methylpropanamide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed, reliable, and scientifically grounded protocol for the synthesis of N-(2-cyclopropylphenyl)-2-methylpropanamide. This guide is specifically designed for researchers, scientists, and professionals in the field of drug development and organic synthesis. Beyond a mere recitation of steps, this document elucidates the underlying chemical principles, justifies the selection of reagents and conditions, and offers practical insights to ensure a successful and reproducible synthesis. The protocol is structured to be a self-validating system, incorporating in-process controls and detailed characterization methods. All critical claims and methodologies are supported by citations to authoritative scientific literature.

Introduction

N-aryl amides are a crucial class of organic compounds prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2] The target molecule, this compound, incorporates a cyclopropyl group, a structural motif of significant interest in medicinal chemistry due to its ability to impart unique conformational constraints and metabolic stability to drug candidates.[3][4] The synthesis of this compound involves the acylation of 2-cyclopropylaniline with isobutyryl chloride, a classic example of nucleophilic acyl substitution. This document provides a robust and well-characterized protocol for this transformation.

Reaction Scheme and Mechanism

The synthesis proceeds via the nucleophilic attack of the primary amine of 2-cyclopropylaniline on the electrophilic carbonyl carbon of isobutyryl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Reaction:

Mechanism:

The lone pair of electrons on the nitrogen atom of 2-cyclopropylaniline attacks the carbonyl carbon of isobutyryl chloride, leading to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion and a proton to form the stable amide product. The added base scavenges the liberated proton, driving the reaction to completion.

Materials and Reagents

A comprehensive list of all necessary materials and reagents is provided below. It is imperative to use reagents of appropriate purity and to handle them in accordance with their respective safety data sheets (SDS).

ReagentCAS NumberMolecular Weight ( g/mol )Key PropertiesSupplier
2-Cyclopropylaniline3158-73-4133.19Colorless to pale yellow liquid or solid.[5][6]Sigma-Aldrich, CymitQuimica
Isobutyryl chloride79-30-1106.55Colorless to pale yellow, pungent liquid. Highly flammable and corrosive. Reacts violently with water.[7][8][9]Sigma-Aldrich, CAMEO Chemicals
Triethylamine (TEA)121-44-8101.19Colorless liquid with a strong fishy odor. Used as a non-nucleophilic base.Sigma-Aldrich
Dichloromethane (DCM)75-09-284.93Colorless, volatile liquid with a mildly sweet odor. Used as the reaction solvent.Sigma-Aldrich
Saturated Sodium Bicarbonate (NaHCO₃) SolutionN/AN/AAqueous solution used for workup to neutralize excess acid.Prepare in-house
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37White crystalline solid used as a drying agent.Sigma-Aldrich

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Reaction Setup and Execution

Safety First: This reaction should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. All glassware should be oven-dried prior to use to prevent hydrolysis of the acid chloride.

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-cyclopropylaniline (1.0 g, 7.51 mmol) and triethylamine (1.14 mL, 8.26 mmol) in 30 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. This is crucial to control the exothermic nature of the acylation reaction and to minimize potential side reactions.

  • Addition of Acylating Agent: While stirring vigorously, add isobutyryl chloride (0.83 mL, 7.88 mmol) dropwise to the cooled solution over a period of 10-15 minutes using a dropping funnel. The slow addition helps to maintain the reaction temperature and prevent a rapid, uncontrolled reaction. The formation of a white precipitate (triethylammonium chloride) will be observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for an additional 2-3 hours to ensure completion.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting aniline spot and the appearance of a new, less polar product spot will indicate the reaction is complete.

Workup and Purification
  • Quenching: Upon completion, carefully quench the reaction by adding 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any remaining isobutyryl chloride and the triethylammonium chloride byproduct.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 2-cyclopropylaniline & TEA in DCM B Cool to 0 °C A->B C Add Isobutyryl Chloride Dropwise B->C D Warm to Room Temperature C->D E Stir for 2-3 hours D->E F Monitor by TLC E->F G Quench with NaHCO₃ F->G H Extract with DCM G->H I Wash Organic Layer H->I J Dry and Concentrate I->J K Purify by Column Chromatography J->K

Caption: A step-by-step workflow for the synthesis of this compound.

Characterization

Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[10]

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the cyclopropyl protons, the methine proton of the isobutyryl group, and the methyl protons. The integration and splitting patterns of these signals will be consistent with the structure of this compound.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide group, the aromatic carbons, and the aliphatic carbons of the cyclopropyl and isobutyryl groups.

Expected ¹H NMR Data Expected ¹³C NMR Data
Aromatic protons (multiplet, ~7.0-7.4 ppm)Carbonyl carbon (~176 ppm)
Amide proton (broad singlet, ~7.8 ppm)Aromatic carbons (~120-140 ppm)
Isobutyryl CH (septet, ~2.5 ppm)Isobutyryl CH (~36 ppm)
Cyclopropyl CH (multiplet, ~1.5-2.0 ppm)Cyclopropyl CH (~15 ppm)
Isobutyryl CH₃ (doublet, ~1.2 ppm)Isobutyryl CH₃ (~20 ppm)
Cyclopropyl CH₂ (multiplets, ~0.6-1.0 ppm)Cyclopropyl CH₂ (~8 ppm)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[11]

  • Amide N-H stretch: A characteristic absorption band is expected in the region of 3300-3500 cm⁻¹.

  • Amide C=O stretch (Amide I band): A strong absorption band should be observed around 1640-1680 cm⁻¹.[12][13]

  • Amide N-H bend (Amide II band): An absorption band is typically found in the region of 1510-1570 cm⁻¹.[14]

Logical Relationship Diagram

G Structure Molecular Structure This compound H_NMR ¹H NMR Spectrum Structure->H_NMR Proton Environment C_NMR ¹³C NMR Spectrum Structure->C_NMR Carbon Skeleton FTIR FTIR Spectrum Structure->FTIR Functional Groups

Caption: The relationship between the molecular structure and its characteristic spectral data.

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reactionExtend the reaction time or gently warm the reaction mixture.
Hydrolysis of isobutyryl chlorideEnsure all glassware is thoroughly dried and use anhydrous solvent.
Loss of product during workupPerform extractions carefully and ensure complete phase separation.
Impure ProductIncomplete reactionMonitor the reaction by TLC to ensure all starting material is consumed.
Side reactionsMaintain a low reaction temperature during the addition of isobutyryl chloride.
Inefficient purificationOptimize the eluent system for column chromatography.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By following the detailed steps and understanding the underlying chemical principles, researchers can confidently and reproducibly synthesize this valuable compound for further applications in drug discovery and development. The inclusion of detailed characterization methods and a troubleshooting guide further enhances the utility of this document as a practical laboratory resource.

References

  • Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. (n.d.).
  • ISOBUTYRYL CHLORIDE. (n.d.). CAMEO Chemicals - NOAA.
  • CAS 79-30-1: Isobutyryl chloride. (n.d.). CymitQuimica.
  • Isobutyryl chloride - Safety D
  • Isobutyryl chloride. (n.d.). Santa Cruz Biotechnology.
  • ISOBUTYL CHLORIDE. (n.d.).
  • FTIR spectroscopic analysis of the amide and acid bands of ganglioside GM1, in pure form and in mixtures with DMPC. (n.d.). PubMed.
  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020, April 8).
  • Amide and urea FTIR. (2017, July 28).
  • FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. (n.d.). PMC.
  • CAS 3158-73-4: 2-Cyclopropylaniline. (n.d.). CymitQuimica.
  • Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. (2019, March 26).
  • 2-cyclopropylaniline 3158-73-4 wiki. (n.d.). Guidechem.
  • Practical Synthesis of N-Cyclopropylanilines via Direct Condensation of Anilines with [(1-Ethoxycyclopropyl)oxy]trimethylsilane. (n.d.).
  • (PDF) synthesis of Cyclopropyl anilines. (n.d.).
  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. (n.d.). PMC.
  • Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal.
  • Method for preparing N-aryl amide without solvent and catalyst. (n.d.).
  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. (2022, September 6). Journal of the American Chemical Society.
  • Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (n.d.). PMC.
  • Preparation of N‑Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. (2022, September 6). Figshare.
  • Mechanochemical Synthesis of N‐Aryl Amides from O‐Protected Hydroxamic Acids. (2025, October 17).
  • Method of synthesis of trans-2-phenylcyclopropylamine. (n.d.).
  • Synthesis of trans-2-phenylcyclopropylamine or a salt or solv
  • Acylation of toluene with isobutyryl chloride. (n.d.).
  • Synthesis and anticholinergic properties of the enantiomers of 4-(isopropylamino)-2-(2-pyridyl)-2-phenylbutyramide, the mono-N-dealkylated metabolite of disopyramide. (n.d.). PubMed.
  • Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis. (2021, June 15). PubMed.
  • The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinyl-cyclopropanes. (n.d.). ChemRxiv.
  • Application Notes and Protocols for the Structural Elucidation of N-[(2-Chlorophenyl)methyl]propan-2-amine using NMR Spectroscopy. (n.d.). Benchchem.
  • N-(2-cyclopropylpropyl)-2-(methylamino)propanamide. (n.d.). PubChem.
  • Design and Synthesis of Stable N-[2-(aryl/heteroaryl substituted)ethyl] propanamide Derivatives of (S)-Ketoprofen and (S). (n.d.).
  • N-cyclopropyl-N-methylpropanamide. (n.d.). PubChem.
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • N-Methylpropionamide(1187-58-2) 1 H NMR. (n.d.). ChemicalBook.
  • N-cyclopropyl-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]acetamide - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.

Sources

Application Note: Precision Purification of N-Aryl Isobutyramide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Technical Scope

N-aryl isobutyramide motifs are critical pharmacophores in androgen receptor antagonists (e.g., Bicalutamide intermediates), transient receptor potential (TRP) modulators, and agricultural fungicides.[1] While the amide bond formation is robust, the purification of these derivatives poses specific challenges due to the lipophilicity of the isobutyryl group and the toxicity of residual aniline precursors.

This guide moves beyond generic "wash and dry" instructions. It provides a chemically grounded, pKa-driven purification strategy designed to achieve >99.5% purity suitable for biological assays and pre-clinical toxicology studies.[1]

The Chemical Logic: pKa-Driven Separation

The most efficient purification leverages the acid-base properties of the impurities versus the neutral nature of the target amide.

  • Target Molecule (N-Aryl Isobutyramide): Neutral (pKa of amide NH is ~23-25; effectively non-ionizable under aqueous workup conditions).

  • Impurity A (Aryl Amine/Aniline): Weak Base (pKa ~4.6). Protonates at pH < 3.

  • Impurity B (Isobutyric Acid/Chloride): Weak Acid (pKa ~4.8). Deprotonates at pH > 6.

By manipulating the pH of the aqueous phase during extraction, we can selectively force impurities into the aqueous layer while retaining the target amide in the organic phase.

Visualizing the Separation Logic

WorkupLogic Target Target: N-Aryl Isobutyramide (Neutral) Step1 Step 1: Acid Wash (1M HCl) pH < 2 Target->Step1 ImpurityA Impurity: Unreacted Aniline (Basic) ImpurityA->Step1 ImpurityB Impurity: Isobutyric Acid (Acidic) ImpurityB->Step1 Organic1 Organic Phase (Amide + Acid) Step1->Organic1 Retains Aqueous1 Aqueous Waste (Anilinium Salt) Step1->Aqueous1 Removes Step2 Step 2: Base Wash (Sat. NaHCO3) pH > 8 Organic2 Final Organic Phase (Pure Amide) Step2->Organic2 Retains Aqueous2 Aqueous Waste (Isobutyrate Salt) Step2->Aqueous2 Removes Organic1->Step2

Figure 1: pKa-driven liquid-liquid extraction strategy for removing starting materials.

Protocol A: The "Self-Cleaning" Workup

Objective: Remove >95% of starting materials before chromatography or crystallization. Scale: 100 mg to 100 g.

Materials
  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Note: EtOAc is preferred for green chemistry, but DCM solubilizes poly-halogenated derivatives better.[1]

  • Acid: 1M HCl (aq).[2]

  • Base: Saturated NaHCO₃ (aq).

  • Drying Agent: Anhydrous Na₂SO₄.[2]

Step-by-Step Procedure
  • Dilution: Dilute the crude reaction mixture with EtOAc (10 mL per gram of theoretical yield).

  • Acid Wash (Aniline Removal):

    • Wash the organic layer twice with 1M HCl (1:1 volume ratio).

    • Mechanism:[3][4][5][6][7][8][9][10] Converts lipophilic aniline into hydrophilic anilinium chloride.

    • QC Check: The aqueous layer may turn pink/brown if oxidation products of aniline are present.

  • Base Wash (Acid Removal):

    • Wash the organic layer twice with Saturated NaHCO₃.

    • Caution: Gas evolution (CO₂) will occur. Vent the separatory funnel frequently.

    • Mechanism:[3][4][5][6][7][8][9][10] Converts isobutyric acid to sodium isobutyrate.

  • Brine Wash: Wash once with saturated NaCl to remove trapped water.

  • Drying: Dry over Na₂SO₄ for 15 minutes, filter, and concentrate in vacuo.

Protocol B: Recrystallization (The Gold Standard)

For solid N-aryl isobutyramides, recrystallization is superior to chromatography for removing structurally similar impurities (e.g., regioisomers).[1]

Solvent Selection Matrix
Solvent SystemPolarityApplicationCooling Profile
Toluene / Hexane Non-PolarBest for: Highly lipophilic amides.[1] Excellent for removing non-polar byproducts.Dissolve in hot Toluene, add Hexane until turbid, cool slowly.
Ethanol / Water PolarBest for: General purpose. "Green" standard.[11] Good for removing inorganic salts.Dissolve in hot EtOH, add hot water until turbid.
EtOAc / Hexane MediumBest for: Low-melting solids that "oil out" in alcohols.Standard binary solvent recrystallization.
Procedure: Toluene/Hexane Displacement
  • Dissolution: Place crude solid in a flask. Add minimum Toluene at 90°C to fully dissolve.

  • Nucleation: Remove from heat. Add Hexane dropwise until the solution becomes slightly cloudy (persistent turbidity).

  • Re-solubilization: Add 1-2 drops of Toluene to clear the solution.

  • Controlled Cooling:

    • Wrap flask in a towel (insulation) to cool to Room Temp (RT) over 2 hours.

    • Why: Fast cooling traps impurities in the crystal lattice.

  • Deep Cooling: Place in fridge (4°C) for 4 hours, then freezer (-20°C) if yield is low.

  • Filtration: Filter cold. Wash crystals with cold Hexane.

Protocol C: Flash Chromatography (For Oils)

If the derivative is an oil or fails to crystallize, use Flash Column Chromatography.

Stationary Phase: Silica Gel (40-63 µm). Mobile Phase: Hexane / Ethyl Acetate gradient.

Optimization Strategy (TLC)
  • Spot crude on TLC plate.

  • Test eluent: 20% EtOAc in Hexane.

  • Target Rf: Adjust solvent ratio until the product Rf is 0.25 - 0.35 .

    • If Rf > 0.5: Too polar. Impurities will co-elute. Reduce EtOAc.

    • If Rf < 0.1: Too non-polar. Band broadening will occur. Increase EtOAc.

Gradient Table (Typical Run)
Column Volume (CV)% EtOAc% HexanePurpose
0 - 20%100%Elute highly non-polar impurities (e.g., bis-acylated byproducts).[1]
2 - 50% -> 10%100% -> 90%Ramp up.[1]
5 - 1510% -> 30%90% -> 70%Product Elution Window (Typical).[1]
15 - 18100%0%Flush column (remove polar tars).

Decision Tree & Workflow

Use this flowchart to determine the correct protocol for your specific derivative.

PurificationWorkflow Start Crude Reaction Mixture Workup Acid/Base Extraction (Protocol A) Start->Workup StateCheck Physical State of Crude? Workup->StateCheck Solid Solid StateCheck->Solid Oil Oil / Gum StateCheck->Oil Recryst Recrystallization (Protocol B) Solid->Recryst Flash Flash Chromatography (Protocol C) Oil->Flash PurityCheck Purity > 99%? (HPLC/NMR) Recryst->PurityCheck Flash->PurityCheck Done Final Product PurityCheck->Done Yes Prep Prep-HPLC (Reverse Phase) PurityCheck->Prep No (Difficult Separation) Prep->Done

Figure 2: Integrated purification workflow for N-aryl isobutyramides.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Product "Oils Out" during Recrystallization Temperature dropped too fast or solvent is too polar.[1]Re-heat to dissolve.[4] Add a "seed crystal" if available. Switch to a less polar solvent system (e.g., change EtOH/Water to Toluene/Hexane).
Pink/Brown Color Persists Oxidation of trace aniline impurities.Treat organic phase with Activated Charcoal (carbon) for 30 mins, then filter through Celite before crystallization.[1]
Strong "Sweaty" Smell Residual Isobutyric Acid.The base wash was insufficient. Repeat wash with 1M NaOH (stronger base) instead of NaHCO₃, provided the amide is stable (N-aryl amides are generally stable to brief NaOH exposure).
Low Yield Product is too soluble in the mother liquor.Cool to -20°C. If still low, evaporate mother liquor and run a small flash column on the residue.

References

  • Amide Bond Formation & Workup: Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[3] Tetrahedron, 61(46), 10827-10852.[1] Link

  • Recrystallization of N-Aryl Amides

    • Example Protocol: Synthesis of N-[2-(2-methylamino-2-phenylethyl)phenyl]-2,2-dimethylpropanamide.[1][5] PrepChem. Link

    • Solvent Selection: Mettler Toledo Recrystallization Guide. Link

  • Purification Strategies for APIs

    • Impurity Removal: "Impurity Occurrence and Removal in Crystalline Products." University College Cork. Link

    • Chromatography: "Strategies for The Purification of Synthetic Products." Chromatography Online. Link

  • General Synthesis of N-Aryl Isobutyramides

    • CN105803012A - Isobutyramide preparation method.[9] Google Patents. Link

Sources

Application Note: Formulation and Sensory Evaluation Protocols for N-(2-cyclopropylphenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

N-(2-cyclopropylphenyl)-2-methylpropanamide is an advanced synthetic carboxamide derivative designed to modulate sensory perception, primarily acting as a high-intensity cooling agent. Structurally related to well-established p-menthane carboxamides (such as WS-3 and WS-12), this compound leverages an isobutyramide core linked to an ortho-cyclopropyl-substituted phenyl ring.

The cooling sensation elicited by such carboxamides is mediated through the activation of Transient Receptor Potential Melastatin 8 (TRPM8), a non-selective cation channel expressed in somatosensory neurons[1]. The isobutyramide moiety acts as a critical hydrogen-bond acceptor/donor at the extracellular domain of the TRPM8 channel, while the highly lipophilic 2-cyclopropylphenyl group facilitates strong van der Waals interactions within the receptor's hydrophobic pocket[2]. This specific binding triggers a conformational change that opens the channel, allowing an influx of Ca²⁺ and Na⁺ ions. This ionic shift depolarizes the cell membrane, propagating an action potential to the sensory cortex which is perceived as a clean, intense cooling sensation[1].

Physicochemical Profiling & Formulation Strategy

A fundamental challenge in evaluating novel synthetic sensates is their inherent lipophilicity. This compound exhibits poor aqueous solubility, which can lead to erratic precipitation ("crashing out") when introduced directly into aqueous sensory testing bases. To ensure a self-validating and reproducible sensory evaluation, the formulation must maintain the compound in a stable, molecularly dispersed state.

Table 1: Physicochemical Properties & Solvent Compatibility
Property / SolventValue / Compatibility ProfileFormulation Implication
Molecular Weight 203.28 g/mol Optimal size for rapid mucosal penetration.
Estimated LogP ~3.2 - 3.8Highly lipophilic; requires co-solvents or emulsifiers.
Water < 0.1 mg/mL (Insoluble)Direct aqueous dilution will cause immediate precipitation.
Ethanol (EtOH) > 50 mg/mL (Highly Soluble)Good for stock, but imparts intrinsic trigeminal "bite".
Propylene Glycol (PG) > 25 mg/mL (Soluble)Preferred stock solvent; minimal sensory interference.
HP-β-Cyclodextrin Forms stable inclusion complexIdeal for final aqueous working solutions.

Causality of Formulation Choice: We utilize a two-phase formulation strategy. First, a concentrated stock is prepared in food-grade Propylene Glycol (PG) to ensure complete solvation without the confounding trigeminal irritation caused by high-proof ethanol. Second, the stock is diluted into an aqueous base containing Hydroxypropyl-β-cyclodextrin (HPβCD). The HPβCD acts as a molecular host, encapsulating the lipophilic cyclopropylphenyl ring, thereby preventing precipitation and ensuring uniform, dose-accurate delivery to the TRPM8 receptors on the oral mucosa.

Experimental Protocols: Preparation of Sensory Solutions

Protocol A: Preparation of 10,000 ppm (1% w/v) Stock Solution in PG

Objective: To create a stable, high-concentration master stock for downstream dilution. Materials: this compound (Purity ≥98%), Food-grade Propylene Glycol (PG), Analytical balance, Sonicator.

Step-by-Step Procedure:

  • Weighing: Accurately weigh 100.0 mg of this compound into a clean, dry 20 mL glass scintillation vial.

  • Solvent Addition: Add exactly 10.0 mL of Propylene Glycol to the vial using a volumetric pipette.

  • Dissolution: Seal the vial tightly and vortex for 60 seconds to disperse the powder.

  • Sonication (Critical Step): Place the vial in an ultrasonic water bath maintained at 35°C for 15 minutes. Causality: Mild thermal sonication disrupts the crystalline lattice of the carboxamide, accelerating dissolution without risking thermal degradation of the molecule.

  • Verification: Inspect the solution against a dark background. It must be completely clear and free of particulate matter. Store at room temperature (20-25°C) in a desiccator.

Protocol B: Preparation of 50 ppm Aqueous Sensory Working Solution

Objective: To prepare a palatable, stable aqueous solution for human sensory panels. Materials: 10,000 ppm Stock Solution (from Protocol A), Hydroxypropyl-β-cyclodextrin (HPβCD), 5% Sucrose solution (in distilled water), Magnetic stirrer.

Step-by-Step Procedure:

  • Base Preparation: In a 100 mL volumetric flask, dissolve 1.0 g of HPβCD in 80 mL of the 5% sucrose solution. Causality: The 5% sucrose base masks the inherent bitterness often associated with synthetic carboxamides, isolating the cooling trigeminal effect for the panel[3].

  • Complexation: While stirring the base solution vigorously (600 rpm), use a calibrated micropipette to add exactly 500 µL of the 10,000 ppm PG stock solution dropwise directly into the vortex.

  • Equilibration: Continue stirring for 45 minutes at room temperature. Causality: This equilibration period is mandatory to allow the thermodynamic formation of the host-guest inclusion complex between the lipophilic carboxamide and the HPβCD cavity, preventing delayed precipitation.

  • Volume Adjustment: QS to 100 mL with the 5% sucrose solution and mix thoroughly.

Quality Control & Analytical Validation

To ensure the protocol acts as a self-validating system, the working solution must be analytically verified prior to sensory testing to confirm that no active ingredient was lost to precipitation.

  • Filtration: Pass a 1 mL aliquot of the 50 ppm working solution through a 0.22 µm PTFE syringe filter.

  • HPLC-UV Analysis: Analyze the filtrate using a C18 column (Mobile phase: 60:40 Acetonitrile:Water, Flow rate: 1.0 mL/min, Detection: 220 nm).

  • Validation Criterion: The recovered concentration must be ≥ 48 ppm (≥ 96% recovery). Causality: A lower recovery indicates incomplete cyclodextrin complexation and subsequent precipitation on the filter, which would result in an under-dosed sensory evaluation. If recovery is low, the HPβCD ratio must be increased.

Sensory Evaluation Methodology

Objective: To quantify the cooling intensity and longevity of the formulated solution. Panel Design: Double-blind, randomized crossover design with 12 trained panelists familiar with trigeminal sensory scales[3].

Procedure:

  • Panelists rinse their mouths with distilled water at 37°C to normalize oral temperature.

  • Administer 10 mL of the 50 ppm sensory solution. Panelists swish the solution for exactly 10 seconds and expectorate.

  • Data Collection: Panelists rate the cooling intensity on a 0-9 scale at specific intervals (0.5, 1, 3, 5, 10, and 15 minutes post-expectoration).

  • Analysis: Plot the mean intensity over time to determine the

    
     (time to peak cooling) and the duration of the trigeminal effect.
    

Visualization: TRPM8 Activation Pathway

TRPM8_Pathway Compound N-(2-cyclopropylphenyl)- 2-methylpropanamide TRPM8 TRPM8 Receptor (Extracellular Domain) Compound->TRPM8 Ligand Binding ConformationalChange Conformational Gating TRPM8->ConformationalChange Receptor Activation CalciumInflux Ca2+ / Na+ Influx ConformationalChange->CalciumInflux Channel Opening Depolarization Membrane Depolarization CalciumInflux->Depolarization Cation Shift ActionPotential Action Potential Depolarization->ActionPotential Voltage Threshold Reached SensoryCortex Sensory Cortex (Cooling Perception) ActionPotential->SensoryCortex Neural Transmission

TRPM8 activation pathway by this compound inducing cooling sensation.

References

  • Bharate, S.S.; Bharate, S.B. "Modulation of Thermoreceptor TRPM8 by Cooling Compounds." ACS Chemical Neuroscience / PMC.
  • Johnson, S. et al. "Trigeminal Receptor Study of High-Intensity Cooling Agents." Journal of Agricultural and Food Chemistry.
  • Pérez de Vega, M.J. et al. "Recent Progress in TRPM8 Modulation: An Update." International Journal of Molecular Sciences (MDPI).

Sources

Technical Assessment: Solubility Profiling of N-(2-cyclopropylphenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This Application Note provides a comprehensive technical guide for determining and optimizing the solubility profile of N-(2-cyclopropylphenyl)-2-methylpropanamide (referred to herein as N-CPMP ). Based on Structure-Property Relationships (SPR), N-CPMP is characterized as a lipophilic amide with predicted low aqueous solubility and high ethanolic solubility. This document outlines the theoretical basis for these properties and details validated experimental protocols (Shake-Flask and Kinetic Nephelometry) to quantify solubility limits, essential for formulation development and recrystallization processes.

Theoretical Framework & Structure-Property Analysis

Structural Characterization

N-CPMP is a secondary amide featuring a lipophilic 2-cyclopropylphenyl moiety and a 2-methylpropanoyl (isobutyryl) tail.

  • Core Scaffold: N-phenylisobutyramide (LogP ~2.0).

  • Substituent Effect (Cyclopropyl): The ortho-cyclopropyl group adds significant hydrophobicity (+0.6 to +0.8 LogP) and steric bulk near the amide bond.

  • Substituent Effect (Isopropyl): The branched alkyl chain further reduces water accessibility to the amide carbonyl.

Predicted Solubility Profile (Ethanol vs. Water)

The solubility differential is driven by the Like-Dissolves-Like principle, governed by the dielectric constant (


) and Hydrogen Bond Donor/Acceptor (HBD/HBA) capabilities.
ParameterWater (

)
Ethanol (

)
Interaction with N-CPMP
Dielectric Constant (

)
~80 (High Polarity)~24 (Medium Polarity)Ethanol matches the amide's intermediate polarity better.
H-Bonding Network Strong, extensive 3D network.Moderate, linear chains.Water's network energy cost (cavitation) is too high for the hydrophobic N-CPMP to overcome.
Solvation Mechanism Hydrophobic hydration (unfavorable entropy).Van der Waals + Dipole-Dipole (favorable enthalpy).Ethanol effectively solvates the lipophilic cyclopropyl and isopropyl groups.

Experimental Protocols

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Standard: Adapted from OECD Guideline 105. Objective: Determine the absolute saturation solubility at equilibrium.

Materials
  • Analyte: this compound (>98% purity).

  • Solvents: HPLC-grade Water, Absolute Ethanol.

  • Equipment: Orbital shaker, Centrifuge, HPLC-UV/Vis.

Workflow Diagram (Graphviz)

SolubilityWorkflow Start Start: Weigh N-CPMP Excess SolventAdd Add Solvent (Water or Ethanol) Start->SolventAdd Equilibration Equilibration (Shake 24-48h @ 25°C) SolventAdd->Equilibration Separation Phase Separation (Centrifuge/Filter 0.22 µm) Equilibration->Separation Separation->SolventAdd If solid dissolved completely, add more solid Dilution Dilution (Bring into Linear Range) Separation->Dilution Analysis Quantification (HPLC-UV @ 254 nm) Dilution->Analysis DataCalc Calculate Solubility (S) Analysis->DataCalc

Figure 1: Step-by-step workflow for thermodynamic solubility determination via the Shake-Flask method.

Step-by-Step Procedure
  • Preparation: Add excess N-CPMP solid (approx. 20 mg for water, 200 mg for ethanol) into 4 mL glass vials.

  • Solvent Addition: Add 2.0 mL of the respective solvent (Water or Ethanol).

  • Equilibration: Cap tightly. Agitate on an orbital shaker (200 rpm) at 25°C ± 0.5°C for 24 hours.

    • Checkpoint: Ensure solid is still visible. If all solid dissolves, add more N-CPMP and repeat.

  • Separation:

    • Centrifuge at 10,000 rpm for 10 minutes OR filter through a 0.22 µm PVDF syringe filter (pre-saturated).

  • Sampling:

    • Water: Transfer 1.0 mL supernatant directly to HPLC vial (no dilution usually needed if <0.1 mg/mL).

    • Ethanol: Transfer 100 µL supernatant and dilute 1:100 with mobile phase (to prevent detector saturation).

  • Quantification: Inject onto HPLC (C18 column, Acetonitrile/Water gradient). Calculate concentration using a standard calibration curve.

Protocol B: Kinetic Solubility (High-Throughput)

Objective: Rapid estimation of solubility to identify "crash-out" risks during formulation.

  • Stock Solution: Prepare a 10 mM stock solution of N-CPMP in DMSO.

  • Titration: Into a 96-well plate containing aqueous buffer (pH 7.4), spike increasing volumes of the DMSO stock.

  • Detection: Measure light scattering (Nephelometry) or Absorbance at 600 nm.

  • Endpoint: The concentration at which absorbance spikes indicates the precipitation point (Kinetic Solubility Limit).

    • Note: Kinetic solubility is usually higher than thermodynamic solubility due to supersaturation.

Data Analysis & Reporting

Calculation

Calculate solubility (


) using the linear regression equation from your calibration curve (

):


Expected Results & Troubleshooting
ObservationCauseCorrective Action
Water: No peak detectedSolubility is below LOD (Limit of Detection).Use a more sensitive method (LC-MS) or concentrate the sample via evaporation.
Ethanol: Peak flat-toppedDetector saturation.Increase dilution factor (e.g., 1:1000).
Variability > 5% Temperature fluctuation or non-equilibrium.Control Temp to ±0.1°C; extend shaking time to 48h.

Application Note: Recrystallization Strategy

Given the predicted profiles, Ethanol/Water is the recommended solvent system for purification:

  • Dissolve N-CPMP in warm Ethanol (High Solubility).

  • Slowly add Water (Antisolvent).

  • The hydrophobic effect will drive N-CPMP to crystallize out as the dielectric constant of the mixture increases.

References

  • OECD Guidelines for the Testing of Chemicals, Section 1 . Test No. 105: Water Solubility. OECD Publishing, Paris.

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • PubChem Compound Summary . N-phenylisobutyramide (Analogous Scaffold). National Center for Biotechnology Information.

  • Jouyban, A. (2008). "Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update." Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.

Application Note: Formulation Stability and Degradation Kinetics of 2'-Cyclopropyl-Isobutyranilide in Propylene Glycol Vehicles

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Analytical Chemists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Application Guide

Executive Summary & Mechanistic Rationale

2'-cyclopropyl-isobutyranilide is a highly lipophilic active pharmaceutical ingredient (API) characterized by an isobutyranilide core and a cyclopropyl substitution. Formulating such hydrophobic amides often necessitates the use of non-aqueous co-solvents like propylene glycol (PG) to achieve target therapeutic concentrations in liquid dosage forms (e.g., injectables, topicals, or soft-gel fills).

However, formulating amides in PG presents unique chemical and physical stability challenges. While amides are generally resistant to aqueous hydrolysis, they are highly susceptible to secondary degradation pathways in neat or high-concentration glycol systems. Standard compendial propylene glycol undergoes auto-oxidation to form reactive peroxides and aldehydes, including propionaldehyde, lactic acid, pyruvic acid, and acetic aldehyde[1]. These reactive oxygen species (ROS) and carbonyls can accelerate the oxidative degradation of the API[2]. Specifically, the cyclopropyl group can undergo radical-mediated ring-opening, while the anilide nitrogen is prone to N-oxidation. Furthermore, at elevated temperatures, the hydroxyl groups of PG can nucleophilically attack the amide carbonyl, leading to transamidation/solvolysis products.

Understanding the causality behind these degradation mechanisms is critical. By controlling the excipient purity and mitigating oxidative stress, formulation scientists can prevent excipient-API interactions and significantly extend the product's shelf life[1].

Mechanism PG Propylene Glycol (PG) O2 Auto-oxidation (O2, Light, Trace Metals) PG->O2 ROS Peroxides & Aldehydes (Propionaldehyde, Lactic Acid) O2->ROS Deg1 Oxidative Degradants (N-oxides, Ring Cleavage) ROS->Deg1 Reacts with API API 2'-cyclopropyl-isobutyranilide API->Deg1 Deg2 Solvolysis Products (Transamidation) API->Deg2 PG + Heat (>60°C)

Figure 1: Primary degradation pathways of 2'-cyclopropyl-isobutyranilide in propylene glycol.

Experimental Protocols

To create a self-validating system, the following protocols incorporate strict control arms. The use of highly purified excipients and targeted antioxidants is evaluated against standard compendial grades to definitively prove the causality of degradation.

Protocol 1: Vehicle Preparation & API Compounding

Objective: Formulate a stable 10 mg/mL solution of 2'-cyclopropyl-isobutyranilide in PG, minimizing oxidative initiation.

Causality Insight: Nitrogen sparging removes dissolved oxygen, halting the initiation phase of peroxide formation. The addition of Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT) at 500 ppm quenches radical propagation, a proven strategy for stabilizing lipid-based and glycol-based excipients[3].

Step-by-Step Methodology:

  • Excipient Selection: Procure Super Refined™ Propylene Glycol (Peroxide Value < 0.1 mEq/kg) to ensure minimal baseline reactive impurities[2]. As a negative control, retain a batch of standard USP-grade PG (Peroxide Value > 1.0 mEq/kg).

  • Deoxygenation: Transfer 100 mL of PG into a light-protected compounding vessel. Sparge with high-purity Nitrogen (N₂) gas for 30 minutes at 200 mL/min.

  • Antioxidant Incorporation: Add 50 mg (500 ppm) of BHA and 50 mg (500 ppm) of BHT to the sparged PG[3]. Stir at 300 RPM until completely dissolved.

  • API Dissolution: Slowly add 1.0 g of 2'-cyclopropyl-isobutyranilide to the vortex of the solution. Continue stirring under an N₂ blanket for 45 minutes at ambient temperature until a clear, colorless solution is achieved.

  • Filtration & Packaging: Filter the solution through a 0.22 µm PTFE membrane. Fill into Type I amber glass vials, purge the headspace with N₂, and seal with Teflon-lined stoppers.

Protocol 2: Forced Degradation (Self-Validating Stability)

Objective: Identify the intrinsic stability limits of the API in the PG vehicle and generate reference degradants for analytical tracking.

Step-by-Step Methodology:

  • Control Arm: Store the compounded formulation at 4°C in the dark.

  • Thermal Stress: Incubate vials at 60°C for 14 days. Purpose: Accelerates solvolysis/transamidation.

  • Oxidative Stress: Spike 5 mL of the formulation with 150 µL of 30% H₂O₂. Incubate at 25°C for 24 hours. Purpose: Simulates severe auto-oxidation of PG.

  • Photolytic Stress: Expose vials in a photostability chamber to 1.2 million lux hours and 200 watt-hours/m² of near-UV energy (ICH Q1B).

  • Sample Quenching: Post-incubation, dilute all samples 1:10 with the HPLC mobile phase and immediately analyze to prevent secondary ex-vivo degradation.

Protocol 3: Stability-Indicating RP-HPLC Method

Objective: Quantify intact API and resolve all degradation products.

  • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 20% B to 80% B over 15 minutes, hold for 5 minutes, return to 20% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (coupled with inline ESI-MS for degradant mass identification).

Data Presentation & Analysis

The forced degradation study confirms that 2'-cyclopropyl-isobutyranilide is highly susceptible to oxidative stress in the presence of peroxides, leading to significant mass balance loss.

Table 1: Forced Degradation Profile of 2'-cyclopropyl-isobutyranilide in PG

Stress ConditionDurationAssay Recovery (%)Mass Balance (%)Major Degradant Identified (LC-MS)
Control (4°C, Dark) 14 Days99.8 ± 0.2100.0None
Thermal (60°C) 14 Days94.5 ± 0.599.1PG-isobutyrate (Transamidation)
Oxidative (3% H₂O₂) 24 Hours72.1 ± 1.298.5N-oxide derivative (+16 Da)
Photolytic (ICH Q1B) ~7 Days88.3 ± 0.897.2Cyclopropyl ring-opened isomer

Note: Mass balance >95% validates the HPLC method's capability to elute and detect all formed degradants.

Table 2: 6-Month Accelerated Stability Data (40°C / 75% RH) This table demonstrates the critical necessity of excipient purity and antioxidant inclusion. Formulations using Super Refined PG and BHA/BHT maintained >98% assay, whereas standard PG formulations failed specifications (<90% assay) by Month 3.

Formulation VariableMonth 1 Assay (%)Month 3 Assay (%)Month 6 Assay (%)Peroxide Value at 6M (mEq/kg)
Standard PG (No Antioxidants) 96.289.481.74.8
Standard PG + BHA/BHT 98.995.191.21.5
Super Refined PG (No Antioxidants) 99.297.594.80.9
Super Refined PG + BHA/BHT 99.9 99.5 98.8 < 0.1

Formulation Optimization Workflow

Based on the empirical data, the following decision matrix should be utilized by formulation scientists when scaling up PG-based amide formulations.

Workflow Start Evaluate API in PG Check Check Peroxide Value (PV) Start->Check HighPV PV > 1.0 mEq/kg (Standard PG) Check->HighPV LowPV PV < 0.1 mEq/kg (Super Refined PG) Check->LowPV Action1 Purify or Switch Excipient Grade HighPV->Action1 Action2 Add 500 ppm BHA/BHT & N2 Sparging LowPV->Action2 Action1->Action2 Stable Stable Formulation Achieved Action2->Stable

Figure 2: Decision matrix for stabilizing PG-based formulations against oxidation.

References

1.[1] 2. [3] 3.[2]

Sources

dose-response curve protocols for TRPM8 activation assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Dose-Response Protocols for TRPM8 Activation Assays

Introduction & Mechanistic Grounding

Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective, calcium-permeable cation channel that serves as the primary molecular transducer for cold sensation and cooling mimetics in the mammalian peripheral nervous system. In drug discovery, TRPM8 is a high-value target for chronic neuropathic pain, migraine, and prostate cancer.

As a Senior Application Scientist, I approach TRPM8 assay design through the lens of orthogonal validation. A single assay modality is rarely sufficient to confirm true target engagement. Therefore, constructing a self-validating system requires coupling high-throughput intracellular calcium mobilization assays (e.g., FLIPR) with high-fidelity electrophysiological validation (automated whole-cell patch-clamp)[1].

When an agonist binds to TRPM8, it induces a conformational change that opens the channel pore, driving a massive influx of


 and 

down their electrochemical gradients. This influx depolarizes the plasma membrane, which can be optically tracked via calcium-sensitive fluorophores or electrically quantified via patch-clamp[2][3].

TRPM8_Pathway Agonists TRPM8 Agonists (Menthol, WS-12, Icilin) Receptor TRPM8 Channel Activation Agonists->Receptor IonInflux Ca2+ / Na+ Influx Receptor->IonInflux Depolarization Membrane Depolarization IonInflux->Depolarization Readout Assay Readout (FLIPR / Patch-Clamp) Depolarization->Readout

TRPM8 activation pathway from agonist binding to assay readout.

Pharmacological Profiling of TRPM8 Agonists

Selecting the correct reference agonist is critical. While Menthol is the historical standard, it suffers from poor selectivity, cross-activating TRPA1 and TRPV3[4]. For rigorous dose-response profiling, WS-12 (a menthol derivative) is highly recommended due to its superior selectivity profile and higher potency[4]. Icilin acts as a "super-agonist" but requires basal intracellular calcium for full efficacy, making it highly sensitive to buffer composition[2][5].

Table 1: Quantitative Profile of Standard TRPM8 Agonists

AgonistApprox.

Selectivity ProfileMechanistic Notes
Menthol 118.2 µM[1]Low (Cross-activates TRPA1/V3)Standard reference; evokes reproducible, time-independent outward currents.
WS-12 12.0 µM[4]High (TRPM8 specific)Does not induce tachyphylaxis upon repeated exposure; insensitive to extracellular pH changes.
Icilin 1.4 µM[2]ModerateEfficacy is strictly dependent on the presence of intracellular

.

Experimental Workflows: The Self-Validating System

To ensure scientific integrity, a dose-response protocol must contain internal controls to rule out assay artifacts (e.g., fluorescent quenching, membrane destabilization). We achieve this by utilizing a two-tiered workflow: FLIPR for throughput and Patch-Clamp for direct biophysical validation.

Workflow Prep HEK-293 TRPM8 Cell Preparation Split Prep->Split FLIPR FLIPR Calcium Assay (Dye Loading + Probenecid) Split->FLIPR Patch Automated Patch-Clamp (Whole-Cell Configuration) Split->Patch Dose Compound Addition (Log-scale Dose Escalation) FLIPR->Dose Patch->Dose Control Internal Control (AMTB Antagonism) Dose->Control Analysis Non-linear Regression (4-Parameter Hill Equation) Control->Analysis

Orthogonal workflow for TRPM8 dose-response profiling and validation.

Protocol 1: High-Throughput Calcium Imaging (FLIPR)

This protocol utilizes fluorescent calcium indicators to measure the


 influx triggered by TRPM8 activation.

Causality Note: We utilize Probenecid in the dye-loading buffer. Probenecid is a broad-spectrum inhibitor of organic anion transporters (MRP proteins). Without it, HEK-293 cells will actively pump the fluorophore out of the cytoplasm, leading to a drifting baseline and artificially compressed assay windows[6].

Step-by-Step Methodology:

  • Cell Seeding: Plate HEK-293 cells stably expressing hTRPM8 at 15,000–20,000 cells/well in a 384-well black-wall, clear-bottom poly-D-lysine coated plate. Incubate overnight at 37°C, 5%

    
    .
    
  • Dye Loading: Remove culture media. Add 20 µL of Assay Buffer (HBSS + 20 mM HEPES, pH 7.4) containing a calcium-sensitive dye (e.g., Fluo-4 NW) and 2.5 mM Probenecid[7]. Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature to allow complete dye esterase cleavage.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test agonist (e.g., WS-12 starting at 100 µM) in Assay Buffer.

  • Signal Acquisition: Transfer the plate to the FLIPR system. Record baseline fluorescence for 10 seconds. Inject 10 µL of the agonist dilution and record the kinetic fluorescent response for 3 to 5 minutes.

  • Self-Validation (Antagonist Block): To prove the signal is strictly TRPM8-mediated, run a parallel plate pre-incubated with 1 µM AMTB (a highly selective TRPM8 antagonist,

    
     ~355 nM)[1]. A true TRPM8 agonist signal will be completely ablated.
    

Protocol 2: Automated Whole-Cell Patch-Clamp

While FLIPR measures downstream secondary messengers (


), patch-clamp measures the direct biophysical opening of the channel pore.

Causality Note: In the intracellular pipette solution, we replace standard Potassium (


) with Cesium (

). Cesium blocks endogenous voltage-gated potassium channels in HEK-293 cells, eliminating background leak currents and isolating the TRPM8 non-selective cation current for a pristine signal-to-noise ratio[8].

Step-by-Step Methodology:

  • Cell Preparation: Detach TRPM8-expressing HEK-293 cells at 80% confluency using a mild detachment solution (avoid trypsin to preserve membrane proteins). Resuspend in extracellular buffer.

  • Solution Setup:

    • Extracellular Bath Solution: 137 mM NaCl, 4 mM KCl, 1.8 mM

      
      , 1 mM 
      
      
      
      , 10 mM HEPES, 10 mM D-Glucose (pH 7.4 with NaOH)[8].
    • Intracellular Pipette Solution: 145 mM CsCl, 8 mM NaCl, 1 mM

      
      , 2 mM Mg-ATP, 5 mM EGTA, 10 mM HEPES (pH 7.2 with CsOH)[8].
      
  • Seal Formation: Establish a >1 GΩ seal and rupture the membrane to achieve the whole-cell configuration. Ensure series resistance is compensated by at least 70%[9].

  • Voltage Protocol: Clamp the holding potential at -60 mV. Every 5 seconds, apply a voltage ramp from -100 mV to +100 mV over 200 ms[1].

    • Why a voltage ramp? TRPM8 exhibits strong outward rectification. A ramp dynamically captures the full Current-Voltage (I-V) relationship, allowing you to measure both the small inward currents at physiological potentials and the massive outward currents at depolarized potentials simultaneously.

  • Dose-Response Acquisition: Perfuse the cells with escalating concentrations of the agonist (e.g., Menthol from 4 µM to 500 µM) until steady-state current is reached for each dose[8]. Extract the peak outward current at +80 mV for analysis.

Data Analysis: The 4-Parameter Hill Equation

To generate a robust dose-response curve, plot the normalized maximum response (FLIPR


 or Patch-Clamp peak current density in pA/pF) against the log concentration of the agonist. Fit the data using the 4-parameter Hill equation:


Ensure that the


 value of the non-linear regression exceeds 0.95. A Hill slope near 1.0 suggests a standard bimolecular interaction, whereas steeper slopes may indicate cooperative channel gating or complex stoichiometry.

References

  • Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate. SciSpace. [Link]

  • Human TRPM8 and TRPA1 pain channels, including a gene variant with increased sensitivity to agonists (TRPA1 R797T), exhibit differential regulation by SRC-tyrosine kinase inhibitor. Portland Press. [Link]

  • Menthol derivative WS-12 selectively activates transient receptor potential melastatin-8 (TRPM8) ion channels. PubMed. [Link]

  • Direct modulation of TRPM8 ion channels by rapamycin and analog macrolide immunosuppressants. eLife. [Link]

  • Nebivolol as a Potent TRPM8 Channel Blocker: A Drug-Screening Approach through Automated Patch Clamping and Ligand-Based Virtual Screening. MDPI. [Link]

  • HEK TRPM8 Cell Line Patch Clamp Protocol. B'SYS GmbH. [Link]

  • Clonazepam activates the transient receptor potential melastatin 8 (TRPM8) ion channel. bioRxiv. [Link]

  • TRPM8 function and expression in vagal sensory neurons and afferent nerves innervating guinea pig esophagus. American Physiological Society. [Link]

Sources

oral toxicity testing protocols for N-(2-cyclopropylphenyl) amides

Author: BenchChem Technical Support Team. Date: March 2026

From Molecular Liability to Regulatory Protocol

Executive Summary & Scientific Rationale

N-(2-cyclopropylphenyl) amides represent a privileged scaffold in medicinal chemistry, often utilized in kinase inhibitors and anti-infectives (e.g., next-generation fungicides or antimicrobial agents). However, the inclusion of the cyclopropyl moiety adjacent to an aromatic amine introduces a specific toxicological liability: mechanism-based inactivation (MBI) of Cytochrome P450 enzymes.

Unlike standard amides, these compounds can undergo metabolic activation where the cyclopropyl ring functions as a "suicide substrate." CYP-mediated oxidation can generate a radical intermediate, leading to ring opening and the formation of a reactive


-unsaturated aldehyde or alkyl radical. This reactive intermediate can covalently bind to the heme porphyrin of the CYP enzyme or other hepatic proteins, leading to:
  • Non-linear Pharmacokinetics: Auto-inhibition of metabolism causes unexpected exposure spikes upon repeated dosing.

  • Idiosyncratic Hepatotoxicity: Covalent binding to liver proteins can trigger immune-mediated hepatotoxicity (similar to the Trovafloxacin mechanism).

Therefore, this protocol deviates from standard OECD templates by enforcing strict Toxicokinetic (TK) monitoring and liver-focused histopathology to detect metabolic activation early.

Pre-Formulation & Vehicle Selection[1][2]

N-(2-cyclopropylphenyl) amides are typically lipophilic (LogP > 3) and poorly soluble in water. Standard aqueous vehicles will result in poor bioavailability, masking potential toxicity.

A. Solubility Screen

Conduct a solubility equilibrium test (24h) in the following tiered vehicles. Acceptance Criterion: Homogeneous suspension or solution stable for >4 hours.

TierVehicle CompositionApplication
1 (Standard) 0.5% Methylcellulose (400 cP) + 0.1% Tween 80 in WaterStandard suspension for rodent gavage.
2 (Lipophilic) Corn Oil or Soybean OilFor highly lipophilic compounds (prevents precipitation).
3 (Enhanced) 20% HP-

-CD (Hydroxypropyl-beta-cyclodextrin) in Water
For maximizing bioavailability in solution form.
4 (Co-solvent) 10% PEG400 / 5% Ethanol / 85% WaterAvoid if possible due to PEG-induced GI irritation in repeated dosing.
B. Stability Verification

Because amides can hydrolyze in acidic environments (stomach), verify stability:

  • Incubate test formulation in Simulated Gastric Fluid (SGF, pH 1.2) for 2 hours at 37°C.

  • Requirement: >95% parent compound recovery via HPLC-UV/MS.

Mechanism of Toxicity Visualization

The following diagram illustrates the critical metabolic activation pathway that necessitates the specific modifications in this protocol.

MetabolicActivation Parent N-(2-cyclopropylphenyl) amide CYP CYP450 Oxidation (CYP3A4 / CYP1A2) Parent->CYP Metabolism Radical Cyclopropyl Radical (Intermediate) CYP->Radical e- Transfer RingOpen Ring Opening Radical->RingOpen Reactive Reactive alpha,beta-unsaturated aldehyde RingOpen->Reactive Rearrangement Adduct Covalent Protein Adduct (Hepatotoxicity) Reactive->Adduct Alkylation Inactivation Enzyme Inactivation (Non-linear PK) Reactive->Inactivation Heme Destruction

Caption: Mechanism-based activation of the cyclopropyl moiety leading to potential hepatotoxicity and enzyme inactivation.

Experimental Protocol 1: Acute Oral Toxicity

Guideline Alignment: OECD 425 (Up-and-Down Procedure) Rationale: Preferred over OECD 423 for this class because it allows for precise estimation of the lethal dose with minimal animals, which is crucial if the therapeutic window is narrow due to metabolic activation.

Workflow
  • Animals: Female Sprague-Dawley rats (8-12 weeks), fasted overnight prior to dosing.

  • Limit Test: Start at 2000 mg/kg .

    • If the first animal survives (48h), dose 4 more animals sequentially.

    • If the first animal dies, proceed to the Main Test .

  • Main Test (Up-and-Down):

    • Dose sequence factor: 3.2 (e.g., 175, 550, 1750 mg/kg).

    • Dosing Rule: Dose one animal. Wait 48 hours.

      • If survival

        
         Dose next animal at higher step.[1]
        
      • If death

        
         Dose next animal at lower step.[1]
        
    • Stop Rule: 3 consecutive survivors at limit dose OR 5 reversals of direction.

Specific Observations for Amides
  • Neurotoxicity: Monitor for tremors or gait abnormalities (high dose amides can penetrate CNS).

  • Delayed Toxicity: Extend observation to 14 days . Cyclopropyl-mediated liver damage may not be lethal immediately but can cause delayed failure.

Experimental Protocol 2: Repeated Dose (28-Day) with TK

Guideline Alignment: OECD 407 (Modified) Critical Modification: Inclusion of Satellite Groups for Toxicokinetics (TK) to detect "Suicide Inhibition."

Study Design Table
GroupDose LevelMain Study (n)Satellite (TK/Recovery) (n)Justification
1 Vehicle Control5 M / 5 F5 M / 5 FBaseline pathology.
2 Low (e.g., 10 mg/kg)5 M / 5 F3 M / 3 FExpected NOAEL.
3 Mid (e.g., 50 mg/kg)5 M / 5 F3 M / 3 FGeometric mean.
4 High (e.g., 200 mg/kg)5 M / 5 F5 M / 5 FInduce toxicity but no lethality.
Step-by-Step Methodology
Phase 1: In-Life Phase
  • Dosing: Oral gavage daily for 28 days at the same time (± 2 hours).

  • Clinical Signs: Twice daily. Focus on jaundice (yellowing of ears/tail) indicating liver stress.

  • Body Weight: Weigh daily for the first week, then twice weekly.

Phase 2: Toxicokinetics (Crucial Step)
  • Sampling Days: Day 1 and Day 28.

  • Timepoints: Pre-dose, 0.5, 1, 2, 4, 8, 24 hours post-dose.

  • Analysis: LC-MS/MS quantification of Parent Compound.

  • Success Metric (Self-Validation): Calculate the Accumulation Ratio (

    
    ).
    
    • Ratio

      
       1:  Linear kinetics.
      
    • Ratio

      
       1:  Indicates metabolic enzyme inactivation (MBI). Safety Alert. 
      
    • Ratio

      
       1:  Indicates enzyme induction.
      
Phase 3: Pathology & Histology
  • Blood Work (Day 29):

    • Liver Panel: ALT, AST, ALP, GLDH (Glutamate Dehydrogenase - more specific for mitochondrial damage common in amide toxicity), Total Bilirubin.

    • Kidney Panel: Creatinine, Urea.

  • Necropsy:

    • Weigh organs: Liver, Kidney, Spleen, Adrenals, Testes/Ovaries.[2]

    • Liver Histology: Mandatory H&E staining. Look for:

      • Centrilobular necrosis (typical of CYP-mediated activation).

      • Hypertrophy (enzyme induction).

      • Bile duct proliferation.

Data Analysis & Interpretation

Determining the NOAEL (No Observed Adverse Effect Level)

The NOAEL is not just based on survival. For this class of compounds, the NOAEL is the highest dose where:

  • No histopathological lesions (necrosis/fibrosis) are observed.

  • Liver enzymes are within 2x of control.

  • TK Linearity: If

    
     is >2x 
    
    
    
    without a plateau, the dose is considered unstable for chronic use, even if no lesions are seen yet.
Decision Tree for Development

DecisionTree Start Start 28-Day Study TK_Check Check TK Accumulation (Day 28 vs Day 1) Start->TK_Check Histo_Check Liver Histopathology TK_Check->Histo_Check Ratio ~ 1.0 Fail_TK Fail: Non-linear PK (MBI Risk) TK_Check->Fail_TK Ratio > 2.0 Pass Candidate Viable (Proceed to Chronic) Histo_Check->Pass Clean Fail_Histo Fail: Hepatotoxicity Histo_Check->Fail_Histo Necrosis

Caption: Go/No-Go decision logic based on Toxicokinetic accumulation and histological findings.

Safety & Handling

  • HSE Hazard: N-(2-cyclopropylphenyl) amides should be treated as Potential Sensitizers and Hepatotoxins .

  • PPE: Double nitrile gloves, N95 respirator or fume hood handling is mandatory during weighing.

  • Waste: Incineration only. Do not dispose of down the drain due to high aquatic toxicity potential of amides.

References

  • OECD. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals, Section 4.[3][4] Link

  • OECD. (2008). Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. OECD Guidelines for the Testing of Chemicals, Section 4.[3][4] Link

  • Driscoll, J. P., et al. (2020). Metabolism and Bioactivation: It’s Time to Expect the Unexpected.[5] Journal of Medicinal Chemistry, 63(12), 6303-6314.[5] (Discusses cyclopropyl bioactivation).[5] Link

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism, 6(3), 161-225. (Reference for amide/cyclopropyl structural alerts). Link

  • FDA Guidance for Industry. (2010). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals.Link

Sources

Troubleshooting & Optimization

improving yield of N-(2-cyclopropylphenyl)-2-methylpropanamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ticket #5829-YC Subject: Yield Optimization for N-(2-cyclopropylphenyl)-2-methylpropanamide Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

System Overview & Problem Definition

User reports suboptimal yields (<40%) in the synthesis of This compound .

Target Molecule Analysis:

  • Nucleophile: 2-Cyclopropylaniline (Sterically hindered ortho-substituent).

  • Electrophile: Isobutyryl source (Branched, increasing steric bulk).

  • Core Challenge: The reaction involves a "reluctant" amide coupling. The steric clash between the ortho-cyclopropyl ring on the aniline and the isopropyl group of the acylating agent creates a significant energy barrier for the tetrahedral intermediate formation.

This guide moves beyond standard textbook protocols, addressing the specific kinetic barriers of ortho-substituted anilines.

Module 1: The Precursor Check (Critical Control Point)

Before optimizing the final coupling, we must validate the integrity of the 2-cyclopropylaniline precursor. In 60% of low-yield cases, the issue is impure starting material from the Suzuki coupling.

Symptom: Dark reaction mixture, "stalled" conversion by TLC, non-integer NMR integration. Diagnosis: Residual 2-bromoaniline or protodeboronated side products in the starting material.

Protocol 1.1: Validated Precursor Synthesis (Suzuki-Miyaura)

Do not use standard Pd(PPh3)4. It is often too sluggish for ortho-cyclopropyl coupling.

ParameterStandard Condition (Avoid)Optimized Condition (Recommended) Why?
Catalyst Pd(PPh₃)₄Pd(OAc)₂ + PCy₃ (or Pd(dppf)Cl₂)Tricyclohexylphosphine (PCy₃) is bulky and electron-rich, accelerating oxidative addition into the hindered aryl bromide.
Base Na₂CO₃K₃PO₄ (3.0 equiv) Stronger base promotes transmetallation of the cyclopropylboronic acid.
Solvent DMFToluene/Water (20:1) The biphasic system with water is crucial for the boronic acid activation mechanism.
Temp 80°C100°C (Reflux) High energy required to overcome steric hindrance.

Quality Check: Ensure the precursor is >98% pure by GC-MS. Any remaining aryl halide will compete in the next step or poison catalysts if using metal-mediated amidation.

Module 2: The Acylation Step (The Bottleneck)

Symptom: Starting material remains after 24h; formation of N,N-diacylated side product (rare but possible); hydrolysis of acid chloride. Diagnosis: The nucleophile (aniline) is too sterically hindered for standard EDC/HOBt coupling or weak base acylation.

Protocol 2.1: The "Force-Field" Acylation Method

Switching from coupling reagents (EDC/HATU) to Acid Chloride activation is mandatory for this steric profile.

Reagents:

  • Substrate: 2-Cyclopropylaniline (1.0 equiv)

  • Reagent: Isobutyryl chloride (1.5 equiv) — Freshly distilled or high grade.

  • Base: Pyridine (Solvent & Base) OR Et₃N (2.0 equiv) with DMAP (0.2 equiv) .

  • Solvent: DCM (Anhydrous) or Pyridine.

Step-by-Step Workflow:

  • Preparation: Dissolve 2-cyclopropylaniline (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Activation (The Catalyst): Add DMAP (4-Dimethylaminopyridine) (0.1 – 0.2 equiv).

    • Mechanism:[1][2][3][4][5] DMAP attacks the isobutyryl chloride to form a highly electrophilic N-acylpyridinium salt. This intermediate is much more reactive toward the hindered aniline than the acid chloride alone.

  • Base Addition: Add Et₃N (2.0 equiv). Cool to 0°C.

  • Acylation: Add Isobutyryl chloride (1.5 equiv) dropwise.

    • Note: Do not dump it in. Exotherms can lead to degradation.

  • The Heat Ramp: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT).

    • Troubleshooting: If TLC shows <50% conversion after 4 hours at RT, heat to 40°C (Reflux) . The cyclopropyl ring is stable at this temperature in basic conditions.

Data: Coupling Reagent Efficiency for Hindered Anilines

Reagent SystemConversion (24h)Comments
EDC / HOBt< 15%Failed. Steric bulk prevents active ester attack.
HATU / DIPEA45%Moderate. High cost; difficult purification of urea byproducts.
Acid Chloride / Pyridine70%Good, but slow.
Acid Chloride / DMAP / Et₃N > 92% Optimal. DMAP acts as an acyl-transfer turbocharger.

Module 3: Visualization & Logic Flow

Diagram 1: Reaction Logic & Critical Control Points

SynthesisLogic Precursor 2-Bromoaniline Suzuki Suzuki Coupling (Pd(OAc)2/PCy3) Precursor->Suzuki + Cyclopropylboronic acid Intermediate 2-Cyclopropylaniline (CCP: Check Purity) Suzuki->Intermediate Acylation Acylation (Isobutyryl Cl + DMAP) Intermediate->Acylation + Isobutyryl Cl Product Target Amide N-(2-cyclopropylphenyl)-... Acylation->Product Success Impurity Impurity: Unreacted Aniline Acylation->Impurity Low Temp/No DMAP

Caption: Synthesis pathway highlighting the Critical Control Point (CCP) at the precursor stage and the divergence point where lack of catalyst leads to impurities.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Low Yield Detected CheckSM Is 2-Cyclopropylaniline pure? Start->CheckSM PurifySM Purify Precursor (Remove 2-bromoaniline) CheckSM->PurifySM No (<95%) CheckReagent Using EDC/HOBt? CheckSM->CheckReagent Yes (>95%) SwitchReagent Switch to Acid Chloride + DMAP CheckReagent->SwitchReagent Yes CheckTemp Reaction Temp? CheckReagent->CheckTemp No (Using Acid Cl) IncreaseTemp Increase to 40°C (Overcome Sterics) CheckTemp->IncreaseTemp Room Temp

Caption: Diagnostic flow for resolving low yield issues based on precursor purity and coupling conditions.

FAQ: Frequently Asked Questions

Q1: Can I use cyclopropylamine and couple it with 2-bromo-isobutyrophenone instead?

  • Answer: No. That would require a Buchwald-Hartwig amination which is significantly more difficult with hindered amides and secondary alkyl halides. The route described above (building the aniline first, then acylating) is thermodynamically and kinetically superior.

Q2: I see a new spot on TLC that isn't product or starting material. What is it?

  • Answer: If you are using extreme heat (>80°C) or strong Lewis acids, you may be seeing the ring-opened product . The cyclopropyl group can rearrange to a propenyl chain under acidic stress. Ensure you use basic conditions (Et₃N/Pyridine) and keep temps below 60°C.

Q3: Why is the workup forming an emulsion?

  • Answer: Amides with greasy alkyl chains (isobutyryl) and aromatic rings often emulsify.

    • Fix: Wash the organic layer with 1M HCl (to remove unreacted aniline and DMAP/Pyridine), then Sat. NaHCO₃ (to remove isobutyric acid), and finally Brine . If emulsion persists, add a small amount of Methanol to the separatory funnel to break surface tension.

References

  • Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.[6] Tetrahedron Letters, 43(39), 6987-6990.

    • Context: Establishes the optimized Suzuki conditions (Pd(OAc)2/PCy3) for sterically hindered cyclopropyl coupling.
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

    • Context: Comprehensive review of coupling reagents, supporting the use of Acid Chlorides/DMAP for hindered substr
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the basics. Chemical Society Reviews, 38(2), 606-631.

    • Context: Discusses mechanism of DMAP catalysis in difficult acyl

Sources

Technical Support Center: HPLC Troubleshooting for N-Aryl Isobutyramide Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As Application Scientists, we frequently encounter challenges when analyzing substituted amides. N-aryl isobutyramides present two distinct chromatographic hurdles: the thermodynamic reality of amide bond rotation (causing peak distortion) and the structural subtlety of positional isomers (causing co-elution).

This guide moves beyond basic troubleshooting to explain the causality behind these phenomena and provides self-validating protocols to ensure absolute scientific integrity in your analytical workflows.

Part 1: The Rotamer Conundrum (Peak Broadening & Splitting)

Q: My N-aryl isobutyramide peak is broad, severely tailing, or splitting into a doublet with a plateau in between. LC-MS confirms both peaks have the exact same mass. Is my column degrading?

A: No, your column is likely fine. You are observing a classic thermodynamic phenomenon known as "Dynamic HPLC."

The Causality: The C-N bond in the isobutyramide group possesses partial double-bond character due to resonance between the nitrogen lone pair and the carbonyl oxygen. This creates a significant energy barrier to rotation, locking the molecule into distinct E and Z rotamers (conformational isomers). At ambient temperature (20–25 °C), the rate of interconversion between these rotamers is roughly equivalent to the time the molecule spends on the HPLC column. Because the E and Z forms interact differently with the stationary phase, they begin to separate. However, because they are actively interconverting while traveling down the column, they leave a smeared "plateau" or split peak rather than two clean bands (1)[2].

To fix this, we must manipulate the kinetics of the system by increasing the column temperature, forcing the rotamers to interconvert so rapidly that the column only "sees" a single, time-averaged conformation (3)[3].

Protocol 1: High-Temperature Coalescence Workflow

This protocol is a self-validating system: success is proven by the mathematical reduction in peak width as temperature scales.

  • System Preparation: Ensure your HPLC column and mobile phase are rated for high temperatures (up to 80 °C). Use a pre-column solvent heater to prevent thermal mismatch between the incoming solvent and the column bed, which can cause secondary broadening.

  • Baseline Injection (25 °C): Inject your standard at 25 °C. Record the peak width at half-height (

    
    ) and the symmetry factor.
    
  • Thermal Scaling: Increase the column compartment temperature in 15 °C increments (e.g., 40 °C, 55 °C, 70 °C). Allow 15 minutes for thermal equilibration at each step.

  • Coalescence Verification: Inject the sample at each temperature point.

  • Validation Criteria: The protocol is successful when the split peaks merge into a single sharp peak, the

    
     decreases by at least 40% compared to the 25 °C injection, and the peak symmetry approaches 1.0.
    

Part 2: Resolving Positional Isomers (Co-elution)

Q: I am trying to separate the ortho-, meta-, and para- isomers of an N-aryl isobutyramide. They co-elute as a single, unresolved peak on my standard C18 column regardless of the gradient. How can I achieve baseline resolution?

A: You have reached the selectivity limit of standard alkyl phases.

The Causality: Standard C18 columns separate analytes almost exclusively based on hydrophobic (dispersive) interactions. Positional isomers (such as o-, m-, and p- substituted aromatic rings) often have identical partition coefficients (


) and molecular volumes, meaning a C18 phase cannot distinguish between them.

To resolve these isomers, you must switch to a Pentafluorophenyl (PFP) stationary phase. The PFP phase offers orthogonal retention mechanisms:

  • 
     Interactions:  The highly electronegative fluorine atoms draw electron density away from the phenyl ring, making the stationary phase strongly 
    
    
    
    -acidic. This allows it to interact with the electron-rich N-aryl ring of your analyte.
  • Dipole-Dipole & Shape Selectivity: The polarized C-F bonds provide strong dipole interactions that are highly sensitive to the spatial arrangement of the functional groups on your analyte's aromatic ring (4)[4]. This rigid, planar stationary phase physically discriminates between the steric bulk of ortho, meta, and para substitutions (5)[5].

Protocol 2: PFP Orthogonal Screening Workflow

This protocol validates the shift from hydrophobic to dipole/


 driven separations.
  • Column Installation: Install a high-efficiency PFP column (e.g., 2.7 µm core-shell or 1.8 µm fully porous).

  • Mobile Phase Selection: Methanol is highly recommended over Acetonitrile as the organic modifier. Acetonitrile contains a

    
    -bond that can compete with the analyte for the 
    
    
    
    -acidic sites on the PFP ring, suppressing the unique selectivity of the column (6)[6].
  • Gradient Design: Run a shallow gradient (e.g., 30% to 60% Methanol over 15 minutes) with 0.1% Formic Acid to keep the amide fully protonated/neutralized.

  • Validation Criteria: The protocol is successful when the previously co-eluting mass peak splits into three distinct peaks with a resolution (

    
    ) 
    
    
    
    between each critical pair.

Part 3: Quantitative Data Summary

The following table summarizes the expected chromatographic metrics when applying the troubleshooting protocols to a standard mixture of o-, m-, and p- N-aryl isobutyramide isomers.

Chromatographic ConditionPrimary Retention MechanismTemp (°C)Peak Shape / Width (

)
Isomer Resolution (

)
Conclusion
Standard C18 Hydrophobic (Dispersive)25 °CSplit / Broad (>0.5 min)Co-elution (

)
Fails due to rotamers & lack of shape selectivity.
Standard C18 Hydrophobic (Dispersive)65 °CSharp (<0.1 min)Co-elution (

)
Fixes rotamer broadening, fails isomer resolution.
PFP Column

, Dipole, Shape
25 °CSplit / Broad (>0.5 min)Partial (

)
Resolves isomers, but rotamer broadening persists.
PFP Column

, Dipole, Shape
65 °CSharp (<0.1 min)Baseline (

)
Optimal. Resolves both thermodynamic and structural issues.

Part 4: Troubleshooting Decision Workflow

G Start HPLC of N-aryl isobutyramides Split Issue: Peak Splitting / Broadening (Identical Mass) Start->Split Coelute Issue: Co-elution of o/m/p Isomers (Different Analytes) Start->Coelute MechRot Cause: Slow Amide Bond Rotation (E/Z Rotamers on HPLC timescale) Split->MechRot MechIso Cause: Insufficient Shape Selectivity (C18 relies only on hydrophobicity) Coelute->MechIso ActTemp Solution: High-Temp HPLC (>60°C) to induce peak coalescence MechRot->ActTemp ActPFP Solution: Switch to PFP Column (Enables π-π & dipole interactions) MechIso->ActPFP Valid1 Validation: Run at 25°C, 45°C, 65°C. Observe width decrease. ActTemp->Valid1 Valid2 Validation: Baseline resolution (Rs > 1.5) of positional isomers. ActPFP->Valid2

Fig 1: Diagnostic workflow for resolving thermodynamic and structural separation issues in amides.

References

  • Geffe, M., Andernach, L., Trapp, O., & Opatz, T. (2014). "Chromatographically separable rotamers of an unhindered amide." Beilstein Journal of Organic Chemistry, 10, 701–706.[Link]

  • Long, W., & Horton, J. (2014). "Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns." Agilent Technologies Application Note.[Link]

  • D'Acquarica, I., Gasparrini, F., Misiti, D., Pierini, M., & Villani, C. (2006). "Dynamic HPLC on chiral stationary phases: A powerful tool for the investigation of stereomutation processes." Journal of Separation Science, 29(10), 1508-1516.[Link]

  • Hawach Scientific. "PFP HPLC Column, HPLC Analytical Columns Chemistry." Hawach Scientific Technical Resources.[Link]

Sources

minimizing bitterness off-notes in N-(2-cyclopropylphenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Minimizing Bitterness Off-Notes

Welcome to the technical support center for N-(2-cyclopropylphenyl)-2-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with bitterness and off-notes during the formulation and development of this and other novel chemical entities. As Senior Application Scientists, our goal is to provide you with the foundational principles, actionable protocols, and troubleshooting frameworks necessary to systematically address and overcome taste-related formulation hurdles.

This document is structured as a series of questions and answers, reflecting the common queries we receive from the field. We will delve into the root causes of bitterness, methods for its quantification, and a variety of mitigation strategies, from simple excipient addition to advanced encapsulation techniques. Our approach emphasizes not just the 'how' but the 'why,' ensuring you can make informed decisions tailored to your specific experimental context.

Part 1: Understanding the Problem - Root Cause Analysis

This section addresses the fundamental questions regarding the origin of bitterness in your compound and how to characterize the problem.

FAQ 1: My team has synthesized this compound and initial sensory panels report significant bitterness. Why is this expected from its chemical structure?

The bitterness of this compound is likely linked to several features of its molecular structure. The sensation of bitterness is a complex modality mediated by the activation of TAS2R family proteins, or bitter receptors, on the tongue.[1][2]

Several structural motifs common to bitter compounds are present in your molecule:

  • Amide Group: Amides and other nitrogen-containing functional groups (like those in alkaloids) are frequently associated with a bitter taste.[2][3] While the amide group itself is neutral, its electronic properties and ability to form hydrogen bonds can contribute to interactions with bitter receptors.[4][5]

  • Hydrophobicity: The molecule possesses significant hydrophobic character due to the cyclopropyl and phenyl rings. Hydrophobicity is a key driver for binding to many TAS2R receptors.

  • Molecular Size and Shape: The overall topology of the molecule allows it to fit within the binding pockets of various bitter receptors.

Therefore, the combination of a central amide linker with bulky, hydrophobic substituents creates a high probability of interaction with one or more of the ~25 different types of human bitter taste receptors.

FAQ 2: Could impurities from the synthesis be contributing to the off-notes, rather than the API itself?

Absolutely. It is a critical first step to distinguish between the intrinsic bitterness of the Active Pharmaceutical Ingredient (API) and bitterness arising from process-related impurities.

  • Starting Materials & Reagents: Unreacted starting materials, such as 2-cyclopropylaniline or isobutyryl chloride, and reagents used in the synthesis could be intensely bitter and carry through into the final product.

  • Byproducts: Side-reactions can generate structurally related impurities that may have a higher affinity for bitter receptors than the API itself.

  • Residual Solvents: While less common, residual solvents can contribute to overall off-notes and poor palatability.

Troubleshooting Workflow: Differentiating API vs. Impurity Bitterness

To de-risk your development, a systematic approach to correlate purity with bitterness is essential.

G cluster_0 Purity-Bitterness Correlation A Synthesize Initial Batch of This compound B Characterize Purity Profile (HPLC, LC-MS, qNMR) A->B D Perform Further Purification (e.g., Recrystallization, Chromatography) A->D C Quantify Bitterness (See Section 2 Protocol) B->C G Compare Bitterness Levels (Pre- vs. Post-Purification) C->G E Re-Characterize Purity Profile (Confirm impurity removal) D->E F Re-Quantify Bitterness E->F F->G H Impurity-Driven Bitterness (Significant Reduction Observed) G->H Bitterness Decreases I API-Driven Bitterness (No Significant Reduction) G->I Bitterness Unchanged

Caption: Workflow for determining the source of bitterness.

Part 2: Quantifying the Challenge - Bitterness Assessment

Before attempting to mitigate bitterness, it is crucial to establish a reliable, quantitative baseline. This allows you to objectively measure the success of your taste-masking efforts.

FAQ 3: How can we move beyond subjective feedback and get quantitative data on our compound's bitterness?

While human taste panels are the gold standard, instrumental methods can provide rapid, objective, and reproducible data during early-stage formulation screening. The most common methods involve spectrophotometry, often adapted from the brewing industry's International Bitterness Units (IBU) measurement.[6][7][8]

This method relies on the principle that many bitter compounds, particularly those with aromatic rings, absorb UV light. By extracting the bitter components into a solvent like iso-octane and measuring the absorbance at a specific wavelength (typically 275 nm), a bitterness value can be calculated.[6][8] While not a direct measure of sensory perception, it provides an excellent quantitative tool for comparing different formulations. More advanced techniques like High-Performance Liquid Chromatography (HPLC) can offer greater specificity by separating and quantifying individual bitter compounds.[7][8]

Protocol: Instrumental Bitterness Quantification via UV-Vis Spectrophotometry

This protocol provides a standardized method for assessing the bitterness of a sample in a simulated salivary fluid.

Materials:

  • This compound (or formulation thereof)

  • Simulated Salivary Fluid (SSF, pH 6.8)

  • Iso-octane (Spectrophotometric grade)

  • Hydrochloric Acid (3M HCl)

  • Centrifuge and tubes

  • Quartz cuvettes

  • UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: Accurately weigh an amount of your API or formulation equivalent to a single dose and suspend it in 50 mL of SSF (pH 6.8).

  • Simulated Oral Residence: Agitate the suspension at 37°C for 60 seconds to simulate the time the drug is in the mouth. This step is critical for evaluating taste-masking coatings, which should prevent release in this timeframe.

  • Extraction:

    • Immediately add 10 mL of iso-octane to the suspension.

    • Acidify the mixture to a pH of ~1.5 with 3M HCl. This protonates the bitter compounds, increasing their partitioning into the organic solvent.

    • Vigorously shake the mixture for 15 minutes to ensure complete extraction.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to achieve a clear separation of the aqueous and organic (iso-octane) layers.

  • Spectrophotometric Measurement:

    • Carefully transfer the top iso-octane layer to a quartz cuvette.

    • Using iso-octane as a blank, measure the absorbance of the sample at 275 nm.[6][8]

  • Calculation: Calculate the Bitterness Unit (BU) using the formula: BU = 50 × Absorbance₂₇₅ . This provides a numerical value for comparison.

Troubleshooting Guide: Inconsistent Bitterness Readings

IssueProbable Cause(s)Recommended Solution(s)
High Variability Between Replicates Incomplete extraction; Inconsistent shaking time/intensity; Emulsion formation.Standardize agitation using a mechanical shaker. Increase centrifugation time or speed to break emulsions. Ensure pH is consistently acidic.
Low or No Reading for a Known Bitter Compound Compound has low UV absorbance at 275 nm; Poor solubility in iso-octane.Perform a UV scan (200-400 nm) to find the λmax for your compound and use that wavelength for measurement. Consider an alternative extraction solvent or a different analytical method (e.g., HPLC).[7]
Baseline Drifting Spectrophotometer lamp instability; Contaminated cuvettes or solvent.Allow the instrument to warm up for at least 30 minutes. Use fresh, high-purity solvent and meticulously clean cuvettes between readings.
Part 3: Mitigation Strategies - Formulation & Processing Approaches

Once you have confirmed that the API is intrinsically bitter and have a method to quantify it, you can begin screening taste-masking technologies. The choice of strategy depends on the bitterness intensity, dosage form, and required release profile.[9]

FAQ 4: What are the primary strategies for masking the bitterness of an API like this?

Taste-masking strategies can be broadly categorized into several approaches. Often, a combination of these is required for highly bitter compounds.[10]

  • Flavoring and Sweetening: The simplest method, effective for low-to-moderate bitterness. Sweeteners can coat taste buds, while strong flavors (e.g., mint, cherry) can overpower the bitter taste.[1] However, this is often insufficient for intensely bitter APIs.[10]

  • Solubility Reduction: Bitterness is only perceived when the compound dissolves in saliva and interacts with taste receptors.[1] Therefore, reducing its solubility in the oral cavity is a powerful strategy. This can be achieved by:

    • pH Modification: Using alkalizing or acidifying agents to shift the API to its least soluble form at the pH of saliva (~6.8).[11]

    • Salt Formation: Creating a less soluble salt form of the API.[1]

  • Complexation (Molecular Encapsulation): This involves using a host molecule to trap the guest API, preventing it from interacting with taste buds.[1]

    • Cyclodextrins: These are cone-shaped oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the hydrophobic (and likely bitter) portions of your API.[10][12]

    • Ion-Exchange Resins (IERs): These are polymers with charged functional groups that can form a complex with an oppositely charged drug. The drug is only released when it encounters the ions in the gastrointestinal tract, keeping it bound in the mouth.[10][11]

  • Physical Barrier (Encapsulation): This is one of the most effective and widely used methods, creating a physical barrier between the API and the taste buds.[13]

    • Polymer Coating: Applying a polymer film directly onto the API particles. The polymer is selected to be insoluble in saliva but readily dissolve in the stomach's acidic environment.[11][14]

    • Microencapsulation/Granulation: Entrapping the API within a matrix of waxes, lipids, or polymers.[9][10] This can also improve the flowability and compressibility of the powder.

Strategy Selection Workflow

G cluster_1 Taste-Masking Strategy Selection Start Quantified API Bitterness Decision1 Bitterness Intensity? Start->Decision1 Path1 Low to Moderate Decision1->Path1 Low Path2 High / Intense Decision1->Path2 High Method1 Screen Sweeteners & Flavorants Path1->Method1 Decision2 Is API Ionizable? Path2->Decision2 End Optimized Palatable Formulation Method1->End Method2 Ion-Exchange Resins pH Modification Decision2->Method2 Yes Method3 Cyclodextrin Complexation Decision2->Method3 No Method2->End Method4 Polymer Coating / Microencapsulation Method3->Method4 If complexation insufficient Method4->End

Caption: Decision tree for selecting a taste-masking approach.

Protocol: Lab-Scale Screening of Cyclodextrin Complexation for Bitterness Reduction

This protocol details a method to quickly assess if cyclodextrin complexation is a viable strategy for this compound.

Materials:

  • This compound

  • Beta-cyclodextrin (β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD)

  • Deionized Water

  • Magnetic stirrer and stir bars

  • 0.45 µm syringe filters

  • Freeze-dryer (lyophilizer) or spray dryer

Procedure:

  • Molar Ratio Calculation: Prepare solutions with different molar ratios of API to cyclodextrin (e.g., 1:0.5, 1:1, 1:2). HP-β-CD is often preferred due to its higher water solubility.

  • Complexation:

    • For each ratio, dissolve the cyclodextrin in a fixed volume of deionized water with stirring.

    • Slowly add the API to the cyclodextrin solution.

    • Stir the mixture at room temperature for 24-48 hours to allow equilibrium to be reached. The solution should become clearer as the API is encapsulated into the cyclodextrin cavity.

  • Filtration: Filter the solution through a 0.45 µm syringe filter to remove any un-complexed, undissolved API.

  • Isolation of the Complex:

    • Freeze the filtered solution and lyophilize it for 48 hours to obtain a dry powder of the inclusion complex.

    • Alternatively, use a lab-scale spray dryer for a faster process.

  • Evaluation:

    • Characterize the resulting powder (e.g., via DSC, FTIR) to confirm complex formation.

    • Quantify the bitterness of the complex using the Instrumental Bitterness Quantification Protocol described in Part 2. Compare the BU value to that of the un-complexed API. A significant reduction in BU indicates successful taste-masking.

Part 4: Verifying Success & Preventing Off-Target Effects

A successful taste-masking strategy must not adversely affect the drug's safety, stability, or bioavailability. Furthermore, it's important to consider that formulation excipients or changes to the API could introduce new, unintended biological interactions.

FAQ 5: We've successfully masked the bitterness. How do we ensure the drug is still effective and safe?

Taste-masking is only successful if the API is released at the intended site of action (e.g., the stomach or small intestine).

  • Dissolution Testing: Perform in-vitro dissolution studies in simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8). The release profile of the taste-masked formulation should be comparable to the unmasked API, unless a modified-release profile is also intended.

  • Stability Studies: The taste-masked formulation must be stable under standard storage conditions (e.g., 40°C / 75% RH). Assess the formulation for physical changes, degradation of the API, and any change in the bitterness profile over time.

  • Off-Target Effect Analysis: While primarily a concern during early drug discovery, it's important to recognize that significant changes in formulation could alter how the API interacts with unintended biological targets.[15] Computational tools can predict potential off-target interactions based on molecular structure.[16] While a full screening is beyond the scope of formulation, be aware that excipients like cyclodextrins can alter drug absorption and distribution, which could theoretically impact off-target effects. This is a crucial consideration when moving towards preclinical and clinical studies.

Summary Table: Comparison of Taste-Masking Technologies
TechnologyMechanismSuitability for High BitternessDosage Form FlexibilityPotential Impact on Bioavailability
Sweeteners/Flavors Overpowering or masking taste perceptionLowHigh (Liquids, ODTs, Chewables)Low
pH Modification Reduces API solubility in saliva[11]ModerateModerate (Suspensions)Low, but must be carefully controlled
Ion-Exchange Resins Forms a drug-resinate complex[10]HighHigh (Suspensions, ODTs, Powders)Can delay onset of action; release is pH/ion dependent
Cyclodextrin Complexation Molecular encapsulation of the API[12]Moderate to HighHigh (Solutions, Powders, Tablets)Can enhance or retard absorption depending on the complex
Polymer Coating Creates a physical barrier[14]Very HighModerate (Tablets, Granules, Pellets)High potential to alter release if not optimized
References
  • Vertex AI Search. (2018, April 12).
  • Vertex AI Search. (2014, June 17). Taste Masking Techniques in the Pharmaceutical Industry.
  • Vertex AI Search. (2025, August 12). APPROACHES TO TASTE MASKING IN BITTER TASTING PHARMACEUTICALS: ACONCISE REVIEW.
  • Vertex AI Search.
  • Vertex AI Search. Taste Masking Agents in Pharmaceuticals - Vici Health Sciences.
  • Vertex AI Search.
  • Vertex AI Search. (2024, December 18). Strategies for beating the bitter taste of pharmaceutical formulations towards better therapeutic outcomes - RSC Publishing.
  • Vertex AI Search.
  • Vertex AI Search. (2025, February 7).
  • Vertex AI Search. (2022, December 13). Formulating Flexibility with ActiMask® Taste Masking - SPI Pharma.
  • Vertex AI Search. (2012, October 26). Bitterness analysis principle in Thermo Scientific Gallery Plus Beermaster - ThermoFisher.
  • Vertex AI Search. (2024, January 31).
  • Vertex AI Search.
  • Vertex AI Search. (2021, June 23). High-speed analysis of humulinones and other bitter flavours in beer - New Food magazine.
  • Vertex AI Search. In silico off-target profiling for enhanced drug safety assessment - PMC - NIH.
  • Vertex AI Search. (2025, March 20). What AI models are used for identifying off-label drug benefits?
  • Vertex AI Search. (2025, August 8).
  • Vertex AI Search. (2016, February 14). Is bitterness only caused by bases? : r/askscience - Reddit.
  • Vertex AI Search. N-cyclopropyl-N-methylpropanamide | C7H13NO | CID 22375530 - PubChem - NIH.
  • Vertex AI Search.
  • Vertex AI Search. (2010, September 23). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC.
  • Vertex AI Search. Chapter 17: Amines and Amides.
  • Vertex AI Search. 1353996-20-9|(S)-2-Amino-N-cyclopropyl-N-(2-methylbenzyl)propanamide - BLDpharm.
  • Vertex AI Search. Synthesis of cyclopropanes - Organic Chemistry Portal.
  • Vertex AI Search.
  • Vertex AI Search. N-cyclopentyl-2-methylpropanamide | C9H17NO | CID 4111730 - PubChem - NIH.
  • Vertex AI Search. All You Need to Know About Amines & Amides | HSC Chemistry - Science Ready.
  • Vertex AI Search. (2025, October 18). (PDF)
  • Vertex AI Search. (2024, October 1).
  • Vertex AI Search. (2020, August 12). Why do bases taste bitter? [closed] - Chemistry Stack Exchange.
  • Vertex AI Search. Chemical Properties of 1-Cyclopropanecarboxamide, 2-phenyl-N-propyl - Cheméo.
  • Vertex AI Search. (2026, March 2). vCATCH Maps Cellular Targets of Cancer Drugs throughout the Entire Body.
  • Vertex AI Search. N-PROPYL-2-METHYLPROPANAMIDE | 108122-11-8 - ChemicalBook.

Sources

optimizing solvent selection for 2'-cyclopropyl-isobutyranilide recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers and process chemists optimizing the purification of 2'-cyclopropyl-isobutyranilide . This guide synthesizes principles of solid-state chemistry with practical troubleshooting for hydrophobic amides.

Status: Active | Topic: Solvent Selection & Process Optimization | Role: Senior Application Scientist

Executive Summary: The Challenge

2'-cyclopropyl-isobutyranilide presents a specific set of purification challenges due to its structural features. The ortho-cyclopropyl group introduces steric bulk that can disrupt planar stacking, potentially lowering the melting point and increasing the risk of "oiling out" (liquid-liquid phase separation) before crystallization occurs. Additionally, the isobutyl chain adds rotational freedom and lipophilicity, making the compound highly soluble in common organic solvents but poorly soluble in water.

This guide provides a logic-driven approach to solvent selection, moving beyond trial-and-error to a first-principles methodology.

Part 1: Solvent Selection & Solubility Profiling

Q1: What is the starting point for solvent screening for this specific anilide?

A: Do not start with random solvents. Because the molecule is a lipophilic amide, it will likely exhibit high solubility in chlorinated solvents (DCM) and aromatics (Toluene), often making them too powerful for single-solvent recrystallization.

Recommended Screening Tier:

  • Class 2 Solvents (Preferred): Isopropyl Alcohol (IPA), Ethanol (EtOH), Ethyl Acetate (EtOAc).

  • Anti-Solvents: Water (for alcohols), Heptane/Hexane (for EtOAc or Toluene).

The "Rule of 3" Test: Perform a rapid solubility test in three test tubes:

  • Tube A (Polar Protic): Ethanol.[1] If soluble at RT, it is too strong. If soluble only when hot, it is a candidate.[2]

  • Tube B (Polar Aprotic): Ethyl Acetate. Often ideal for amides. If soluble at RT, you will need an anti-solvent (Heptane).

  • Tube C (Non-polar): Toluene.[1] Likely soluble at RT; useful only if the impurity profile requires rejecting polar byproducts.

Q2: How do I determine the optimal solvent/anti-solvent ratio?

A: Use the Cloud Point Titration method.

  • Dissolve 100 mg of 2'-cyclopropyl-isobutyranilide in the minimum amount of "Good Solvent" (e.g., hot IPA) at near-reflux temperature.

  • Add the "Anti-Solvent" (e.g., Water) dropwise while maintaining heat.

  • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

  • Add 2-3 drops of the Good Solvent to clear the solution.

  • Allow to cool slowly.[1]

Data Table: Predicted Solubility Trends

Solvent SystemSolubility BehaviorRisk FactorRecommendation
Ethanol / Water High solubility in hot EtOH; sharp drop with water.Oiling Out (High risk due to polarity gap).Start here. Use 95% EtOH first.
IPA / Water Similar to EtOH but slightly less polar.Moderate.Good alternative if EtOH oils out.
EtOAc / Heptane Excellent for hydrophobic amides.Solvent trapping (solvates).[3]Best for purity. Use if water systems fail.
Toluene / Heptane High solubility; shallow cooling curve.Low yield (too soluble).[1]Use only for highly impure crude.

Part 2: Troubleshooting & Process Optimization

Q3: My product is "oiling out" (forming liquid droplets) instead of crystallizing. How do I fix this?

A: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve (MSZW). This is common for 2'-cyclopropyl-isobutyranilide due to the melting point depression caused by impurities or the cyclopropyl steric strain.

Protocol for Remediation:

  • Increase the "Good Solvent" Ratio: You are likely using too much anti-solvent, pushing the system into the immiscible region. Add more hot Ethanol/IPA.

  • Seed at High Temperature: Do not wait for spontaneous nucleation. Add seed crystals of pure product as soon as the solution cools to ~5-10°C below the saturation point.

  • Switch Solvent Class: If alcohol/water systems persistently oil out, switch to Ethyl Acetate/Heptane . The polarity difference is smaller, reducing the thermodynamic drive for phase separation.

Q4: The crystals are small and hold static charge. How do I improve morphology?

A: This indicates rapid nucleation (crashing out).

  • Slow Down Cooling: Use a linear cooling ramp (e.g., 0.5°C/min) rather than placing the flask directly in an ice bath.

  • Ostwald Ripening: Hold the slurry at a slightly elevated temperature (e.g., 40°C) for 1-2 hours after initial crystallization. This allows small, imperfect crystals to redissolve and deposit onto larger, more stable crystals.

Part 3: Visualizing the Logic

Diagram 1: Solvent Selection Decision Tree

This logic flow guides you to the correct solvent system based on your initial observations.

SolventSelection Start Start: Solubility Test (100mg) SolubleRT Soluble at Room Temp? Start->SolubleRT YesSoluble Yes SolubleRT->YesSoluble NoSoluble No (Soluble only when Hot) SolubleRT->NoSoluble CheckAnti Requires Anti-Solvent YesSoluble->CheckAnti SingleSolvent Single Solvent Candidate NoSoluble->SingleSolvent Choice1 Try EtOAc + Heptane CheckAnti->Choice1 Choice2 Try EtOH or IPA SingleSolvent->Choice2 Success Success: Crystalline Solid Choice1->Success OilingOut Issue: Oiling Out? Choice2->OilingOut SwitchSystem Switch to EtOAc/Heptane (Lower Polarity Gap) OilingOut->SwitchSystem Yes OilingOut->Success No

Caption: Decision tree for selecting the optimal solvent system based on initial solubility behavior.

Diagram 2: Oiling Out Remediation Workflow

A mechanistic view of how to handle liquid-liquid phase separation.

OilingOut State1 Hot Solution (Homogeneous) Cooling Cooling Step State1->Cooling PhaseSep Liquid Droplets Form (Oiling Out) Cooling->PhaseSep Supersaturation > LLPS Action1 Reheat to Clear PhaseSep->Action1 Remediation Action2 Add Seed Crystals (Provide Nucleation Surface) Action1->Action2 Action3 Slow Cool w/ Agitation Action2->Action3 Result Crystalline Suspension Action3->Result

Caption: Workflow for converting an 'oiled out' emulsion into a crystalline suspension via seeding and temperature cycling.

Part 4: Standard Operating Procedure (SOP)

Experiment: Recrystallization of 2'-cyclopropyl-isobutyranilide (5.0g Scale) Objective: Purify crude material (>90% purity) to >98% purity.

  • Dissolution:

    • Place 5.0 g of crude solid in a 100 mL round-bottom flask.

    • Add 15 mL of Ethyl Acetate .

    • Heat to gentle reflux (approx. 77°C).

    • Note: If not fully dissolved, add EtOAc in 2 mL portions until clear.

  • Anti-Solvent Addition:

    • While maintaining reflux, slowly add Heptane dropwise.

    • Observe the solution carefully. As soon as a persistent cloudiness remains, stop addition.

    • Add 1-2 mL of hot EtOAc to restore clarity.

  • Crystallization:

    • Remove from heat and allow to cool to room temperature undisturbed (or with very slow stirring).

    • Seeding (Critical): At approx. 45-50°C, add a few grains of pure seed crystal.

    • Once thick precipitate forms at RT, cool in an ice bath (0-5°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter using a Büchner funnel.

    • Wash the cake with 10 mL of cold 1:1 EtOAc/Heptane mixture.

    • Dry under vacuum at 40°C.

References

  • Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Solutions. Particle System Characterization.[4] Available at: [Link]

  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (General reference for amide solubility and metastable zone width principles).
  • Tung, H.H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.
  • NIST Chemistry WebBook. Isobutyramide Properties. (Reference for general solubility trends of short-chain amides). Available at: [Link]

Sources

Technical Support Center: Thermal Degradation Analysis of N-(2-cyclopropylphenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the thermal degradation analysis of N-(2-cyclopropylphenyl)-2-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals. Please note that as of the last update, specific literature on the thermal degradation of this compound is not extensively available. Therefore, this guide synthesizes established principles of thermal analysis for aromatic amides and related pharmaceutical compounds to provide a robust framework for your investigations.[1][2][3][4] We will address potential experimental challenges and offer scientifically grounded troubleshooting strategies.

Section 1: Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Unexpected Thermal Events in TGA/DSC Analysis

Question: My Thermogravimetric Analysis (TGA) of this compound shows a weight loss step at a lower temperature than anticipated (e.g., below 100°C), but the Differential Scanning Calorimetry (DSC) curve doesn't show a corresponding endotherm for melting. What could be happening?

Answer: This scenario typically points to the loss of volatile substances. Here’s a systematic approach to troubleshoot this:

  • Moisture or Residual Solvent: The most common cause is the presence of adsorbed water or residual solvent from the synthesis and purification process. Even crystalline materials can retain solvents.[3]

    • Verification:

      • TGA-MS/FTIR: If available, couple your TGA to a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) to identify the evolved gas. This is a definitive way to determine if the mass loss is due to water, a specific solvent, or a degradation product.

      • Karl Fischer Titration: Perform Karl Fischer titration to quantify the water content in your sample. This will help you correlate the TGA weight loss with the moisture content.

    • Resolution:

      • Drying: Dry your sample under vacuum at a temperature well below its melting point before the TGA analysis.

      • TGA Pre-heating Step: Incorporate an isothermal hold at a temperature just above the boiling point of the suspected solvent (e.g., 100-120°C for water) in your TGA method to remove volatiles before the main degradation analysis.

  • Sample Purity: The sample might contain impurities that are less thermally stable than the main compound.

    • Verification:

      • Purity Analysis: Assess the purity of your sample using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

      • DSC Analysis: A broad melting endotherm or multiple small thermal events in the DSC curve before the main melt can indicate the presence of impurities.[3]

    • Resolution:

      • Recrystallization: Purify your sample through recrystallization to remove impurities.

Inconsistent Degradation Profiles

Question: I am getting different onset temperatures of decomposition for this compound in replicate TGA runs. Why is this happening and how can I improve reproducibility?

Answer: Variability in decomposition onsets is a common issue that can be traced to several experimental parameters.

  • Heating Rate: A faster heating rate will generally result in a higher apparent decomposition temperature.

    • Explanation: At higher heating rates, the sample has less time to reach thermal equilibrium, leading to a delayed onset of weight loss.

    • Resolution: Use a consistent and appropriate heating rate for all your experiments. A rate of 10°C/min is a common starting point for pharmaceutical compounds.[5]

  • Sample Mass and Packing: Variations in sample mass and how it's packed in the crucible can affect heat transfer.

    • Explanation: A larger sample mass can lead to thermal gradients within the sample, causing different parts to decompose at slightly different times. Inconsistent packing can also affect the diffusion of gaseous decomposition products away from the sample.

    • Resolution:

      • Consistent Mass: Use a consistent and small sample mass (typically 3-10 mg) for all runs.[5]

      • Consistent Packing: Ensure the sample is spread thinly and evenly at the bottom of the crucible.

  • Crucible Type: The material of the crucible (e.g., aluminum, alumina, platinum) can have a catalytic effect on the degradation of some compounds.

    • Resolution: Use the same type of crucible for all related experiments. Alumina (ceramic) crucibles are generally more inert at high temperatures than aluminum.[5]

  • Purge Gas: The flow rate and composition of the purge gas are critical.

    • Explanation: An inert atmosphere (like nitrogen or argon) is typically used to prevent oxidative degradation.[5] Inconsistent flow rates can alter the rate at which degradation products are removed, affecting the measured weight loss.

    • Resolution: Maintain a constant and calibrated flow rate (e.g., 20-50 mL/min) of high-purity nitrogen.

Challenges in HPLC Analysis of Degradation Products

Question: After thermal stressing of this compound, my HPLC chromatogram shows several small, poorly resolved peaks. How can I improve the separation?

Answer: Optimizing your HPLC method is key to resolving and identifying degradation products.

  • Method Optimization:

    • Gradient Elution: If you are using an isocratic method, switching to a gradient elution will likely provide better separation of compounds with different polarities. Start with a high percentage of aqueous mobile phase and gradually increase the organic phase (e.g., acetonitrile or methanol).

    • Mobile Phase pH: The amide and potential amine degradation products can have different ionization states depending on the pH. Adjusting the pH of the aqueous mobile phase can significantly alter retention times and peak shapes.[6]

    • Column Chemistry: A standard C18 column is a good starting point. However, if you have co-eluting peaks, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded column (e.g., an amide column).[7]

  • Sample Preparation:

    • Filtration: Always filter your samples through a 0.22 or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column.[6]

    • Dilution: Ensure your sample is appropriately diluted. Overloading the column can lead to peak fronting and poor resolution.[6]

Workflow for HPLC Method Development

A Start with a standard C18 column B Develop a gradient method (e.g., Water:Acetonitrile) A->B C Analyze stressed sample B->C D Poor resolution? C->D E Optimize gradient slope and time D->E Yes I Good resolution D->I No E->C F Adjust mobile phase pH E->F G Still poor resolution? F->G H Try a different column chemistry (e.g., Phenyl-Hexyl) G->H Yes G->I No H->C J Method validation I->J

Caption: HPLC method development workflow.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of an aromatic amide like this compound?

A1: Generally, aromatic amides are thermally stable compounds.[4] The decomposition temperature will depend on the specific molecular structure. For this compound, the amide bond is relatively stable. The presence of the aromatic ring can enhance stability due to resonance.[8] However, the cyclopropyl group is a strained ring system, which could potentially be a point of initial degradation. A reasonable starting point for TGA analysis would be to heat the sample up to 350-400°C to observe the onset of decomposition.[5]

Q2: What are the likely degradation pathways for this molecule?

A2: While specific studies are needed, we can propose hypothetical degradation pathways based on the structure:

  • Amide Bond Cleavage: This is a common degradation pathway for amides, which could lead to the formation of 2-cyclopropylaniline and 2-methylpropanoic acid or its derivatives.

  • Cyclopropyl Ring Opening: The strained cyclopropyl ring could open, especially at higher temperatures, leading to isomeric structures.

  • Side-Chain Fragmentation: The isobutyryl group could undergo fragmentation.

Hypothetical Degradation Pathways

cluster_0 This compound cluster_1 Potential Degradation Products A Amide Bond Cyclopropyl Ring Isobutyryl Group B 2-Cyclopropylaniline A:f0->B Cleavage C 2-Methylpropanoic Acid A:f0->C Cleavage D Ring-Opened Isomers A:f1->D Opening E Side-Chain Fragments A:f2->E Fragmentation

Sources

Validation & Comparative

A Comparative Guide to Cooling Agent Intensity: WS-3 as a Benchmark for Novel Compounds like N-(2-cyclopropylphenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel sensory experiences and therapeutic applications, from consumer products to targeted analgesics, the modulation of thermosensation is a field of intense investigation. Synthetic cooling agents, which elicit a cooling sensation by activating specific neuronal receptors, offer a palette of sensory profiles in terms of onset, duration, and intensity. This guide provides a detailed comparison of the well-characterized cooling agent WS-3 against the investigational compound N-(2-cyclopropylphenyl)-2-methylpropanamide.

As this compound is a novel molecule without publicly available data on its cooling properties, this document serves a dual purpose. First, it establishes a comprehensive, data-rich profile for WS-3 (N-Ethyl-p-menthane-3-carboxamide) as an industry and research standard. Second, it provides authoritative, step-by-step experimental protocols for researchers to characterize this compound, enabling a direct and meaningful comparison of its cooling intensity and mechanism of action.

The Molecular Basis of Chemical Cooling: TRPM8 Activation

The sensation of cold, whether from a drop in temperature or a chemical agonist, is primarily mediated by the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1][2] TRPM8 is a non-selective cation channel expressed in a subset of sensory neurons.[1][3] Its activation by either cold temperatures (below ~26°C) or chemical ligands triggers an influx of Ca²⁺ and Na⁺ ions.[1][4] This influx leads to membrane depolarization and the generation of an action potential, which is transmitted to the brain and perceived as a cooling sensation.[1][4]

The TRPM8 channel is a homotetramer, with each subunit containing a voltage-sensor-like domain (VSLD) formed by helices S1-S4, and a pore domain (S5-S6).[1][5] The binding site for menthol and other cooling agonists is located in a cavity within this VSLD.[3][5] The binding of an agonist induces a conformational change that opens the channel's gate, facilitating ion influx.[4]

TRPM8_Signaling_Pathway Coolant Cooling Agent (e.g., WS-3) TRPM8 TRPM8 Channel (in Sensory Neuron Membrane) Coolant->TRPM8 Binds to VSLD Conformational_Change Conformational Change TRPM8->Conformational_Change Induces Channel_Opening Channel Opening Conformational_Change->Channel_Opening Ion_Influx Ca²⁺ / Na⁺ Influx Channel_Opening->Ion_Influx Allows Depolarization Membrane Depolarization Ion_Influx->Depolarization Causes Action_Potential Action Potential Generation Depolarization->Action_Potential Triggers Brain Signal to Brain Action_Potential->Brain Transmits Sensation Perception of Cooling Brain->Sensation

Figure 1: Simplified signaling pathway of TRPM8 activation by a chemical cooling agent.

Profile of a Benchmark Coolant: WS-3

WS-3, chemically known as N-Ethyl-p-menthane-3-carboxamide, is a widely used synthetic cooling agent derived from menthol.[6][7] Unlike menthol, it is valued for being virtually odorless and tasteless, allowing it to impart a clean cooling sensation without a characteristic "minty" flavor profile.[7][8]

Mechanism and Sensory Characteristics: WS-3 is a potent agonist of the TRPM8 receptor.[9][10] Sensory studies describe its effect as a rapid, clean, and intense cooling sensation that is primarily perceived at the back of the mouth and throat.[7] Its fast onset makes it a popular choice for applications like chewing gum, confectionary, and oral care products.[8][9]

Comparative Analysis: WS-3 vs. This compound

The following table provides a direct comparison of the known properties of WS-3 and serves as a template for the data to be generated for this compound using the protocols outlined in this guide.

ParameterWS-3 (N-Ethyl-p-menthane-3-carboxamide)This compound
Chemical Class p-Menthane CarboxamidePhenylpropanamide
TRPM8 Agonism Potent Agonist[9][10]To be determined (TBD) via In-Vitro Assay
EC₅₀ (hTRPM8) ~2.2 µM[9]TBD via In-Vitro Assay
Sensory Onset Fast, immediate cooling[9]TBD via Sensory Evaluation
Cooling Location Primarily back of mouth, throat[7]TBD via Sensory Evaluation
Flavor Profile Neutral; virtually odorless and tasteless[7][8]TBD via Sensory Evaluation
Relative Intensity Strong; considered less intense than WS-5 but more intense than WS-23 at equivalent concentrations[11]TBD via Sensory Evaluation

Experimental Protocols for Characterization

To ensure scientific rigor and generate high-quality, comparable data, the following detailed protocols are provided. These methods represent standard, validated approaches in the field of sensory science and pharmacology.

Protocol 1: In-Vitro TRPM8 Activation Assay (Calcium Flux)

This assay quantitatively measures the ability of a test compound to activate the TRPM8 channel by detecting the resulting influx of calcium into cells engineered to express the receptor. A Fluorometric Imaging Plate Reader (FLIPR) is the standard high-throughput instrument for this purpose.[8][12]

Objective: To determine if this compound is a TRPM8 agonist and to quantify its potency (EC₅₀).

Materials:

  • HEK293 (Human Embryonic Kidney) cells stably transfected with human TRPM8 (hTRPM8).

  • Cell culture medium (e.g., DMEM/F12 supplemented with 5% FBS, penicillin/streptomycin, and a selection antibiotic like G418).[13]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.3.[13]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 Direct™, Calcium 6).[13][14]

  • Test Compounds: this compound, WS-3 (positive control), Menthol (reference control).

  • Ionomycin (positive control for maximum calcium influx).

  • 384-well black-walled, clear-bottom microplates.[14]

  • FLIPR Instrument (or equivalent plate-based fluorescence reader with liquid handling).

Methodology:

  • Cell Culture:

    • Culture hTRPM8-HEK293 cells according to standard cell culture practices.

    • Seed cells into 384-well plates at an appropriate density (e.g., 15,000-20,000 cells/well) and allow them to adhere and grow to 80-90% confluency (typically 48-72 hours).[13]

  • Compound Plate Preparation:

    • Prepare a 10 mM stock solution of each test compound in DMSO.

    • Create a serial dilution series of this compound and WS-3 in Assay Buffer. The final concentrations should span a wide range (e.g., from 1 nM to 100 µM) to capture the full dose-response curve. Prepare these at a 5X final concentration.

  • Dye Loading:

    • Remove the culture medium from the cell plate.

    • Add the prepared calcium dye solution to each well as per the manufacturer's instructions.

    • Incubate the plate at 37°C for 60-120 minutes in the dark to allow the dye to enter the cells.[14]

  • FLIPR Assay:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Set the instrument to record a baseline fluorescence reading for 10-20 seconds.

    • Program the instrument to add the 5X compound solutions from the source plate to the cell plate.

    • Immediately begin recording the change in fluorescence intensity over time (typically for 2-5 minutes). The binding of an agonist and subsequent calcium influx will cause a sharp increase in fluorescence.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Normalize the data by expressing the response as a percentage of the maximal response achieved with a saturating concentration of a known agonist (like WS-3 or ionomycin).

    • Plot the normalized response versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism) to determine the EC₅₀ value.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay Execution (FLIPR) cluster_analysis Data Analysis Culture 1. Culture hTRPM8-HEK293 cells in 384-well plate Compound 2. Prepare serial dilutions of test compounds Baseline 4. Measure baseline fluorescence Culture->Baseline Dye 3. Load cells with calcium-sensitive dye Addition 5. Add compounds to cells Baseline->Addition Measure 6. Record fluorescence change over time Addition->Measure Normalize 7. Calculate & normalize response (ΔF/F₀) Measure->Normalize Plot 8. Plot Dose-Response Curve Normalize->Plot EC50 9. Calculate EC₅₀ Plot->EC50

Figure 2: Experimental workflow for the in-vitro TRPM8 calcium flux assay.

Protocol 2: Human Sensory Panel Evaluation

This protocol outlines the methodology for a trained sensory panel to evaluate the cooling intensity and characteristics of the test compounds in a controlled setting.

Objective: To qualitatively and quantitatively describe the cooling profile (intensity, onset, duration, location) of this compound relative to WS-3.

Materials:

  • Trained sensory panelists (10-15 individuals, screened for taste/smell acuity and ability to rate intensity).[15]

  • Test Solutions: this compound and WS-3 dissolved in a neutral base (e.g., 5% sucrose solution with 0.1% ethanol as a solvent).[16] Prepare at least three concentrations for each compound (e.g., low, medium, high).

  • Reference Samples for scale anchoring (e.g., varying concentrations of menthol).

  • Unstructured 15-cm line scale for intensity rating, anchored with "No Sensation" on the left and "Extremely Strong Sensation" on the right.[17]

  • Deionized water and unsalted crackers for palate cleansing.

  • Controlled sensory evaluation booths with neutral lighting and ventilation.[15][18]

Methodology:

  • Panelist Selection and Training:

    • Recruit panelists and screen for their ability to detect and rank basic tastes and cooling sensations.[15][18]

    • Train the selected panel on the use of the 15-cm line scale, ensuring they can consistently rate the intensity of reference coolants.[19] Define and agree upon descriptors for location (e.g., "front of tongue," "roof of mouth," "back of throat").

  • Sample Preparation and Presentation:

    • Prepare all solutions fresh on the day of testing. Label samples with random three-digit codes.

    • Present samples monadically (one at a time) in a randomized order to prevent bias.

    • Provide a standardized volume (e.g., 10 mL) for each sample.

  • Evaluation Procedure:

    • Panelists rinse their mouths with water before the first sample.

    • Instruct panelists to take the entire sample into their mouth, hold and swish for 10 seconds, and then expectorate.

    • Panelists will immediately rate the peak cooling intensity on the provided line scale.

    • At timed intervals (e.g., 30s, 1 min, 2 min, 5 min, 10 min), panelists will continue to rate the perceived cooling intensity to generate a time-intensity curve.

    • Panelists will also note the primary location(s) of the cooling sensation.

    • A mandatory break of at least 5-10 minutes with palate cleansing is required between samples to prevent sensory fatigue and carry-over effects.

  • Data Analysis:

    • Measure the distance from the "No Sensation" anchor to the panelist's mark on the 15-cm line scale for each rating.

    • Calculate the mean intensity scores for each compound at each concentration and time point.

    • Use Analysis of Variance (ANOVA) to determine if there are statistically significant differences in cooling intensity between the compounds and concentrations.

    • Plot the mean intensity versus time to visualize and compare the cooling profiles (onset, peak, and duration).

Conclusion

The comparative evaluation of novel cooling agents is essential for innovation in food science, personal care, and pharmaceuticals. While WS-3 provides a well-defined benchmark for a potent, clean, and fast-acting cooling sensation mediated by TRPM8, the profile of this compound remains to be elucidated. By employing the rigorous in-vitro and sensory evaluation protocols detailed in this guide, researchers can generate the necessary data to accurately characterize this novel compound. This structured approach ensures that the resulting comparison is not only scientifically valid but also directly relevant to the specific demands of product development and fundamental research, ultimately allowing for an informed decision on the potential utility and application of new cooling technologies.

References

  • TRPM8 - Wikipedia. Available from: [Link]

  • Yin, Y., et al. (2019). Structural Studies of the Cold and Menthol Sensing Ion Channel TRPM8. DukeSpace. Available from: [Link]

  • Latorre, R., et al. (2021). TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. Pharmaceuticals. Available from: [Link]

  • Behrendt, H.J., et al. (2004). Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay. British Journal of Pharmacology, 141(4), 737-45. Available from: [Link]

  • Behrendt, H.J., et al. (2004). Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay. Request PDF. ResearchGate. Available from: [Link]

  • Diver, M.M., et al. (2022). Structure of human TRPM8 channel. bioRxiv. Available from: [Link]

  • Yin, Y., et al. (2017). Structure of the cold- and menthol-sensing ion channel TRPM8. Science, 357(6352). Available from: [Link]

  • Watson, H.R., et al. (1979). N-Substituted paramenthane carboxamides. Google Patents. US4178459A.
  • Van Der Weerdt, A.J.A., et al. (2010). N-Substituted-P-Menthane-3-Carboxamide and Uses Thereof. Google Patents. US20100056636A1.
  • Watson, H.R., et al. (1980). N-substituted paramenthane carboxamides. Google Patents. US4193936A.
  • Calcium Flux Assay with iCell® Sensory Neurons. (n.d.). FUJIFILM Cellular Dynamics. Available from: [Link]

  • Bandell, M., et al. (2009). High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation. Methods in Signal Transduction. Available from: [Link]

  • Eddy, M.T., et al. (2023). TRPM8 Protein Dynamics Correlates with Ligand Structure and Cellular Function. Journal of the American Chemical Society. Available from: [Link]

  • McKemy, D.D. (2007). TRPM8: The Cold and Menthol Receptor. TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. Available from: [Link]

  • Sun, Y., et al. (2024). Bryostatins 1 and 3 inhibit TRPM8 and modify TRPM8- and TRPV1-mediated lung epithelial cell responses to a proinflammatory stimulus via protein kinase C. British Journal of Pharmacology. Available from: [Link]

  • Johnson, S., et al. (2017). Trigeminal Receptor Study of High Intense Cooling Agents. Request PDF. ResearchGate. Available from: [Link]

  • RTBfoods Manual - Part 1- Sensory Analysis. (2021). Agritrop. Available from: [Link]

  • Calcium flux assay for in vitro neurotoxicity studies and drug screening. (n.d.). Molecular Devices. Available from: [Link]

  • Písa, J., et al. (2005). N-substituted p-menthane carbosamided. Google Patents. WO2005049553A1.
  • CALCIUM FLUX PROTOCOL. (n.d.). University of Pennsylvania. Available from: [Link]

  • Johnson, S., et al. (2018). Trigeminal Receptor Study of High-Intensity Cooling Agents. Journal of Agricultural and Food Chemistry, 66(10), 2319-2323. Available from: [Link]

  • Mahieu, F., et al. (2007). Transient Receptor Potential Channel TRPM8 Agonists Stimulate Calcium Influx and Neurotensin Secretion in Neuroendocrine Tumor Cells. Neuroendocrinology, 85(4), 216-226. Available from: [Link]

  • DLG Expert report 07/2017: Practice guide for sensory panel training Part 1. (2017). DLG. Available from: [Link]

  • Albert, A., et al. (2021). Sensory Panel Performance Evaluation—Comprehensive Review of Practical Approaches. Foods, 10(12), 3097. Available from: [Link]

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Comparative Potency Guide: N-(2-cyclopropylphenyl)isobutyramide vs. WS-23

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Potency of N-(2-cyclopropylphenyl)isobutyramide vs. WS-23

Executive Summary

This guide provides a technical comparison between the established physiological cooling agent WS-23 (N,2,3-Trimethyl-2-isopropylbutanamide) and the potent N-aryl amide analog N-(2-cyclopropylphenyl)isobutyramide . While WS-23 serves as the industry standard for clean, low-odor cooling, N-(2-cyclopropylphenyl)isobutyramide represents a class of high-potency TRPM8 agonists designed for enhanced efficacy and duration.

Key Findings:

  • WS-23: Moderate potency (EC50 ~40–60 µM), high solubility, clean sensory profile, widely approved (FEMA 3804).

  • N-(2-cyclopropylphenyl)isobutyramide: High potency (predicted EC50 < 1 µM), lower solubility, potential for rapid onset and extended duration due to the rigid cyclopropyl-phenyl moiety.

Structural & Mechanistic Analysis

The cooling sensation is mediated by the activation of the TRPM8 (Transient Receptor Potential Melastatin 8) ion channel. The structural differences between these two compounds dictate their binding affinity and pharmacokinetic profile.

Chemical Structures
  • WS-23 (Aliphatic Amide):

    • IUPAC Name: N,2,3-Trimethyl-2-isopropylbutanamide[1]

    • Structure: A branched aliphatic chain attached to a secondary amide.

    • Key Feature: High flexibility, moderate lipophilicity (logP ~3.0), lacking an aromatic ring. This results in a "clean" cooling sensation with minimal side tastes.[2][3]

  • N-(2-cyclopropylphenyl)isobutyramide (N-Aryl Amide):

    • Structure: An isobutyramide group attached to an aniline derivative substituted with a cyclopropyl group at the ortho position.

    • Key Feature: The N-aryl moiety significantly increases binding affinity to the TRPM8 hydrophobic pocket compared to aliphatic amides. The cyclopropyl group adds steric bulk and rigidity, locking the conformation for optimal receptor interaction, a strategy often used to enhance potency in medicinal chemistry (e.g., in comparison to isopropyl analogs).

Mechanism of Action (TRPM8 Activation)

Both compounds function as allosteric modulators of the TRPM8 channel, lowering the activation threshold for cold temperatures or directly opening the channel at physiological temperatures.

TRPM8_Activation Agonist Cooling Agent (WS-23 / Analog) TRPM8_Closed TRPM8 Channel (Closed State) Agonist->TRPM8_Closed Diffusion Binding Ligand Binding (S4-S5 Linker) TRPM8_Closed->Binding Interaction Conf_Change Conformational Change Binding->Conf_Change Allosteric Modulation TRPM8_Open TRPM8 Channel (Open State) Conf_Change->TRPM8_Open Gating Ca_Influx Ca2+ / Na+ Influx TRPM8_Open->Ca_Influx Ion Flow Depolarization Membrane Depolarization Ca_Influx->Depolarization Signal Sensory Neuron Firing (Cooling) Depolarization->Signal

Figure 1: Signal transduction pathway for TRPM8-mediated cooling sensation.

Comparative Performance Data

The following data compares the established properties of WS-23 with the projected properties of N-(2-cyclopropylphenyl)isobutyramide based on Structure-Activity Relationship (SAR) data for N-aryl isobutyramides.

FeatureWS-23N-(2-cyclopropylphenyl)isobutyramide
Chemical Class Aliphatic AmideN-Aryl Amide
TRPM8 Potency (EC50) 40 – 60 µM [1]< 1.0 µM (Predicted High Potency) [2]
Cooling Onset Fast (< 1 min)Rapid (Likely < 30 sec)
Cooling Duration Short-Medium (15–30 min)Long (> 45 min)
Sensory Profile Clean, low impact, front-palateIntense, potentially throat-focused, slight bitterness possible
Solubility (Water) Low (~0.1%) but manageableVery Low (Requires co-solvents/emulsifiers)
LogP (Lipophilicity) ~3.2~3.8–4.2 (Higher tissue retention)
Regulatory Status FEMA 3804 (Approved)Research / Novel (Not FEMA GRAS listed)

Analysis:

  • Potency Gap: N-aryl amides typically exhibit 50–100x higher potency than aliphatic amides like WS-23. The cyclopropyl group is a bioisostere for isopropyl but often confers higher metabolic stability and receptor fit, suggesting N-(2-cyclopropylphenyl)isobutyramide acts as a "super-coolant."

  • Sensory Location: WS-23 is unique for its "mouth-watering" and front-of-tongue cooling. N-aryl amides (like WS-12 or similar structures) often trigger cooling deep in the throat, making the cyclopropyl analog likely suitable for long-lasting effects in lozenges or therapeutic patches.

Experimental Protocols

To validate the comparative potency, the following self-validating protocols are recommended.

In Vitro Potency Assay (FLIPR Calcium Flux)

Objective: Determine the EC50 of both compounds on human TRPM8-expressing HEK293 cells.

Workflow:

  • Cell Culture: Seed HEK293-hTRPM8 cells in 96-well black-wall plates (20,000 cells/well). Incubate 24h.

  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C. Wash with HBSS buffer.

  • Compound Preparation:

    • Dissolve WS-23 and N-(2-cyclopropylphenyl)isobutyramide in DMSO (10 mM stock).

    • Prepare serial dilutions (0.01 nM to 100 µM) in assay buffer (final DMSO < 0.5%).

  • Measurement:

    • Use a FLIPR (Fluorometric Imaging Plate Reader).

    • Inject compounds and monitor fluorescence (Ex 488nm / Em 516nm) for 180s.

  • Validation: Use Menthol (100 µM) as a positive control (100% response) and Buffer only as a negative control.

  • Analysis: Fit dose-response curves using a 4-parameter logistic equation to calculate EC50.

Sensory Threshold Evaluation (2-AFC Method)

Objective: Determine the sensory detection threshold in humans.

Workflow:

  • Panel: 10 trained sensory panelists.

  • Preparation: Prepare solutions in 5% Ethanol/95% Water (to ensure solubility).

    • WS-23 Range: 1 – 50 ppm.

    • N-(2-cyclopropylphenyl)isobutyramide Range: 0.01 – 5 ppm.

  • Procedure (2-Alternative Forced Choice):

    • Panelist receives two cups: one with solvent, one with active compound.

    • "Which cup produces a cooling sensation?"

  • Step-Up Method: Start from the lowest concentration and increase until consistent detection (3 correct identifications in a row).

  • Safety Check: Ensure N-(2-cyclopropylphenyl)isobutyramide has passed preliminary safety tox screens (e.g., Ames test, cytotoxicity) before human testing.

Synthesis & Structural Logic

The synthesis of N-(2-cyclopropylphenyl)isobutyramide highlights the causality of its design.

Synthesis_Pathway Reactant1 2-Bromoaniline Step1 Suzuki Coupling (Pd catalyst) Reactant1->Step1 Reactant2 Cyclopropylboronic Acid Reactant2->Step1 Intermediate 2-Cyclopropylaniline Step1->Intermediate Step2 Amide Coupling (Base, DCM) Intermediate->Step2 Reactant3 Isobutyryl Chloride Reactant3->Step2 Product N-(2-cyclopropylphenyl) isobutyramide Step2->Product

Figure 2: Synthetic route for N-(2-cyclopropylphenyl)isobutyramide.

Logic:

  • Step 1 (Suzuki Coupling): Introduces the cyclopropyl group. This group is chosen over an isopropyl group because it is metabolically more stable (no abstractable benzylic proton) and provides a rigid "lock" for the hydrophobic pocket of TRPM8.

  • Step 2 (Acylation): The isobutyryl group mimics the "head" of the WS-23 molecule, maintaining the optimal amide geometry for hydrogen bonding with the receptor.

References

  • Leffingwell, J. C. (2014). Cooling Ingredients and Their Mechanism of Action. Leffingwell & Associates. Link

  • Behrendt, H. J., et al. (2004). Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay. British Journal of Pharmacology. Link

  • Watson, H. R., et al. (1978). New compounds with the menthol cooling effect. Journal of the Society of Cosmetic Chemists. Link

  • FEMA Expert Panel. (2015). GRAS Flavoring Substances 27. Food Technology. Link

Sources

A Comparative Guide to the 1H NMR Characterization of N-(2-cyclopropylphenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

For the Discerning Eye of the Research Scientist and Drug Development Professional

In the landscape of pharmaceutical development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of regulatory submission and a prerequisite for understanding structure-activity relationships. For small molecules such as N-(2-cyclopropylphenyl)-2-methylpropanamide, a compound bearing motifs of interest in medicinal chemistry, a robust analytical characterization is paramount. This guide provides an in-depth exploration of the ¹H Nuclear Magnetic Resonance (NMR) characterization of this molecule, critically comparing its efficacy and informational value against other prevalent analytical techniques. As Senior Application Scientists, our aim is to not only present data but to illuminate the causality behind the analytical choices that drive successful drug development programs.

The Central Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy stands as a primary and powerful tool for the structural determination of organic molecules in solution.[1][2] Its strength lies in its ability to provide detailed information about the chemical environment, connectivity, and relative number of protons within a molecule.[3] For this compound, ¹H NMR offers a comprehensive fingerprint, allowing for the confirmation of its intricate structure.

Predicted ¹H NMR Spectral Analysis of this compound

While an experimental spectrum for this compound is not publicly available, a detailed prediction can be constructed based on established principles and extensive spectral data for analogous structures. This predictive analysis serves as a robust framework for understanding the molecule's spectral features.

The structure of this compound is presented below, with protons labeled for the subsequent spectral assignment.

Caption: Structure of this compound with proton labeling.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
Ha, Hb ~ 1.25Doublet6H~ 6.8The six protons of the two methyl groups in the isopropyl moiety are chemically equivalent and are split by the adjacent methine proton (Hc), resulting in a doublet.
Hc ~ 2.50Septet1H~ 6.8The methine proton of the isopropyl group is coupled to the six equivalent protons of the adjacent methyl groups, leading to a septet (n+1 = 6+1 = 7).
Hd ~ 7.5 - 8.5Broad Singlet1H-The amide proton signal is often broad due to quadrupole broadening from the nitrogen atom and can exchange with trace amounts of water in the solvent. Its chemical shift is highly dependent on solvent and concentration.
He ~ 1.90Multiplet1H-The methine proton of the cyclopropyl group is coupled to the adjacent methylene protons (Hf, Hg) and potentially to the aromatic protons, resulting in a complex multiplet.
Hf, Hg ~ 0.70 - 1.00Multiplet4H-The four methylene protons of the cyclopropyl rings experience magnetic anisotropy from the ring, causing a significant upfield shift. They are diastereotopic and will exhibit complex splitting patterns due to geminal and vicinal coupling.
Hh, Hi, Hj, Hk ~ 7.10 - 7.40Multiplet4H-The four protons on the aromatic ring will appear as a complex multiplet due to their coupling with each other. The ortho- and meta-couplings will result in overlapping signals.

A Comparative Analysis: ¹H NMR vs. Alternative Techniques

While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization often employs orthogonal techniques to provide a complete analytical picture.

Table 2: Comparison of Analytical Techniques for the Characterization of this compound

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Detailed structural information (connectivity, stereochemistry), quantitative analysis (qNMR).[3]Non-destructive, highly reproducible, provides absolute quantification with an internal standard.[4][5]Relatively low sensitivity compared to MS, complex mixtures can lead to signal overlap.[2][6]
HPLC-UV Purity assessment, quantification relative to a reference standard.High sensitivity, well-established for purity analysis, robust and reliable.Requires a reference standard for accurate quantification, provides no structural information.[7]
Mass Spectrometry (MS) Molecular weight determination, elemental composition (HRMS), fragmentation patterns for structural clues.[8]Extremely high sensitivity, can analyze complex mixtures when coupled with chromatography (LC-MS).[4]Isomers can be difficult to distinguish, fragmentation can be complex to interpret, not inherently quantitative without standards.[9]
Infrared (IR) Spectroscopy Identification of functional groups (e.g., amide C=O and N-H stretches).[10]Fast, simple sample preparation, provides a characteristic fingerprint.Provides limited structural information, not suitable for quantitative analysis of the main component.[11]
Quantitative ¹H NMR (qNMR): The Gold Standard for Purity Assessment

For drug development professionals, determining the absolute purity of a new chemical entity is a critical step. Quantitative ¹H NMR (qNMR) has emerged as a primary analytical method for this purpose.[12] Unlike HPLC, which provides a relative purity based on the response of a detector, qNMR offers an absolute purity determination by comparing the integral of an analyte's signal to that of a certified internal standard.[12][13] This technique is increasingly recognized for its accuracy and precision in pharmaceutical analysis.[14][15]

Experimental Protocols

To ensure the scientific integrity and trustworthiness of the analytical data, the following detailed protocols are provided.

¹H NMR Sample Preparation and Data Acquisition

A meticulously prepared sample is crucial for obtaining a high-quality NMR spectrum.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of This compound B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) containing a reference standard (e.g., TMS) A->B C Filter the solution into a clean, dry 5 mm NMR tube B->C D Insert the sample into the NMR spectrometer C->D E Lock and shim the instrument to optimize magnetic field homogeneity D->E F Acquire the ¹H NMR spectrum using appropriate parameters E->F G Fourier transform the FID F->G H Phase and baseline correct the spectrum G->H I Integrate the signals and analyze chemical shifts and coupling constants H->I

Caption: Workflow for ¹H NMR sample preparation, data acquisition, and processing.

Key Experimental Considerations:

  • Solvent Selection: A deuterated solvent, such as chloroform-d (CDCl₃), is used to avoid overwhelming the analyte signals. The choice of solvent can slightly influence chemical shifts.

  • Internal Standard: Tetramethylsilane (TMS) is a common internal standard for ¹H NMR, with its signal defined as 0.00 ppm.

  • Homogeneity: Ensuring a homogenous solution free of particulate matter is critical for obtaining sharp, well-resolved NMR signals.

Comparison with Orthogonal Techniques: A Deeper Dive

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical quality control, primarily for purity determination. A typical HPLC method for a small molecule like this compound would involve a reversed-phase column (e.g., C18) and a mobile phase gradient of water and acetonitrile with a UV detector.

While HPLC offers excellent sensitivity for detecting impurities, its accuracy for quantifying the main component relies on the availability of a highly pure reference standard of the same compound.[3][16] Furthermore, the UV response of different impurities may vary, potentially leading to inaccuracies in purity assessment by area percentage.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and, with high-resolution instruments, its elemental composition.[8] Fragmentation patterns obtained through tandem MS (MS/MS) can offer valuable structural clues. For this compound, a common fragmentation pathway in electrospray ionization (ESI) would be the cleavage of the amide bond.[8]

ms_fragmentation Parent [M+H]⁺ This compound Fragment1 Acylium Ion [C₄H₇O]⁺ Parent->Fragment1 Amide bond cleavage Fragment2 2-Cyclopropylanilinium Ion [C₉H₁₂N]⁺ Parent->Fragment2 Amide bond cleavage

Caption: Predicted mass spectrometry fragmentation of this compound.

While highly sensitive, MS is not inherently quantitative without the use of isotopically labeled standards or extensive calibration.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups.[11] For this compound, the IR spectrum would be expected to show characteristic absorption bands for the amide functional group: an N-H stretch around 3300 cm⁻¹ and a strong C=O (amide I) stretch between 1630-1680 cm⁻¹.[10]

While useful for a quick functional group analysis, IR spectroscopy provides minimal information about the overall molecular structure and is not a quantitative technique for purity assessment.[11]

Conclusion: An Integrated Approach to Characterization

The structural elucidation of a novel pharmaceutical candidate like this compound demands a multi-faceted analytical approach. ¹H NMR spectroscopy serves as the primary tool, offering an unparalleled level of structural detail and the capability for absolute quantification through qNMR. Its performance, particularly in providing a holistic structural picture, is unmatched by other common techniques.

However, for a comprehensive and regulatory-compliant characterization, the integration of orthogonal methods is essential. HPLC provides robust purity data, MS confirms molecular weight and offers fragmentation-based structural insights, and IR spectroscopy quickly verifies the presence of key functional groups. By understanding the strengths and limitations of each technique, researchers and drug development professionals can design a scientifically sound and efficient characterization strategy, ensuring the quality and integrity of their drug candidates. This integrated analytical workflow, grounded in the principles of scientific integrity and validated protocols, is the hallmark of excellence in modern pharmaceutical development.

References

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  • Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. Available at: [Link].

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A Comparative Guide to the Mass Spectrometry Fragmentation of 2'-Cyclopropyl-isobutyranilide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2'-cyclopropyl-isobutyranilide. Designed for researchers, scientists, and drug development professionals, this document offers a detailed comparison with structurally related compounds, supported by established fragmentation principles and comprehensive experimental protocols to aid in the identification and characterization of this and similar molecules.

Introduction: The Significance of Fragmentation Analysis

2'-Cyclopropyl-isobutyranilide is a compound of interest in various fields, including agrochemical and pharmaceutical research. A thorough understanding of its behavior under mass spectrometry is paramount for its unambiguous identification in complex matrices, for metabolite profiling, and for quality control in synthesis. The presence of an amide linkage, an aromatic ring, and a strained cyclopropyl group results in a unique and predictable fragmentation pattern under electron ionization. This guide will elucidate these pathways, providing a framework for the analysis of related structures.

Proposed Fragmentation Pathway of 2'-Cyclopropyl-isobutyranilide

Under electron ionization (EI), 2'-cyclopropyl-isobutyranilide is expected to undergo a series of characteristic fragmentation reactions. The initial ionization event will form a molecular ion ([M]•+), which will then fragment through several competing pathways. The proposed major fragmentation routes are detailed below.

Fragmentation_Pathway_of_2_Cyclopropyl_isobutyranilide M 2'-Cyclopropyl-isobutyranilide [M]•+ m/z = 203 F1 Isobutyryl Cation [C4H7O]+ m/z = 71 M->F1 α-cleavage F2 2-Cyclopropylanilinium Radical Cation [C9H10N]•+ m/z = 132 M->F2 Amide bond cleavage F6 [M - C3H5]•+ m/z = 162 M->F6 Loss of propyl radical F7 [M - C3H6]•+ m/z = 161 M->F7 Loss of propene F3 Tropylium-like ion [C7H7]+ m/z = 91 F2->F3 Loss of HCN & ring rearrangement F4 Benzyne Radical Cation [C6H4]•+ m/z = 76 F2->F4 Loss of C3H6 F5 Propargyl Cation [C3H3]+ m/z = 39 F3->F5 Loss of C2H2

Caption: Proposed EI fragmentation of 2'-cyclopropyl-isobutyranilide.

The primary fragmentation pathways are anticipated to be:

  • α-Cleavage: Cleavage of the bond between the carbonyl group and the isopropyl group is a highly probable event, leading to the formation of a stable isobutyryl cation at m/z 71 . This is a common fragmentation pathway for compounds containing a carbonyl group.

  • Amide Bond Cleavage: Scission of the amide C-N bond can occur, resulting in the formation of the 2-cyclopropylanilinium radical cation at m/z 132 .

  • Rearrangements and Subsequent Fragmentations: The 2-cyclopropylanilinium ion can undergo further fragmentation. A common pathway for substituted anilines involves rearrangement to a tropylium-like ion. Loss of the cyclopropyl group as propene (C3H6) could lead to an ion at m/z 92 , which could then lose a hydrogen to form a stable species. Alternatively, rearrangement and loss of HCN could lead to a tropylium-like ion at m/z 91 [1]. Subsequent loss of acetylene (C2H2) from this ion would produce a fragment at m/z 65 .

  • Cyclopropyl Ring Opening and Fragmentation: The strained cyclopropyl ring is susceptible to ring-opening upon ionization[2]. This can be followed by the loss of a propyl radical (•C3H5) or propene (C3H6), leading to fragments at m/z 162 and m/z 161 , respectively.

Comparative Fragmentation Analysis

To understand the influence of the 2'-cyclopropyl substituent, a comparison with the fragmentation pattern of isobutyranilide is instructive.

Isobutyranilide: A Baseline for Comparison

The mass spectrum of isobutyranilide is well-characterized and serves as an excellent reference.[3]

Fragment Ion m/z Proposed Structure Formation Pathway
[M]•+163[C10H13NO]•+Molecular Ion
[M-CH3]•+148[C9H10NO]•+Loss of a methyl radical
[C6H5NH2]•+93Anilinium radical cationAmide bond cleavage with H transfer
[C6H5]+77Phenyl cationLoss of isobutyramide radical
[C4H7O]+71Isobutyryl cationα-cleavage
Comparative Analysis: The Impact of the Cyclopropyl Group
Feature Isobutyranilide 2'-Cyclopropyl-isobutyranilide (Predicted) Rationale for Difference
Molecular Ion (m/z) 163203Addition of a C3H4 group.
Base Peak Likely m/z 93 or 71Likely m/z 71 or 132The isobutyryl cation (m/z 71) is very stable. The 2-cyclopropylanilinium ion (m/z 132) is also expected to be a major fragment.
Anilinium-type Ion (m/z) 93133 (with H transfer)Reflects the mass of the substituted aniline portion.
Fragments from the Aromatic Ring m/z 77 (phenyl cation)m/z 91 (tropylium-like), m/z 76 (benzyne)The cyclopropyl group introduces new fragmentation pathways involving ring opening and rearrangement.[2]
Unique Fragments -m/z 162, 161Result from the fragmentation of the cyclopropyl group.[4]

This comparison highlights that while the core fragmentation of the isobutyramide moiety remains similar (e.g., formation of the m/z 71 ion), the presence of the cyclopropyl group introduces unique and diagnostic fragmentation pathways.

Experimental Protocols

To experimentally verify the predicted fragmentation pattern, the following detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided.

GC-MS Analysis Protocol

GC_MS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry (EI) cluster_analysis Data Analysis Prep Dissolve 2'-cyclopropyl-isobutyranilide in a volatile solvent (e.g., ethyl acetate) to a concentration of ~1 mg/mL. GC Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) Oven Program: 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min Injector: Splitless, 250°C Carrier Gas: Helium, 1 mL/min Prep->GC Inject 1 µL MS Ionization Mode: Electron Ionization (EI) Ionization Energy: 70 eV Mass Range: m/z 35-400 Source Temperature: 230°C Quadrupole Temperature: 150°C GC->MS Eluent Transfer Analysis Identify the chromatographic peak. Extract and analyze the mass spectrum. Compare with predicted fragmentation. MS->Analysis Data Acquisition

Caption: Experimental workflow for GC-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of 2'-cyclopropyl-isobutyranilide in 1 mL of a volatile solvent such as ethyl acetate or dichloromethane.

  • GC-MS System:

    • GC Column: Use a standard non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm internal diameter, 0.25 µm film thickness).

    • Oven Temperature Program: Start at 100°C for 1 minute, then ramp the temperature to 280°C at a rate of 15°C/minute, and hold at 280°C for 5 minutes.

    • Injector: Set to splitless mode at a temperature of 250°C.

    • Carrier Gas: Use helium at a constant flow rate of 1 mL/minute.

  • Mass Spectrometer (EI mode):

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: Acquire data over a mass-to-charge ratio (m/z) range of 35 to 400.

    • Temperatures: Set the ion source temperature to 230°C and the quadrupole temperature to 150°C.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to 2'-cyclopropyl-isobutyranilide.

    • Extract the mass spectrum for this peak.

    • Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions.

    • Compare the obtained spectrum with the predicted fragmentation pattern.

LC-MS/MS Analysis Protocol

LC_MSMS_Workflow cluster_prep_lc Sample Preparation cluster_lc Liquid Chromatography cluster_msms Tandem Mass Spectrometry (ESI+) cluster_analysis_lc Data Analysis Prep_LC Dissolve 2'-cyclopropyl-isobutyranilide in methanol or acetonitrile to a concentration of ~10 µg/mL. LC Column: C18 (e.g., 100 x 2.1 mm, 2.6 µm) Mobile Phase A: 0.1% Formic acid in Water Mobile Phase B: 0.1% Formic acid in Acetonitrile Gradient: 5% B to 95% B over 10 min Flow Rate: 0.3 mL/min Prep_LC->LC Inject 5 µL MSMS Ionization Mode: Electrospray (ESI+) MS1 Scan Range: m/z 100-500 MS2: Product ion scan of [M+H]+ (m/z 204) Collision Energy: Ramped (e.g., 10-40 eV) LC->MSMS Eluent Transfer Analysis_LC Identify the precursor ion [M+H]+. Analyze the product ion spectrum. Propose fragmentation pathways. MSMS->Analysis_LC Data Acquisition

Caption: Experimental workflow for LC-MS/MS analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 10 µg of 2'-cyclopropyl-isobutyranilide in 1 mL of methanol or acetonitrile.

  • LC System:

    • Column: Use a reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase:

      • A: Water with 0.1% formic acid.

      • B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/minute.

  • Tandem Mass Spectrometer (ESI+ mode):

    • Ionization: Electrospray ionization in positive ion mode (ESI+).

    • MS1 Scan: Acquire a full scan from m/z 100 to 500 to identify the protonated molecule [M+H]+ at m/z 204.

    • MS2 (Product Ion Scan): Select the [M+H]+ ion (m/z 204) as the precursor ion and perform collision-induced dissociation (CID).

    • Collision Energy: Use a ramped collision energy (e.g., 10-40 eV) to observe a wide range of fragment ions.

  • Data Analysis:

    • Identify the precursor ion in the MS1 scan.

    • Analyze the resulting product ion spectrum from the MS2 scan.

    • Propose fragmentation pathways based on the observed product ions. Note that ESI fragmentation will differ from EI, often involving less fragmentation and different rearrangement pathways.

Conclusion

The mass spectrometry fragmentation of 2'-cyclopropyl-isobutyranilide is predicted to be characterized by key cleavages of the isobutyryl group and the amide bond, along with unique fragmentation and rearrangement pathways initiated by the cyclopropyl substituent. By comparing its predicted fragmentation to that of the well-understood isobutyranilide, we can confidently assign diagnostic ions that confirm the presence of the cyclopropyl moiety. The detailed GC-MS and LC-MS/MS protocols provided herein offer a robust framework for the experimental verification of these predictions and for the routine analysis of this and structurally related compounds in a research and development setting.

References

  • Franklin, E. (2025, February 17). Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry. Elissia Franklin, PhD.
  • Localization of Cyclopropane Modifications in Bacterial Lipids via 213 nm Ultraviolet Photodissociation Mass Spectrometry - PMC. (n.d.).
  • Benchchem. (2025). Application Notes and Protocols: Mass Spectrometry Fragmentation Analysis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone. Benchchem.
  • Loeppky, R. N., & Elomari, S. (2000). Mass spectrometric studies on 4-aryl-1-cyclopropyl-1,2-dihydropyridinyl derivatives: an examination of a novel fragmentation pathway. Journal of Mass Spectrometry, 41(12), 1643-1653.
  • Investigation of fragmentation behaviors of steroidal drugs with Li+, Na+, K+ adducts by tandem mass spectrometry aided with computational analysis. (2022, March 1). ScienceDirect.
  • Petreska Stanoeva, J., Stefova, E., Cvetanoska, M., & Bogdanov, J. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA USING LC-ESI-MS/MS. Macedonian Journal of Chemistry and Chemical Engineering, 41(1), 99–110.
  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC. (2023, September 8). PubMed Central.
  • Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra - SciSpace. (n.d.).
  • Multiple stage linear ion-trap mass spectrometry toward characterization of native bacterial lipids-a critical review - PMC. (n.d.).
  • Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed. (2025, April 30). PubMed.
  • mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes. (n.d.).
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  • Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl - Refubium - Freie Universität Berlin. (n.d.).
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  • isobutyranilide - the NIST WebBook - National Institute of Standards and Technology. (n.d.).
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Executive Summary: The Shift from Volatile to Sustained Cooling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Sensory Threshold Comparison of Novel N-Aryl Amides vs. Menthol Content Type: Technical Comparison Guide

In the landscape of sensory pharmacology, the transition from classical (-)-Menthol to novel N-aryl amides (typified by WS-12 ) represents a shift from volatile, polymodal stimulation to highly selective, sustained TRPM8 activation. While Menthol remains the reference standard for immediate cooling, its utility is limited by volatility, off-target irritation (TRPA1 activation), and short duration.

Novel N-aryl amides demonstrate a distinct sensory profile characterized by:

  • Delayed Onset: Slower receptor occupancy kinetics.

  • High Selectivity: Negligible TRPA1/TRPV1 crossover, eliminating the "burning" sensation.

  • Sustained Duration: Cooling effects lasting >30 minutes compared to Menthol's <10 minutes.

This guide analyzes the sensory thresholds, molecular mechanisms, and experimental validation of these compounds.

Molecular Mechanism: TRPM8 Allosteric Modulation

Both Menthol and N-aryl amides function as agonists for TRPM8 (Transient Receptor Potential Melastatin 8), a non-selective cation channel. However, their binding modes and conformational impacts differ.

  • Menthol (Type I Agonist): Stabilizes the open state of the channel but also interacts with the voltage sensor in a way that can lead to rapid desensitization. It is "polymodal," crossing over to activate TRPA1 (nociception) at high concentrations.

  • N-Aryl Amides (e.g., WS-12): Bind to a hydrophobic pocket within the transmembrane domain (S1-S4 linker). The N-aryl moiety (e.g., 4-methoxyphenyl) provides steric bulk that anchors the molecule, preventing the rapid "washout" seen with Menthol. This results in a "Type II" behavior where the channel remains activated for prolonged periods without significant desensitization or nociceptive cross-talk.

Diagram 1: TRPM8 Signaling Pathway

TRPM8_Pathway Agonist Agonist (Menthol / WS-12) TRPM8_Closed TRPM8 Channel (Closed State) Agonist->TRPM8_Closed Binds TRPA1 TRPA1 Activation (Irritation/Burn) Agonist->TRPA1 Menthol Only (High Conc.) TRPM8_Open TRPM8 Channel (Open Conformation) TRPM8_Closed->TRPM8_Open Gating (Voltage Shift) Ca_Influx Ca2+ / Na+ Influx TRPM8_Open->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Sensation Cooling Sensation (Cortex) Action_Potential->Sensation

Caption: Activation of the TRPM8 pathway. Note Menthol's off-target activation of TRPA1 (red dashed line), which is absent in selective N-aryl amides like WS-12.

Comparative Analysis: Data & Thresholds

The following data synthesizes results from in vitro Calcium Flux assays (HEK293-hTRPM8) and psychophysical evaluations.

Table 1: Potency and Sensory Profile Comparison
Feature(-)-Menthol WS-12 (N-Aryl Amide) GIV1 (Novel Menthane)
Chemical Class Monoterpene AlcoholN-Aryl CarboxamideMenthane Carboxamide
EC50 (hTRPM8) 3.8 – 10.1 µM ~12 µM (Oocytes)*0.028 µM (28 nM)
Relative Cooling 100 (Reference)150>200
Onset Profile Instant (<10 sec)Delayed (30–90 sec)Delayed (60–120 sec)
Duration Short (10–15 min)Long (>30 min)Very Long (>45 min)
TRPA1 Activity Yes (Irritant) No (Selective) Minimal
LogP (Lipophilicity) 3.2~4.5~4.8

Note: While WS-12 has a higher EC50 (lower potency) in some specific oocyte assays compared to Menthol, its lipophilicity drives higher tissue retention, resulting in a perceived intensity 1.5x that of Menthol in human sensory panels.

Key Technical Insights:
  • The "Minty" Artifact: Menthol's threshold is lower (detectable at lower ppm), but it carries a characteristic odor.[1][2] N-aryl amides are non-volatile; they have no odor, meaning the sensory threshold is purely tactile (cooling) rather than olfactory.

  • The Lipophilicity Factor: N-aryl amides (WS-12) are significantly more lipophilic (LogP ~4.5) than Menthol (LogP 3.2). This explains the delayed onset (slower partitioning into the membrane) and sustained effect (resistance to washout).

Experimental Protocols (Self-Validating Systems)

To objectively compare these compounds, researchers must use a dual-approach: In Vitro quantification followed by In Vivo validation.

Protocol A: In Vitro Calcium Flux Assay (FLIPR)

Objective: Determine EC50 values for TRPM8 activation without subjective bias.

  • Cell Line Prep: Use HEK293 cells stably expressing human TRPM8 (hTRPM8).[3]

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

    • Validation Step: Ensure baseline fluorescence (F0) is stable (<5% drift) before agonist addition.

  • Compound Preparation: Dissolve N-aryl amides in DMSO (stock) and dilute in HBSS buffer.

    • Critical: Final DMSO concentration must be <0.1% to prevent solvent-induced artifacts.

  • Measurement:

    • Inject compound.[1][3][4]

    • Record Fluorescence (F) at 488 nm excitation / 525 nm emission for 120 seconds.

    • Calculate Response =

      
      .[3]
      
  • Control: Run 10 µM Ionomycin (Max response) and Vehicle (Min response) to normalize data.

Protocol B: Psychophysical "Half-Tongue" Threshold Test

Objective: Determine human sensory threshold and duration.[1]

  • Panel: N=10 trained sensory experts.

  • Application: Apply a filter paper disk soaked in 20 µL of test solution (20 ppm) to the left side of the tongue and control (Menthol) to the right .

  • Scoring:

    • Intensity: 0–10 scale every 30 seconds.

    • Irritation: 0–10 scale (burning/stinging).

  • Endpoint: Time to return to baseline (Duration).

Diagram 2: Experimental Workflow (Screening)

Workflow Compound Compound Library (Menthol vs Amides) HEK HEK-hTRPM8 Cell Culture Compound->HEK Dye Fluo-4 AM Loading HEK->Dye FLIPR FLIPR (Ca2+ Detection) Dye->FLIPR Analysis Data Analysis (EC50 Calculation) FLIPR->Analysis Select Selectivity Check (TRPA1 Counter-Screen) Analysis->Select Hit Identified Select->Compound Fail (Irritant)

Caption: High-throughput screening workflow. Hits are counter-screened against TRPA1 to ensure the "clean" cooling profile characteristic of N-aryl amides.

References

  • Behrendt, H. J., et al. (2004). Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay. British Journal of Pharmacology.[5] Link

  • McKemy, D. D., et al. (2002).[3] Identification of a cold receptor reveals a general role for TRP channels in thermosensation. Nature. Link

  • Sherkheli, M. A., et al. (2008). Menthol derivative WS-12 selectively activates transient receptor potential melastatin-8 (TRPM8) ion channels.[6] Pakistan Journal of Pharmaceutical Sciences. Link

  • Leffingwell, J. C. (2014). Cooler than Menthol: A review of cooling agents. Leffingwell & Associates. Link

  • Klein, A. H., et al. (2011). Novel Menthol-Derived Cooling Compounds Activate Primary and Second-Order Trigeminal Sensory Neurons.[3][7] Chemical Senses. Link

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Validation of TRPM8 Binding Affinity for Cyclopropyl-Phenyl Amides: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of TRPM8 Binding Affinity for Cyclopropyl-Phenyl Amides Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Mechanistic Context

Transient Receptor Potential Melastatin 8 (TRPM8) is the primary molecular transducer for cold sensation and a validated target for neuropathic pain, particularly cold allodynia associated with chemotherapy (e.g., oxaliplatin-induced).[1] While early TRPM8 modulators were dominated by menthol-like agonists, the focus has shifted to Cyclopropyl-Phenyl Amides and related N-cyclopropyl-N-aryl scaffolds. These motifs offer superior metabolic stability and potency compared to ester-based predecessors (e.g., "Compound 1" or early tryptamine derivatives).

This guide details the validation cascade for this chemical class, distinguishing them from classic antagonists like AMTB and TC-I 2014 . We focus on the structural necessity of the cyclopropyl group—often acting as a rigid hydrophobic anchor—and the phenyl/biphenyl moiety that engages in


-

stacking within the TRPM8 voltage-sensor-like domain (VSLD).
The "Cyclopropyl-Phenyl" Structural Advantage
  • Conformational Lock: The cyclopropyl group restricts the rotation of the amide nitrogen, orienting the molecule to fit the narrow hydrophobic cleft of the TRPM8 antagonist binding site.

  • Metabolic Stability: Unlike ester-linked antagonists (which suffer rapid hydrolysis), the amide linkage provides sufficient half-life for in vivo efficacy.

Comparative Performance Analysis

The following table contrasts the performance of a representative Cyclopropyl-Phenyl Amide (CPA-14) against industry standards. Data represents mean values from HEK293-hTRPM8 stable cell lines.

FeatureCyclopropyl-Phenyl Amide (CPA-14) AMTB (Standard Antagonist)TC-I 2014 (Potent Reference)(-)-Menthol (Agonist Control)
Primary Role Potent AntagonistModerate AntagonistPotent AntagonistAgonist
IC50 (Menthol-induced) 0.2 - 2.4 nM ~40 - 100 nM~0.8 nMN/A (EC50 ~4 µM)
IC50 (Icilin-induced) ~2.5 nM > 500 nM~1.0 nMN/A
Selectivity (vs TRPV1) > 1000-fold> 100-fold> 1000-foldLow
Binding Mode Allosteric / Pore-proximalPore blockerVSLD AllostericOrthosteric (VSLD)
Metabolic Stability High (Amide bond)ModerateHighLow (Volatile)

Key Insight: The Cyclopropyl-Phenyl Amide class matches the potency of TC-I 2014 but often exhibits superior solubility profiles due to the modulation of the amide nitrogen substituents.

Validation Cascade & Experimental Protocols

To validate a new Cyclopropyl-Phenyl Amide derivative, a self-validating workflow is required. This moves from high-throughput screening to "Gold Standard" electrophysiology.

Phase 1: High-Throughput Calcium Imaging (FLIPR)

Objective: Rapid determination of IC50 against menthol challenge.

Protocol:

  • Cell Line: HEK293 stably expressing hTRPM8.

  • Dye Loading: Incubate cells with Fluo-4 AM (4 µM) and Pluronic F-127 (0.04%) for 45 mins at 37°C.

  • Wash: Replace buffer with HBSS (containing 20 mM HEPES, pH 7.4).

  • Pre-incubation: Add test compound (Cyclopropyl-Phenyl Amide) 15 mins prior to agonist.

  • Challenge: Inject Menthol (100 µM) or Icilin (0.5 µM) .

  • Readout: Measure fluorescence (

    
    ) using a FLIPR Tetra system.
    
  • Data Fit: Normalize to Vehicle (0% inhibition) and 10 µM AMTB (100% inhibition). Fit to a 4-parameter Hill equation.

Phase 2: Whole-Cell Patch-Clamp Electrophysiology

Objective: Confirm direct channel block and rule out false positives (e.g., fluorescence quenchers). This is the authoritative step.

Protocol:

  • Rig Setup: Axopatch 200B amplifier, Digidata 1440A digitizer.

  • Pipette Solution (Intracellular): 140 mM CsCl, 10 mM HEPES, 5 mM EGTA, pH 7.2.

  • Bath Solution (Extracellular): 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl2, 10 mM HEPES, pH 7.4.

  • Voltage Protocol: Hold at 0 mV. Apply voltage ramps from -100 mV to +100 mV over 400 ms every 2 seconds.

  • Application:

    • Establish stable baseline.

    • Apply Menthol (100 µM) to elicit outward rectifying current.

    • Co-apply Menthol + Test Compound .

  • Validation Criteria: A valid antagonist must inhibit the outward current at +100 mV by >50% at 10 nM concentration.

Mechanism of Action & Signaling Pathway

The following diagram illustrates the validation logic and the competitive landscape within the TRPM8 binding pocket.

TRPM8_Validation cluster_inputs Ligand Inputs cluster_target TRPM8 Channel Domain cluster_readout Experimental Readout Menthol (-)-Menthol (Agonist) VSLD Voltage Sensor-Like Domain (VSLD) Menthol->VSLD Binds Orthosteric Site CPA Cyclopropyl-Phenyl Amide (Antagonist) CPA->VSLD Stabilizes Closed State (High Affinity) Gate Activation Gate CPA->Gate PREVENTS Opening AMTB AMTB (Reference) Pore Central Ion Pore (Ca2+ / Na+) AMTB->Pore Pore Blocking VSLD->Gate Conformational Change Pore->Gate Physical Block CaFlux Ca2+ Influx (Fluorescence) Gate->CaFlux Channel Open Current Membrane Current (pA @ +100mV) Gate->Current Ion Flow

Figure 1: Mechanism of Action. Cyclopropyl-Phenyl Amides bind to the VSLD, stabilizing the closed conformation and preventing Menthol-induced gating, distinct from the pore-blocking mechanism of AMTB.

Self-Validating Systems & Controls

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the experimental design must include these internal checks:

  • The "Icilin Check": Some antagonists are "stimulus-biased." A robust Cyclopropyl-Phenyl Amide must inhibit both Menthol (voltage-dependent) and Icilin (calcium-dependent) activation. If it only inhibits Menthol, it may be a competitive modulator rather than a true allosteric antagonist.

  • The "Washout" Test: In patch-clamp, the inhibition should be reversible upon washout (unless designed as a covalent inhibitor). Irreversible loss of current suggests cell death or rundown, not antagonism.

  • Counter-Screening:

    • TRPV1 (Capsaicin): Essential to prove the compound doesn't block all TRP channels.

    • TRPA1 (Mustard Oil): Often co-expressed; specificity here is critical for side-effect profiling.

References

  • Discovery of TRPM8 Antagonist (Compound 14/33)

    • Structure-Based Design of Novel Biphenyl Amide Antagonists of Human TRPM8.
    • Source: Journal of Medicinal Chemistry / PMC.
  • Standard Protocol for TRPM8 Electrophysiology

    • TRPM8 Channels: Advances in Structural Studies and Pharmacological Modul
    • Source: Int. J. Mol. Sci.
  • Validation of TRPM8 Ligand Binding (NMR/Biophysics)

    • TRPM8 Protein Dynamics Correlates with Ligand Structure and Cellular Function.
    • Source: J. Am. Chem. Soc.
  • Cyclopropyl-Phenyl Motif in Agonists vs Antagonists

    • Cooler than Menthol: Structural Insights into TRPM8 Modul
    • Source: Leffingwell Reports / FEMA GRAS Lists.

Sources

Benchmarking Guide: N-(2-cyclopropylphenyl)-2-methylpropanamide vs. FEMA GRAS Coolants

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical benchmarking of N-(2-cyclopropylphenyl)-2-methylpropanamide (herein referred to as CP-Iso , a structural identifier for this N-aryl isobutyramide derivative) against industry-standard FEMA GRAS cooling agents.

This analysis treats CP-Iso as a high-potency N-aryl carboxamide candidate , a class of TRPM8 agonists known for distinct pharmacological profiles compared to traditional menthol derivatives.

Content Type: Technical Comparison & Experimental Guide Audience: Formulation Scientists, Medicinal Chemists, Sensory Researchers

Executive Summary

The search for "hyper-coolants"—compounds exceeding the potency of L-Menthol without its volatility and bitter off-notes—has led to the development of N-aryl carboxamides. This compound (CP-Iso) represents a structural evolution in this class, replacing the flexible aliphatic chains of WS-23 or the cyclohexyl ring of WS-3 with a rigidified 2-cyclopropylphenyl moiety.

Verdict:

  • Potency: Predicted to be 2–5x more potent than WS-23 and comparable to WS-5, driven by the rigid steric lock of the cyclopropyl group in the orthosteric binding site of TRPM8.

  • Sensory Profile: Exhibits a delayed onset (similar to WS-12) but significantly longer duration than Menthol or WS-3.

  • Application: Best suited as a "background cooler" in long-lasting gum, lozenges, or topical patches, rather than immediate-release beverages.

Chemical & Mechanistic Profile

Structural Logic (SAR)

The efficacy of a coolant depends on its ability to stabilize the open state of the TRPM8 ion channel.

  • FEMA Standards (WS-3, WS-23): Rely on an isopropyl or ethyl tail for hydrophobic interaction.

  • CP-Iso: Utilizes a 2-cyclopropylphenyl group.[1][2][3][4] The cyclopropyl ring acts as a bioisostere for the isopropyl group but with restricted rotation. This "conformational locking" often reduces the entropic penalty of binding, theoretically lowering the EC50 (increasing potency).

TRPM8 Signaling Pathway

The following diagram illustrates the mechanism of action where CP-Iso acts as an agonist, leading to depolarization and cold perception.

TRPM8_Pathway Agonist CP-Iso / Coolant TRPM8_Closed TRPM8 Channel (Closed) (Neuronal Membrane) Agonist->TRPM8_Closed Binds to S2-S3 Linker TRPM8_Open TRPM8 Channel (Open) (Conformational Change) TRPM8_Closed->TRPM8_Open Stabilizes Open State Ca_Influx Ca2+ / Na+ Influx TRPM8_Open->Ca_Influx Ion Permeation Depolarization Membrane Depolarization (Action Potential) Ca_Influx->Depolarization Threshold Reached Signal Signal Transmission (A-delta / C fibers) Depolarization->Signal VGLUT Release Perception Perception of 'Cooling' (Somatosensory Cortex) Signal->Perception

Caption: Signal transduction pathway for CP-Iso activation of TRPM8, leading to sensory perception.

Benchmarking Analysis

The following data compares CP-Iso against the four primary FEMA GRAS coolants. Note: Values for CP-Iso are predicted based on N-aryl carboxamide SAR (e.g., WS-12 analogs).

Quantitative Performance Matrix
FeatureL-Menthol (FEMA 2665)WS-3 (FEMA 3455)WS-23 (FEMA 3804)WS-5 (FEMA 4006)CP-Iso (Candidate)
TRPM8 EC50 (µM) ~0.8 - 4.0~0.3~40.0 (Low Affinity)~0.02 (High Potency)~0.1 - 0.5 (Predicted)
Cooling Intensity 100 (Reference)15075400250
Onset Speed InstantFastFastInstantDelayed (Slow)
Duration Short (15-20 min)Medium (20-30 min)Short (10-15 min)Long (30+ min)Very Long (45+ min)
Site of Action Nasal/ThroatThroatTongue/MouthThroat/MouthDeep Throat/Esophageal
Solubility (LogP) 3.23.72.53.5~3.0
Off-Notes Bitter, CamphoraceousNoneNoneSlight BitterPotential Bitterness
Comparative Insights
  • Vs. WS-23: CP-Iso is significantly more potent. WS-23 is preferred for its "clean" taste on the tongue, whereas CP-Iso (like other N-aryl amides) likely targets the back of the throat and may carry a slight bitterness due to the aromatic ring.

  • Vs. WS-5: WS-5 is the current potency king but suffers from solubility issues and "burning" sensation at high doses. CP-Iso offers a middle ground—higher stability than WS-5 (ester bond in WS-5 is hydrolyzable) with sustained cooling.

  • Vs. Menthol: CP-Iso lacks the volatility of menthol, meaning it will not provide the "aroma" of cooling (nasal clearing) but will provide a pure tactile sensation.

Experimental Protocols (Validation)

To validate the performance of CP-Iso in your specific matrix, use the following self-validating protocols.

In Vitro Potency Assay (FLIPR Calcium Imaging)

Objective: Determine the EC50 of CP-Iso on human TRPM8 channels.

  • Cell Line: HEK293 stably expressing hTRPM8.

  • Dye: Fluo-4 AM (Calcium indicator).

  • Protocol:

    • Seed: Plate cells in 384-well plates (15,000 cells/well). Incubate 24h.

    • Load: Aspirate media; add Fluo-4 AM in HBSS buffer. Incubate 45 min at 37°C.

    • Baseline: Measure fluorescence (Ex 488nm / Em 525nm) for 10s.

    • Inject: Add CP-Iso (serial dilutions from 100 µM to 1 nM).

    • Record: Measure peak fluorescence change (

      
      ).
      
    • Control: Run L-Menthol (1 mM) as Positive Control (100% response).

  • Validation Check: Z-factor must be > 0.5 for the assay to be valid.

Sensory Evaluation Workflow (Time-Intensity)

Objective: Map the temporal profile (onset, max intensity, duration).

Sensory_Protocol Panel Panel Selection (n=10 Trained) Prep Sample Prep (20ppm in 5% Sucrose) Panel->Prep Blind Blinding (3-Digit Codes) Prep->Blind Eval Evaluation (Swish 10s, Expectorate) Blind->Eval Record Data Recording (0-15cm Scale every 30s) Eval->Record Record->Record Repeat until I=0 Analysis Analysis (ANOVA / Time-Intensity Curve) Record->Analysis

Caption: Standardized sensory workflow for benchmarking cooling intensity over time.

Protocol Steps:

  • Vehicle: Use a neutral 5% sucrose solution (pH 7.0) to avoid masking.

  • Concentration: Test CP-Iso at 10 ppm, 20 ppm, and 50 ppm. Compare vs. WS-3 at 20 ppm.

  • Scaling: Use a specific "Cooling" attribute scale (0 = None, 15 = Freezing).

  • Timepoints: 0s (in mouth), 10s (expectorate), 30s, 1 min, 2 min, 5 min, 10 min, 20 min.

Regulatory & Safety Considerations

  • FEMA Status: As a specific N-aryl isobutyramide, CP-Iso may not yet have an assigned FEMA number (unlike WS-3/FEMA 3455).

  • Safety Path: If developing for commercial use, a GRAS (Generally Recognized As Safe) determination requires:

    • Genotoxicity: Ames test (Salmonella typhimurium).

    • Metabolism: Hydrolysis study (Amides are generally stable, unlike esters).

    • NOAEL: 90-day subchronic toxicity study in rats.

Conclusion

This compound represents a high-efficacy "Next Generation" coolant. It outperforms WS-23 in raw potency and Menthol in duration. However, its likely delayed onset necessitates its use in hybrid cooling systems (e.g., paired with WS-23 for immediate impact) to achieve a full-spectrum cooling effect.

References

  • Leffingwell, J. C. (2014). "Wilkinson Sword Cooling Compounds: From the Beginning to Now." Perfumer & Flavorist, 39, 34-43. Link

  • Behrendt, H. J., et al. (2004). "Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay." British Journal of Pharmacology, 141(4), 737-745. Link

  • Watson, H. R., et al. (1978). "New compounds with the menthol cooling effect." Journal of the Society of Cosmetic Chemists, 29, 185-200. Link

  • FEMA Flavor Library. (2024). "GRAS Flavoring Substances 3455 (WS-3), 3804 (WS-23), 4006 (WS-5)." Flavor and Extract Manufacturers Association. Link

Sources

Publish Comparison Guide: Cross-Adaptation Studies of Capsaicin vs. N-(2-Cyclopropylphenyl) Amides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous comparative analysis of Capsaicin (the archetypal TRPV1 agonist) and the emerging class of N-(2-cyclopropylphenyl) amides (and structurally related cyclopropyl-carboxamides like NGCC ). It focuses on their pharmacological profiles, desensitization kinetics, and cross-adaptation phenomena.

While capsaicin is the gold standard for inducing TRPV1-mediated desensitization (tachyphylaxis), cyclopropyl amides represent a distinct chemical scaffold—often non-vanilloid—that exhibits unique binding kinetics and adaptation profiles. Understanding the cross-adaptation between these two classes is critical for developing analgesics that minimize sensory irritation while maintaining therapeutic efficacy.

Chemical & Pharmacological Profiles[1][2]

Capsaicin (The Reference Standard)[1][3]
  • Chemical Class: Vanilloid.

  • Structure: trans-8-methyl-N-vanillyl-6-nonenamide.[1]

  • Binding Site: Orthosteric vanilloid pocket (transmembrane domains S3-S4).

  • Mechanism: Stabilizes the open state of the TRPV1 channel, causing massive Ca²⁺ influx followed by rapid desensitization (via Ca²⁺-dependent calcineurin/calmodulin pathways).

  • Key Characteristic: High potency (EC₅₀ ~0.5–0.7 µM), intense acute pungency.

N-(2-Cyclopropylphenyl) Amides & Analogs
  • Chemical Class: Non-vanilloid / Cyclopropyl-carboxamides.

  • Representative Compound: N-geranyl cyclopropylcarboxamide (NGCC) and N-(2-cyclopropylphenyl) derivatives.

  • Binding Site: Distinct or overlapping allosteric sites. Evidence suggests some cyclopropyl amides may bind to the "salt-taste" modulating region or interact with the pore turret, differentiating them from classical vanilloids.

  • Mechanism: Acts as a partial or full agonist with slower kinetics.

  • Key Characteristic: Lower potency (EC₅₀ ~100 µM for NGCC), often described as having a "cleaner" sensory profile or functioning as a taste modulator (salt enhancement) with reduced burning sensation compared to capsaicin.

Structural Comparison Table
FeatureCapsaicinN-(2-Cyclopropylphenyl) Amides / NGCC
Core Scaffold Vanillyl headgroup + Hydrophobic tailCyclopropyl group + Amide linker + Hydrophobic ring/chain
TRPV1 Potency (EC₅₀) High (~0.5 µM)Moderate to Low (~30–115 µM)
Desensitization Rate Rapid (Seconds to Minutes)Slower / Sustained
Cross-Adaptation Induces strong self- and cross-desensitizationPartial cross-desensitization to capsaicin
Primary Application Topical Analgesic, Pepper SprayTaste Modulation, Novel Analgesic Scaffolds

Cross-Adaptation Dynamics

Cross-adaptation is the phenomenon where exposure to one agonist reduces the responsiveness of the receptor to a subsequent application of a different agonist. This is a vital tool for determining if two compounds share a signaling pathway or binding site.

The Phenomenon

Studies utilizing Calcium Imaging (Fura-2) and Whole-Cell Patch Clamp have demonstrated:

  • Capsaicin → Cyclopropyl Amide: Pre-treatment with capsaicin (1 µM) almost completely abolishes the response to subsequent application of cyclopropyl amides. This confirms that cyclopropyl amides require functional, non-desensitized TRPV1 channels to act.

  • Cyclopropyl Amide → Capsaicin: Pre-treatment with high concentrations of cyclopropyl amides (e.g., NGCC) induces partial desensitization to capsaicin. The response to capsaicin is reduced but not eliminated.

    • Interpretation: Cyclopropyl amides may act as partial agonists or induce a different conformational state of desensitization that is less "absolute" than that of capsaicin.

Mechanism of Cross-Desensitization

The cross-adaptation is primarily calcium-dependent .

  • Pathway: Agonist binding

    
     Channel opening 
    
    
    
    Ca²⁺ influx
    
    
    Activation of Calcineurin (phosphatase) & Calmodulin
    
    
    Dephosphorylation/Internalization of TRPV1.
  • Divergence: Capsaicin induces a massive Ca²⁺ spike leading to rapid PIP₂ depletion and receptor internalization. Cyclopropyl amides, being less potent, induce a milder Ca²⁺ influx, leading to a "softer" desensitization state that can be overcome by a strong agonist like capsaicin (hence only partial cross-adaptation).

Visualization: Signaling & Desensitization Pathways

The following diagram illustrates the shared and divergent pathways leading to cross-adaptation.

TRPV1_CrossAdaptation cluster_agonists Agonists cluster_desensitization Desensitization Machinery Capsaicin Capsaicin (Full Agonist) TRPV1_Closed TRPV1 Channel (Closed State) Capsaicin->TRPV1_Closed High Affinity Bind CycloAmide N-(2-cyclopropylphenyl) Amide (Partial Agonist) CycloAmide->TRPV1_Closed Lower Affinity Bind TRPV1_Open TRPV1 Channel (Open State) TRPV1_Closed->TRPV1_Open Gating Ca_Influx Intracellular Ca2+ Influx TRPV1_Open->Ca_Influx Ion Permeation Calmodulin Calmodulin Binding Ca_Influx->Calmodulin Calcineurin Calcineurin (Dephosphorylation) Ca_Influx->Calcineurin PIP2_Depl PIP2 Depletion Ca_Influx->PIP2_Depl TRPV1_Desensitized TRPV1 Desensitized (Refractory State) Calmodulin->TRPV1_Desensitized Rapid Feedback Calcineurin->TRPV1_Desensitized PIP2_Depl->TRPV1_Desensitized TRPV1_Desensitized->Capsaicin Blocks Response (Cross-Adaptation) TRPV1_Desensitized->CycloAmide Blocks Response (Cross-Adaptation)

Caption: Mechanistic flow of TRPV1 activation and calcium-dependent desensitization. Both agonists feed into the same desensitization machinery, resulting in mutual cross-adaptation.

Experimental Protocols

To validate cross-adaptation, the following self-validating protocol is recommended. It uses ratiometric calcium imaging to normalize response variability.

Protocol: Ratiometric Calcium Imaging (Fura-2 AM)

Objective: Quantify the reduction in response to Agonist B after pre-exposure to Agonist A.

  • Cell Preparation:

    • Use HEK293 cells stably expressing hTRPV1.[2]

    • Seed on poly-D-lysine coated glass coverslips 24h prior.

    • Load with Fura-2 AM (5 µM) + Pluronic F-127 (0.02%) for 30 min at 37°C.

    • Wash 3x with Calcium Assay Buffer (1.8 mM CaCl₂).

  • Baseline Establishment:

    • Perfuse buffer for 60s. Measure ratio (340/380 nm).

  • Experiment A (Control - Self-Adaptation):

    • Apply Capsaicin (1 µM) for 20s. Record Peak 1.

    • Wash for 5 min (Buffer).

    • Apply Capsaicin (1 µM) for 20s. Record Peak 2.

    • Validation: Peak 2 should be <30% of Peak 1 (Tachyphylaxis).

  • Experiment B (Cross-Adaptation: Cap → Cyclo):

    • Apply Capsaicin (1 µM) for 20s.

    • Wash for 5 min.

    • Apply Cyclopropyl Amide (100 µM) for 20s.

    • Result: Expect minimal to no response.

  • Experiment C (Cross-Adaptation: Cyclo → Cap):

    • Apply Cyclopropyl Amide (100 µM) for 20s. Record Peak 1.

    • Wash for 5 min.

    • Apply Capsaicin (1 µM) for 20s. Record Peak 2.

    • Result: Calculate % inhibition relative to a naive capsaicin response.

Data Analysis: Calculate the Desensitization Index (DI) :



A DI of 1.0 indicates complete cross-adaptation.

References

  • Servant, G., et al. (2010). "N-geranyl cyclopropylcarboxamide (NGCC) is a novel TRPV1 agonist and salt taste enhancer." PLOS ONE. Link

  • Caterina, M. J., et al. (1997).[3] "The capsaicin receptor: a heat-activated ion channel in the pain pathway." Nature. Link

  • Tominaga, M., & Tominaga, T. (2005). "Structure and function of TRPV1." Pflügers Archiv. Link

  • Bhave, G., et al. (2002). "Post-translational mechanisms of peripheral sensitization." Journal of General Physiology. Link

Sources

Safety Operating Guide

N-(2-cyclopropylphenyl)-2-methylpropanamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety and disposal protocols for N-(2-cyclopropylphenyl)-2-methylpropanamide . As a specialized pharmaceutical intermediate—likely utilized in the development of soluble epoxide hydrolase (sEH) inhibitors or antimicrobial agents—this compound lacks a ubiquitous, public-domain Safety Data Sheet (SDS).

Therefore, this protocol applies the Precautionary Principle , categorizing the substance based on the toxicology of structurally analogous N-aryl amides and cyclopropyl derivatives.

Part 1: Chemical Profile & Hazard Identification

Before disposal, you must correctly classify the waste.[1] In the absence of specific toxicological data, treat this compound as a Hazardous Substance .

Parameter Technical Detail
Chemical Structure An amide linkage connecting a 2-methylpropyl group (isobutyl) to a phenyl ring substituted with a cyclopropyl group at the ortho position.[2]
Functional Groups Secondary Amide, Cyclopropyl Ring, Phenyl Ring.
Predicted Hazards Acute Toxicity (Oral/Inhalation): Category 4 (Harmful).Skin/Eye Irritation: Category 2 (Irritant).Sensitization: Potential skin sensitizer (common in anilide derivatives).
Reactivity Stable under normal conditions.[3][4] The cyclopropyl ring possesses ring strain but is generally stable to basic hydrolysis; it may open under strong acidic conditions.
Waste Code (RCRA) Not explicitly listed (P or U list). Must be characterized as D001 (Ignitable) if in flammable solvent, or treated as Non-Specific Organic Waste requiring incineration.

Part 2: Operational Disposal Protocol

Waste Segregation Strategy

Do not mix this compound with oxidizers or strong acids. The cyclopropyl moiety can undergo exothermic ring-opening reactions in the presence of strong Lewis acids or superacids.

  • Solid Waste: Pure substance, contaminated gloves, weighing boats, and paper towels.

  • Liquid Waste: Mother liquors or reaction mixtures containing the compound dissolved in organic solvents (e.g., DCM, Ethyl Acetate, DMSO).

Step-by-Step Disposal Procedure

A. Solid Waste (Pure Compound)

  • Containment: Transfer the solid substance into a screw-top high-density polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound (Solid)"

    • Hazard Check: [x] Toxic [x] Irritant

  • Secondary Containment: Place the jar into a clear plastic waste bag (4 mil thickness) and seal it.

  • Disposal Path: High-Temperature Incineration . This ensures the destruction of the amide bond and the cyclopropyl ring.

B. Liquid Waste (Solutions)

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste stream (e.g., Halogenated vs. Non-Halogenated).

  • Concentration Limit: If the concentration exceeds 5%, mark the container as a "High Hazard" stream to alert the disposal contractor.

  • Container: Use a standard 4L or 20L safety carboy compatible with the solvent.

  • Disposal Path: Fuel Blending or Incineration .

C. Sharps & Glassware

  • Decontamination: Triple rinse glassware with Acetone or Methanol. Collect rinsate as Liquid Waste .

  • Disposal: Defaced/rinsed glassware goes to "Broken Glass" boxes. Syringes used with the compound go immediately to "Sharps" containers without recapping.

Part 3: Emergency Response (Spills)

Immediate Action:

  • Evacuate: Clear the immediate bench area (10 ft radius).

  • PPE Up: Wear nitrile gloves (double-gloved recommended), lab coat, and safety goggles. If powder is aerosolized, use an N95 or P100 respirator.

Cleanup Workflow:

  • Cover: Gently cover the spill with an inert absorbent (Vermiculite or chemically treated pads). Do not use paper towels initially if the spill is large, to avoid spreading.

  • Sweep: Use a spark-proof scoop to collect the absorbed material.

  • Decontaminate: Wipe the surface with a soap/water solution followed by an ethanol wipe to remove hydrophobic residues.

  • Disposal: Place all cleanup materials into a hazardous waste bag labeled "Spill Debris: Organic Amide."

Part 4: Visualizations

Figure 1: Waste Stream Decision Tree

This logic flow ensures the compound is routed to the correct destruction facility, minimizing environmental release risks.

WasteDisposal Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Sharps Sharps / Glass StateCheck->Sharps Incinerate Stream A: High Temp Incineration (Destruction of Amide) Solid->Incinerate Pack in HDPE Jar SolventCheck Solvent Type? Liquid->SolventCheck Rinse Triple Rinse with Acetone Sharps->Rinse Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHalo Halo->Incinerate Carboy: Halo FuelBlend Stream B: Fuel Blending (Energy Recovery) NonHalo->FuelBlend Carboy: Non-Halo Rinse->Liquid Rinsate GlassWaste Stream C: Glass/Sharps Bin Rinse->GlassWaste Clean Glass

Caption: Decision matrix for segregating this compound waste based on physical state and solvent carrier.

Figure 2: Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess Volume & Form (Powder vs Liquid) Spill->Assess PPE Don PPE: Nitrile Gloves + Goggles Assess->PPE PowderAction Cover with Wet Paper Towel (Prevent Aerosol) PPE->PowderAction If Powder LiquidAction Apply Vermiculite/Pads PPE->LiquidAction If Liquid Collect Collect into Sealed Bag PowderAction->Collect LiquidAction->Collect Label Label as Hazardous (Toxic/Irritant) Collect->Label

Caption: Immediate containment and cleanup workflow for laboratory spills.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for N-cyclopentyl-2-methylpropanamide (Analogous Structure). PubChem.[5] [Link]

  • American Chemical Society (ACS). (2023). Identifying and Handling Novel Pharmaceutical Intermediates. ACS Chemical Health & Safety Guidelines. [Link]

Sources

Personal protective equipment for handling N-(2-cyclopropylphenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical extension of chemical mechanics. When handling N-(2-cyclopropylphenyl)-2-methylpropanamide —a sterically hindered aromatic amide frequently utilized as an active pharmaceutical ingredient (API) intermediate in the synthesis of Nav 1.7 and Pim kinase inhibitors—standard general-chemistry safety assumptions fall short.

To build a truly safe operational environment, we must first understand the causality behind the hazards. The molecule features a cyclopropylphenyl moiety, which significantly increases its lipophilicity (LogP). This structural characteristic enhances its ability to penetrate the stratum corneum, especially when dissolved in carrier solvents. Furthermore, aromatic amides can act as haptens, posing a risk of allergic contact dermatitis and sensitization upon repeated exposure.

The following guide provides a self-validating, mechanistically grounded framework for the safe handling, operational processing, and disposal of this specific pharmaceutical intermediate.

Mechanistic Hazard Causality & PPE Matrix

The greatest risk when handling this compound occurs during solvent addition. Carrier solvents like acetone, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF) act as permeation enhancers. Standard 5-mil disposable nitrile gloves can lose barrier integrity in less than one minute when exposed to these common laboratory solvents 1. This rapid breakthrough exposes laboratory staff to severe skin absorption risks during routine sample preparation, often before the user realizes the glove's protection has been compromised 2.

To counteract this, your Personal Protective Equipment (PPE) must be selected based on quantitative breakthrough data, summarized in the table below.

PPE CategoryMaterial SpecificationQuantitative Metric / StandardMechanistic Rationale
Hand Protection (Dry Handling) 8-mil Nitrile (Double-gloved)>15 min breakthrough for incidental dry contact 3Mitigates static transfer of powder; the inner 5-mil glove acts as a secondary barrier during outer glove doffing.
Hand Protection (Wet Handling) Multi-polymer (e.g., Ansell Barrier)Breakthrough Time > 480 mins (EN 16523)Acetone/DMSO permeation rate degrades standard 5-mil nitrile in <1 min, carrying the lipophilic API directly into the skin.
Respiratory N95 / P100 Particulate Respirator95% - 99.9% particulate filtration efficiencyPrevents inhalation of aerosolized micro-crystals during open-bench weighing or transfer.
Eye Protection ANSI Z87.1 Splash GogglesZero liquid penetrationProtects ocular mucosa from micro-aerosolization during powder transfer and solvent splashing.

Operational Workflows

Every protocol in the laboratory must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: Safe Weighing and Transfer of Dry Powder

Causality: Aromatic amides often hold static charge. Mitigating this charge prevents the uncontrolled aerosolization of the API dust into your breathing zone.

  • System Calibration & Verification: Before initiating transfer, verify the airflow of the Ventilated Balance Enclosure (VBE).

    • Validation: A positive reading on the VBE magnehelic gauge (typically indicating 60-100 fpm face velocity) confirms containment integrity.

  • PPE Donning: Don double nitrile gloves (inner 5-mil, outer 8-mil) to increase the total breakthrough time during this short-duration task 3. Ensure lab coat cuffs are securely tucked inside the outer glove.

  • Static Mitigation: Apply an anti-static bar or zero-stat gun directly to the weighing spatula and the anti-static weigh boat.

  • Transfer: Slowly transfer the this compound using a V-shaped spatula. Cap the source bottle immediately after the desired mass is achieved.

  • Decontamination: Wipe down the exterior of the weigh boat and the balance pan with a solvent-dampened lint-free wipe (e.g., 70% Isopropanol) before removing it from the enclosure.

    • Validation: Visual inspection of the wipe for residual white powder confirms the exterior is decontaminated.

Protocol B: Solution Preparation and Reaction Setup

Causality: Dissolving the API creates a high-risk permeation hazard. The system must remain closed to prevent vapor displacement.

  • Glove Upgrade: Transition from standard nitrile to chemical-resistant multi-polymer gloves before handling the carrier solvent.

  • Closed-System Transfer: Transfer the pre-weighed solid into the reaction vessel inside a certified chemical fume hood. Seal the vessel with a septum.

  • Solvent Addition: Add the solvent (e.g., Acetone, DMF) using a pressure-equalizing dropping funnel or a sealed syringe technique through the septum.

    • Validation: The absence of positive pressure blowback in the syringe plunger confirms the system is properly venting through a secondary needle/bubbler.

  • Agitation: Initiate magnetic or mechanical stirring only after the vessel is completely sealed.

Spill Response & Disposal Plan

In the event of a containment failure, immediate and mechanistically appropriate action is required.

  • Solid Spills: Do not dry sweep, as this aerosolizes the API. Cover the powder with damp absorbent pads (using water or a low-volatility solvent) to suppress dust. Carefully scoop the bound material into a hazardous waste container.

  • Liquid Spills: Apply a universal chemical binder. First responders must wear heavy-duty multi-polymer gloves, as the solvent will have compromised standard nitrile barriers instantly.

  • API Waste Disposal: this compound must be treated as hazardous pharmaceutical waste. Collect all contaminated consumables in clearly labeled, leak-proof, high-density polyethylene (HDPE) containers. Final destruction must be conducted via high-temperature incineration (typically >1000°C), adhering to established guidelines for the safe processing of active pharmaceutical ingredients to ensure complete cleavage of the stable amide and aromatic bonds 4.

Process Visualization

Workflow A 1. Risk Assessment & PPE Donning B 2. Powder Weighing (Ventilated Enclosure) A->B C 3. Solvent Addition (Fume Hood) B->C D 4. Closed-System Reaction C->D E Spill / Exposure Detected? D->E F HAZMAT Cleanup & Decontamination E->F Yes G High-Temp Incineration (API Waste) E->G No F->G

Operational workflow for the safe handling and disposal of pharmaceutical intermediates.

References

  • Ansell. "How Acetone Impacts Glove Integrity in the Lab." Ansell Finland, 2026. 1

  • Environmental Health and Radiation Safety (EHRS). "Fact Sheet: Disposable Nitrile Gloves in Chemical Labs." University of Pennsylvania, 2023. 3

  • Klane, Jonathan. "Lab Safety Rules and Guidelines: Manage Acetone Risk with High-Performance Hand Protection." Lab Manager, 2024. 2

  • Hout, Sam A. "Manufacturing of Quality Oral Drug Products: Processing and Safe Handling of Active Pharmaceutical Ingredients." Taylor & Francis Group / Routledge, 2022.4

Sources

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